3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Description
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Properties
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURICPYROPBZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652650 | |
| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65719-03-1 | |
| Record name | 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Abstract
The journey of a novel chemical entity from discovery to a viable clinical candidate is fundamentally governed by its physicochemical properties. These characteristics dictate a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1][2][3] This guide provides a comprehensive technical overview of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, a heterocyclic compound of interest in medicinal chemistry. Rather than merely listing data, this document serves as a practical framework for its characterization, detailing the causality behind experimental choices and presenting robust, self-validating protocols for determining its core physicochemical attributes. We will explore the critical triad of lipophilicity (LogP/D), aqueous solubility, and ionization constant (pKa), providing field-proven methodologies essential for any drug development campaign.
Molecular Identity and Structural Framework
A thorough understanding of a compound's structure is the prerequisite for predicting and interpreting its physicochemical behavior. 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine belongs to the pyridine class of heterocyclic compounds, which are prevalent scaffolds in numerous pharmaceuticals.[4]
| Property | Value | Source |
| IUPAC Name | 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine | N/A |
| CAS Number | 1232431-65-0 | [5] |
| Molecular Formula | C₁₀H₁₂N₂ | Derived |
| Molecular Weight | 160.22 g/mol | Derived |
| Canonical SMILES | CC1=NC=C(C=C1)C2=NCCC2 | Derived |
Structural Analysis: The molecule incorporates three key features that govern its properties:
-
Pyridine Ring: A basic, aromatic heterocycle that can accept a proton. Its nitrogen atom significantly influences the molecule's pKa and potential for hydrogen bonding.
-
Dihydro-pyrrole (Pyrroline) Ring: Contains a basic imine nitrogen, contributing to the overall pKa.
-
Methyl Group: The addition of the methyl group at the 2-position of the pyridine ring, when compared to its parent compound Myosmine (CAS 532-12-7), is expected to increase its lipophilicity and slightly alter its basicity due to electronic effects.
The Impact of Physicochemical Properties on Drug Development
The optimization of physicochemical properties is a critical balancing act in medicinal chemistry.[6] These properties are not independent variables but are interconnected, collectively influencing a drug's developability.[7] This diagram illustrates the causal relationships between core properties and key pharmacokinetic outcomes.
Caption: Interplay of core physicochemical properties and their downstream effects in drug discovery.
Lipophilicity (LogP/D): Membrane Permeability and Beyond
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone of drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.[8] High lipophilicity can enhance target binding and membrane permeability but may also lead to poor solubility, high metabolic clearance, and off-target toxicity.[9]
Predicted Values
Experimental Protocol: LogP Determination by RP-HPLC
The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable technique for estimating LogP, correlating a compound's retention time with its lipophilicity.[11][12] It requires minimal compound and is less labor-intensive than the traditional shake-flask method.[9][11]
Caption: Workflow for experimental LogP determination using the RP-HPLC method.
Step-by-Step Methodology:
-
System Preparation:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is prepared. The aqueous portion should contain a buffer if LogD is to be determined (e.g., phosphate buffer at pH 7.4).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for the compound (e.g., 254 nm).
-
-
Standards and Sample Preparation:
-
A set of 5-7 standard compounds with well-documented LogP values spanning the expected range are prepared at ~0.1 mg/mL in the mobile phase.
-
The test compound is prepared at the same concentration.
-
A void volume marker (e.g., uracil or sodium nitrate) is prepared.
-
-
Chromatographic Run:
-
The system is equilibrated until a stable baseline is achieved.
-
The void marker, each standard, and the test compound are injected in triplicate.[11] Retention times (tR) are recorded.
-
-
Data Analysis and Validation:
-
The dead time (t₀) is the retention time of the void marker.
-
The capacity factor (k') for each compound is calculated using the formula: k' = (tR - t₀) / t₀.
-
A calibration curve is generated by plotting the known LogP values of the standards against the logarithm of their calculated capacity factors (log k').
-
The LogP of the test compound is determined by interpolating its log k' value onto the linear regression line of the calibration curve.
-
Trustworthiness: The method is validated by the linearity of the calibration curve (R² should be > 0.98) and the reproducibility of the triplicate injections (RSD < 2%).[13]
-
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. Poor solubility is a major hurdle in drug development, leading to low oral bioavailability and challenging formulation development.[8][14][15]
Experimental Protocol: Thermodynamic Shake-Flask Solubility
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[16][17] It measures the solubility of the solid, crystalline material at equilibrium, providing a true measure that is not influenced by the kinetics of dissolution from a solvent like DMSO.
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Navigating the Uncharted: A Mechanistic Inquiry into 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course in the Absence of Direct Evidence
In the landscape of pharmacological research, it is not uncommon to encounter compounds of interest for which a direct and detailed body of scientific literature is not yet established. 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is one such molecule. Extensive searches of the current scientific literature have not yielded specific studies detailing its mechanism of action. However, the absence of direct evidence does not preclude a rigorous scientific inquiry. For the researcher, this scenario presents an opportunity for discovery, guided by the principles of medicinal chemistry and pharmacology.
This technical guide is structured to navigate this "data gap" with scientific integrity. Instead of presenting a definitive mechanism of action, which is not possible at this time, this document will provide a comprehensive, hypothetical framework for the potential mechanism of action of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. This framework is built upon a detailed analysis of its structural motifs and a comparative study of the known pharmacological activities of structurally related compounds. The objective is to offer a scientifically reasoned starting point for researchers and drug development professionals to design and execute experimental studies to elucidate the true biological activity of this novel compound.
I. Structural Deconstruction and Pharmacophoric Analysis
The structure of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine presents two key pharmacophoric elements: a 2-methylpyridine ring and a 3,4-dihydro-2H-pyrrol-5-yl moiety (a cyclic imine). The spatial arrangement and electronic properties of these groups are critical in determining potential interactions with biological targets.
-
The 2-Methylpyridine Ring: The pyridine ring is a common scaffold in a vast array of biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and hydrophobic interactions with biological macromolecules. The presence of a methyl group at the 2-position can influence the molecule's steric profile and its metabolic stability.
-
The 3,4-dihydro-2H-pyrrol-5-yl Moiety: This cyclic imine is a key structural feature. The nitrogen atom in the dihydropyrrole ring is basic and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a binding pocket. This moiety is structurally analogous to the pyrrolidine ring found in nicotine and other nicotinic acetylcholine receptor (nAChR) ligands.[1]
II. Hypothesis: A Nicotinic Acetylcholine Receptor (nAChR) Modulator
Based on the structural similarity of the 3,4-dihydro-2H-pyrrol-5-yl moiety to the N-methylpyrrolidine ring of nicotine, the most compelling hypothetical target for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is the family of nicotinic acetylcholine receptors (nAChRs) .[1][2] nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are involved in a multitude of physiological processes.[2]
The structural rationale for this hypothesis is strong. Nicotine, the prototypical agonist of nAChRs, is 3-(1-methylpyrrolidin-2-yl)pyridine.[1] While there are differences in the saturation of the five-membered ring and the substitution on the pyridine ring, the fundamental pharmacophoric elements are conserved: a basic nitrogen atom in a five-membered ring connected to a pyridine ring.
A. Potential Subtype Selectivity
The nAChR family is diverse, with numerous subtypes arising from different combinations of α and β subunits. This diversity allows for the development of subtype-selective ligands with more targeted therapeutic effects and potentially fewer side effects. The substitution pattern on the pyridine ring and the nature of the pyrroline ring in 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine could confer selectivity for specific nAChR subtypes. For instance, compounds with a pyridine-like core have been explored as selective ligands for various heteromeric nAChRs.[3]
B. Predicted Functional Activity: Agonist, Antagonist, or Allosteric Modulator?
The interaction of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine with an nAChR could result in several functional outcomes:
-
Agonist: The compound could bind to the orthosteric site (the acetylcholine binding site) and activate the receptor, leading to ion channel opening and cation influx (Na+, K+, and Ca2+). This would result in membrane depolarization and the initiation of downstream signaling cascades.[1]
-
Antagonist: The compound could bind to the orthosteric site but fail to activate the receptor, thereby blocking the action of the endogenous agonist, acetylcholine.
-
Partial Agonist: The compound could bind to the orthosteric site and elicit a submaximal response compared to a full agonist like acetylcholine.
-
Allosteric Modulator: The compound could bind to a site on the receptor distinct from the orthosteric site and modulate the receptor's response to acetylcholine. Positive allosteric modulators (PAMs) enhance the receptor's response, while negative allosteric modulators (NAMs) inhibit it.[3]
The precise functional activity would depend on the specific conformational changes induced in the receptor upon binding.
III. Proposed Signaling Pathway
Assuming an agonist action at a neuronal nAChR, the binding of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine would trigger the following signaling cascade:
Caption: Hypothetical signaling pathway of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine as a nAChR agonist.
IV. Experimental Workflows for Mechanistic Elucidation
To validate the hypothesized mechanism of action, a systematic experimental approach is necessary. The following protocols outline key experiments to characterize the pharmacological profile of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
A. Radioligand Binding Assays
Objective: To determine the binding affinity of the compound for various nAChR subtypes.
Methodology:
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4).
-
Competitive Binding: Incubate the membranes with a known radiolabeled nAChR ligand (e.g., [³H]epibatidine for heteromeric receptors, [³H]A-85380 for α4β2, or [¹²⁵I]α-bungarotoxin for α7) in the presence of increasing concentrations of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation:
| nAChR Subtype | Radioligand | Ki (nM) of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine |
| α4β2 | [³H]Epibatidine | Experimental Value |
| α7 | [¹²⁵I]α-Bungarotoxin | Experimental Value |
| α3β4 | [³H]Epibatidine | Experimental Value |
B. Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) of the compound at specific nAChR subtypes.
Methodology (Two-Electrode Voltage Clamp on Xenopus Oocytes):
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired nAChR subunits.
-
Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.
-
Compound Application: Perfuse the oocyte with a solution containing acetylcholine to elicit a baseline current. Then, apply increasing concentrations of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine alone (to test for agonist activity) or in the presence of a fixed concentration of acetylcholine (to test for antagonist or modulatory activity).
-
Data Analysis: Measure the peak current response at each concentration and plot concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Data Presentation:
| nAChR Subtype | Functional Activity | EC₅₀/IC₅₀ (µM) | Emax (% of ACh) |
| α4β2 | Agonist/Antagonist | Experimental Value | Experimental Value |
| α7 | Agonist/Antagonist | Experimental Value | Experimental Value |
| α3β4 | Agonist/Antagonist | Experimental Value | Experimental Value |
C. In Vivo Behavioral Assays
Objective: To assess the physiological and behavioral effects of the compound in animal models, which can provide insights into its mechanism of action.
Methodology (e.g., Nociception Assay):
-
Animal Model: Use a standard animal model of nociception, such as the hot plate test in mice.
-
Compound Administration: Administer 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Behavioral Testing: Place the mice on a hot plate maintained at a constant temperature and measure the latency to a nociceptive response (e.g., paw licking or jumping).
-
Data Analysis: Compare the response latencies of the compound-treated group to a vehicle-treated control group to determine if the compound has analgesic effects, which are a known consequence of nAChR modulation.
Caption: A streamlined experimental workflow for elucidating the mechanism of action.
V. Conclusion and Future Directions
While the precise mechanism of action of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine remains to be experimentally determined, a robust, scientifically-grounded hypothesis can be formulated based on its structural features. The structural analogy to known nicotinic acetylcholine receptor ligands strongly suggests that nAChRs are a primary and logical target for investigation.
The experimental workflows outlined in this guide provide a clear path forward for researchers to test this hypothesis. By systematically evaluating the binding affinity, functional activity, and in vivo effects of this compound, the scientific community can move from a well-reasoned hypothesis to a validated mechanism of action. The results of such studies will be crucial in determining the potential therapeutic applications of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine and its analogs in areas such as neurodegenerative diseases, pain management, and addiction.
References
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 942, 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
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Mihaylova, V., Iliev, I., Vasileva, A., Mazzio, E., & Tasheva, D. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules (Basel, Switzerland), 30(8), 1687. Retrieved from [Link]
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Gotti, C., Gaimarri, A., & De Amici, M. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological research, 194, 106813. Retrieved from [Link]
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Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Predicted Biological Activity of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and predicted biological activity of a novel class of compounds: 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine derivatives. Drawing upon established synthetic methodologies for structurally related heterocyclic systems and extensive structure-activity relationship (SAR) data from analogous compounds, this document outlines a robust synthetic strategy and posits the nicotinic acetylcholine receptor (nAChR) as a primary biological target. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this promising chemical scaffold for potential therapeutic applications.
Introduction: The Rationale for Investigating 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Derivatives
The pyridine ring and its partially saturated nitrogen-containing heterocyclic counterparts are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The 3-(pyrrolidin-2-yl)pyridine scaffold, for instance, is famously represented by nicotine and has been the subject of extensive research, particularly in the context of neuronal nicotinic acetylcholine receptors (nAChRs). The nAChRs are a family of ligand-gated ion channels that play critical roles in various physiological processes in the central and peripheral nervous systems. Their dysfunction has been implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.
The subject of this guide, the 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine core, represents a unique isostere of known nAChR ligands. The presence of the 1-pyrroline (3,4-dihydro-2H-pyrrole) ring introduces a degree of conformational rigidity and alters the electronic properties compared to the more flexible pyrrolidine ring found in nicotine. The 2-methyl substituent on the pyridine ring is also anticipated to influence the molecule's interaction with biological targets. This guide will explore a plausible synthetic route to access these derivatives and, based on the principle of bioisosteric replacement and SAR data from related compounds, predict their likely biological activity, with a primary focus on their potential as modulators of nAChRs. The concept of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a cornerstone of rational drug design. The substitution of a pyrimidine ring with a pyridine ring, for example, is a common strategy to modulate the biological activity and pharmacokinetic properties of a lead compound.
Proposed Synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Derivatives
A viable synthetic pathway for the target compounds can be adapted from the established synthesis of structurally similar 5-(3,4-dihydro-2Н-pyrrol-5-yl)-pyrimidine derivatives. The proposed multi-step synthesis is outlined below.
Experimental Protocol: A Step-by-Step Methodology
-
Step 1: Synthesis of the 2-methyl-3-cyanopyridine Precursor. The synthesis would commence with a suitable commercially available 2-methylpyridine derivative. A cyano group can be introduced at the 3-position through various methods, such as the Sandmeyer reaction of 3-amino-2-methylpyridine or by palladium-catalyzed cyanation of 3-halo-2-methylpyridine.
-
Step 2: Acylation to form a β-ketonitrile. The 2-methyl-3-cyanopyridine would then undergo a Claisen condensation with a suitable ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide, to yield the corresponding β-ketonitrile.
-
Step 3: Reduction of the β-ketonitrile. The keto group of the β-ketonitrile is then selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.
-
Step 4: Conversion of the hydroxyl group to a leaving group. The resulting alcohol is converted into a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
Step 5: Intramolecular Cyclization to form the Dihydropyrrole Ring. The final step involves an intramolecular cyclization. Treatment of the tosylated intermediate with a suitable base will induce the formation of the 3,4-dihydro-2H-pyrrole ring, yielding the desired 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine core structure.
Visualization of the Proposed Synthetic Workflow
Caption: A streamlined workflow for the biological evaluation of novel derivatives.
Conclusion and Future Directions
The 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine scaffold represents a novel and promising area for medicinal chemistry research. Based on a solid foundation of synthetic precedent and extensive SAR data for analogous compounds, this technical guide proposes a clear path forward for the synthesis and biological evaluation of these derivatives. The predicted interaction with nicotinic acetylcholine receptors offers a compelling rationale for their investigation as potential therapeutic agents for a range of neurological and psychiatric disorders. Future work should focus on the successful synthesis of the core scaffold, followed by the generation of a diverse library of derivatives for comprehensive biological screening. This systematic approach will be instrumental in unlocking the full therapeutic potential of this exciting new class of compounds.
References
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Dougherty, D. A. The Nicotinic Acetylcholine Receptor: A Model for Allosteric Mechanisms. Journal of Biological Chemistry, 2017 , 292(19), 7879–7887. [Link]
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Gasparyan, S. P., et al. Synthesis of New Derivatives of 5-(3,4-Dihydro-2Н-pyrrol-5-yl)-pyrimidine. Russian Journal of Organic Chemistry, 2016 , 52(11), 1646–1653. [Link]
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Kim, K. S., et al. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 1996 , 4(12), 2211-2217. [Link]
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Lester, H. A., et al. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 2004 , 101(30), 11186-11191. [Link]
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Malpass, J. R., et al. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 2000 , 10(10), 1063-1066. [Link]
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McClure-Begley, T. D., et al. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 2020 , 98(2), 168-180. [Link]
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Meltzer, P. C., et al. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Journal of Medicinal Chemistry, 2007 , 50(25), 6345-6353. [Link]
-
Vitale, P., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 2021 , 14(8), 738. [Link]
A Technical Guide to the Spectroscopic Analysis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Introduction
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, a heterocyclic compound incorporating both a pyridine and a dihydropyrrole ring system, presents a unique spectroscopic profile. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to provide researchers and drug development professionals with a practical framework for its characterization. The molecular structure and numbering scheme used throughout this guide are depicted in Figure 1.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom and the connectivity within the molecule.
Experimental Protocol: NMR Sample Preparation
To ensure high-quality NMR spectra, proper sample preparation is crucial. The following protocol is recommended for the analysis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.[1][2][3][4][5]
Materials:
-
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
High-quality 5 mm NMR tubes
-
Pasteur pipette
-
Small vial
Procedure:
-
Weigh the appropriate amount of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution to a clean NMR tube.
-
Cap the NMR tube securely.
-
The sample is now ready for analysis.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine in CDCl₃ is expected to exhibit distinct signals corresponding to the protons of the pyridine and dihydropyrrole rings, as well as the methyl group. The predicted chemical shifts (δ) are summarized in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4' | ~2.0 - 2.2 | Quintet | ~7.5 |
| H-3' | ~3.0 - 3.2 | Triplet | ~7.5 |
| H-2' | ~4.0 - 4.2 | Triplet | ~7.5 |
| CH₃ | ~2.5 | Singlet | - |
| H-4 | ~7.1 - 7.3 | Triplet | ~7.7 |
| H-5 | ~7.6 - 7.8 | Doublet | ~7.7 |
| H-6 | ~8.4 - 8.6 | Doublet | ~4.8 |
Interpretation of the ¹H NMR Spectrum:
-
Dihydropyrrole Ring Protons (H-2', H-3', H-4'): The aliphatic protons of the dihydropyrrole ring are expected to appear in the upfield region of the spectrum. The H-4' protons, being furthest from the imine nitrogen, will be the most shielded. The H-3' and H-2' protons will be progressively deshielded due to the inductive effect of the nitrogen atom. The coupling between these adjacent methylene groups will result in triplet and quintet splitting patterns.
-
Methyl Protons (CH₃): The protons of the methyl group attached to the pyridine ring are expected to appear as a singlet at approximately 2.5 ppm.[6][7][8][9][10]
-
Pyridine Ring Protons (H-4, H-5, H-6): The aromatic protons of the pyridine ring will be in the downfield region. The H-6 proton, being adjacent to the nitrogen, is the most deshielded. The H-4 and H-5 protons will appear at intermediate chemical shifts, with their splitting patterns determined by their coupling to each other.[6][7][8][9][10]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C-4' | ~22 - 25 |
| C-3' | ~35 - 38 |
| C-2' | ~60 - 63 |
| CH₃ | ~23 - 26 |
| C-4 | ~121 - 124 |
| C-5 | ~136 - 139 |
| C-3 | ~130 - 133 |
| C-2 | ~157 - 160 |
| C-6 | ~148 - 151 |
| C-5' (C=N) | ~170 - 175 |
Interpretation of the ¹³C NMR Spectrum:
-
Aliphatic Carbons (C-2', C-3', C-4', CH₃): The sp³ hybridized carbons of the dihydropyrrole ring and the methyl group will appear in the upfield region of the spectrum.[6][11][12][13]
-
Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The sp² hybridized carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm).[6][11][12][13]
-
Imine Carbon (C-5'): The carbon of the C=N double bond is expected to be the most downfield signal due to the electronegativity of the nitrogen and its sp² hybridization state.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.
Experimental Protocol: ATR-FTIR Spectroscopy
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum of the sample.
-
Clean the ATR crystal thoroughly after the measurement.
Predicted IR Absorption Bands
The predicted characteristic IR absorption bands for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine are summarized in Table 3.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100 - 3000 | C-H (aromatic) | Stretching |
| ~2960 - 2850 | C-H (aliphatic) | Stretching |
| ~1640 - 1660 | C=N (imine) | Stretching |
| ~1600, ~1470 | C=C, C=N (pyridine ring) | Stretching |
| ~1450, ~1375 | C-H (aliphatic) | Bending |
Interpretation of the IR Spectrum:
-
C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons of the pyridine ring (above 3000 cm⁻¹) and the aliphatic protons of the dihydropyrrole ring and methyl group (below 3000 cm⁻¹).
-
C=N Stretching: A key absorption band will be the C=N stretching of the imine functional group, which is expected to appear in the range of 1640-1660 cm⁻¹.[14][15]
-
Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N) will be observed at approximately 1600 cm⁻¹ and 1470 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.
Experimental Protocol: GC-MS Analysis
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[16][17][18][19][20]
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: A solvent delay of a few minutes to prevent the solvent peak from saturating the detector.
Predicted Mass Spectrum and Fragmentation
The molecular formula of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is C₁₀H₁₂N₂. The predicted mass spectrum will show a molecular ion peak (M⁺) at m/z 160. The fragmentation pattern will be influenced by the stability of the pyridine ring and the lability of the dihydropyrrole ring.
Table 4: Predicted Key Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
| 160 | [M]⁺ |
| 159 | [M-H]⁺ |
| 131 | [M-C₂H₅]⁺ (loss of ethylene from dihydropyrrole ring) |
| 105 | [C₇H₇N]⁺ (2-methyl-3-vinylpyridine radical cation) |
| 93 | [C₆H₇N]⁺ (2-methylpyridine radical cation) |
| 78 | [C₅H₄N]⁺ (pyridyl cation) |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The presence of a peak at m/z 160 will confirm the molecular weight of the compound.
-
[M-H]⁺ Peak: A peak at m/z 159 is expected due to the loss of a hydrogen atom, leading to a stabilized radical cation.
-
Fragmentation of the Dihydropyrrole Ring: The dihydropyrrole ring is expected to undergo fragmentation, with a common loss of ethylene (C₂H₄) to give a fragment at m/z 131.
-
Formation of Pyridine-Containing Fragments: The stable pyridine ring will likely remain intact, leading to prominent peaks corresponding to the 2-methylpyridine cation (m/z 93) and other related fragments.[21][22]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
The comprehensive spectroscopic analysis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, employing NMR, IR, and MS techniques, provides a robust methodology for its structural confirmation and characterization. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers in the field. By following the described protocols and interpretative frameworks, scientists can confidently identify and characterize this and structurally related compounds, thereby advancing their research and development endeavors.
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(n.d.). NMR Sample Preparation Guide. Scribd. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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SpectraBase. (n.d.). 3,4-Dihydro-5-methyl-2H-pyrrole - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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(n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... Retrieved from [Link]
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NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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The Pherobase. (n.d.). NMR: 3,4-Dihydro-2H-pyrrole. Retrieved from [Link]
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The University of Melbourne. (n.d.). 1 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]
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ResearchGate. (n.d.). Using 1H NMR parameters for the configurational and conformational study of the 3,4-dihydro-2H-pyrrol-2-alkyl carboxylates and that of their acyclic and cyclic precursors diesters. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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A-In-Depth Technical Guide to the Discovery and Isolation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine analogues. This class of compounds has garnered significant interest within the drug discovery community for its potential therapeutic applications, particularly as modulators of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5][6] This document delves into the scientific rationale behind the exploration of these analogues, outlines detailed synthetic and purification protocols, and discusses the critical analytical techniques for their characterization. The content is structured to provide both foundational knowledge and actionable insights for researchers actively engaged in the development of novel therapeutics targeting nAChRs.
Introduction: The Rationale for Targeting 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Analogues
The pyridine and pyrrole ring systems are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds.[7][8][9] The fusion of a 3,4-dihydro-2H-pyrrole (a pyrroline) moiety with a 2-methylpyridine scaffold creates a unique chemical architecture with the potential for specific interactions with biological targets.[10]
1.1. The Significance of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems.[2][6][11] They are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and addiction.[3][6][11] The diverse subtypes of nAChRs, such as the α7 and α4β2 subtypes, present opportunities for the development of selective modulators with improved therapeutic profiles and reduced side effects.[1][3][6][12]
1.2. The Promise of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Analogues as nAChR Modulators
The structural features of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine analogues suggest their potential as ligands for nAChRs. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrroline nitrogen can be protonated at physiological pH, potentially forming key interactions within the receptor's binding pocket. The 2-methyl group on the pyridine ring can provide steric bulk and influence the molecule's conformation, which is critical for receptor subtype selectivity. The exploration of various analogues with different substituents allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.
Synthetic Strategies for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Analogues
The synthesis of this class of compounds typically involves a multi-step approach. A general and efficient route involves the cyclization of 2-amino-5-oxonitriles.[7][13]
2.1. General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of the target analogues.
Sources
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Structural Elucidation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine: An In-depth Technical Guide
Introduction
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a heterocyclic compound of significant interest due to its structural similarity to myosmine, a minor tobacco alkaloid and a precursor in the synthesis of nicotine and its analogs.[1][2] The unambiguous determination of its molecular structure is a prerequisite for its study in medicinal chemistry, pharmacology, and synthetic chemistry. This guide provides a comprehensive, multi-faceted approach to the structural elucidation of this molecule, leveraging a suite of modern spectroscopic techniques. By integrating data from mass spectrometry, infrared and UV-Vis spectroscopy, and a full complement of one- and two-dimensional nuclear magnetic resonance experiments, we will construct a self-validating and definitive structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practical application of these analytical methods.
Part 1: Molecular Formula and Mass Spectrometry (MS)
Mass spectrometry is the initial and essential step in structural elucidation, providing the molecular weight and elemental composition of the analyte. For 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, high-resolution mass spectrometry (HRMS) is the preferred method to confirm the molecular formula.
Theoretical Basis
In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged ions. The mass-to-charge ratio (m/z) of these ions is measured, providing a distinct fragmentation pattern that serves as a molecular fingerprint.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Injection: Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: Utilize an appropriate ionization technique. While EI is common, softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed to increase the abundance of the molecular ion.
-
Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Data Processing: Determine the exact mass of the molecular ion and use software to calculate the most plausible elemental composition.
Data Interpretation
For 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, the expected molecular formula is C₁₀H₁₂N₂.
Table 1: Predicted HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₂N₂ |
| Exact Mass | 160.1000 |
| Molecular Weight | 160.22 g/mol |
The fragmentation pattern in EI-MS can provide valuable structural information. A plausible fragmentation pathway for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is initiated by the loss of a hydrogen atom from the pyrroline ring, followed by further fragmentation. The fragmentation of related α-pyrrolidinophenone cathinones often involves the loss of the pyrrolidine ring.[3]
Table 2: Plausible Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Structure | Plausible Origin |
| 160 | [C₁₀H₁₂N₂]⁺• | Molecular Ion (M⁺•) |
| 159 | [C₁₀H₁₁N₂]⁺ | [M-H]⁺ |
| 131 | [C₈H₇N₂]⁺ | [M-C₂H₅]⁺ (Loss of ethyl group from pyrroline) |
| 106 | [C₇H₈N]⁺ | [2-methylpyridine-3-yl-methylium]⁺ |
| 93 | [C₆H₇N]⁺• | [2-methylpyridine]⁺• |
Part 2: Functional Group Analysis via Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Theoretical Basis
IR radiation causes the bonds within a molecule to vibrate at specific frequencies. The absorption of IR radiation at these characteristic frequencies provides information about the types of bonds and functional groups present.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A common method for solid samples is the KBr pellet technique.[4]
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[4]
-
Background Spectrum: Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.[5]
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Data Interpretation
The IR spectrum of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is expected to show characteristic absorption bands for its aromatic and heterocyclic components. The use of FTIR is well-established for studying nitrogen heterocycles.[6]
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (pyridine) |
| 2960-2850 | C-H stretch | Aliphatic (pyrroline & methyl) |
| ~1640 | C=N stretch | Imine (pyrroline) |
| ~1590, 1475, 1435 | C=C/C=N stretch | Aromatic ring (pyridine) |
Part 3: Analysis of the Conjugated System by UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.
Theoretical Basis
Molecules containing π-systems absorb light in the ultraviolet or visible region, promoting electrons from a bonding (π) to an anti-bonding (π*) orbital. The wavelength of maximum absorbance (λmax) is characteristic of the extent of conjugation. Pyridine itself exhibits absorption maxima around 202 nm and 254 nm.[7] The conjugation between the pyridine ring and the imine of the pyrroline ring is expected to shift these absorptions to longer wavelengths (a bathochromic shift).[8]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane, that does not absorb in the region of interest.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.
Data Interpretation
The UV-Vis spectrum of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is expected to show absorption maxima characteristic of the conjugated pyridyl-pyrroline system.
Table 4: Predicted UV-Vis Absorption
| Transition | Expected λmax (nm) | Chromophore |
| π → π* | ~260-280 | Conjugated pyridyl-pyrroline system |
Part 4: Comprehensive Structural Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be employed to unambiguously assign all proton and carbon signals and establish the connectivity of the molecule.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum provides initial assignments based on chemical shift, integration, and multiplicity. Online prediction tools can offer valuable starting points for these assignments.[9][10]
Table 5: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H4' | ~7.9 | d | 1H |
| H5' | ~7.2 | t | 1H |
| H6' | ~7.0 | d | 1H |
| H2 | ~4.0 | t | 2H |
| H3 | ~2.8 | t | 2H |
| H4 | ~2.0 | quintet | 2H |
| CH₃ | ~2.5 | s | 3H |
Note: Primed numbers refer to the pyridine ring, unprimed to the pyrroline ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum indicates the number of unique carbon environments. Predictions can be made using online databases and software.[11][12][13]
Table 6: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C5 | ~170 |
| C2' | ~158 |
| C4' | ~148 |
| C6' | ~136 |
| C3' | ~123 |
| C5' | ~121 |
| C2 | ~55 |
| C3 | ~35 |
| C4 | ~23 |
| CH₃ | ~24 |
2D NMR for Definitive Structure Confirmation
2D NMR experiments are crucial for establishing the connectivity between atoms.[14][15]
COSY reveals correlations between protons that are coupled to each other, typically through two or three bonds.
Caption: Expected COSY correlations for the pyridine and pyrroline rings.
HSQC correlates each proton with the carbon to which it is directly attached.[16][17]
Caption: HSQC correlations showing direct C-H attachments.
HMBC is the key experiment for establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart.[16][18]
Caption: Key HMBC correlations establishing the pyridyl-pyrroline linkage.
Integrated NMR Analysis Workflow
The complete structural elucidation relies on a systematic interpretation of all NMR data.
Caption: Integrated workflow for NMR-based structural elucidation.
Conclusion
The structural elucidation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is achieved through a synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry confirms the elemental composition, while FTIR and UV-Vis spectroscopy identify key functional groups and the conjugated electronic system. The cornerstone of the analysis is a comprehensive suite of NMR experiments. 1D ¹H and ¹³C NMR provide the fundamental chemical shift and multiplicity data. 2D NMR experiments, particularly COSY, HSQC, and HMBC, are then employed to piece together the molecular puzzle, establishing proton-proton and proton-carbon connectivities both through direct and long-range couplings. This integrated, self-validating approach ensures an unambiguous and definitive assignment of the molecular structure, a critical foundation for any further research or development involving this compound.
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Unlocking the Therapeutic Potential of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine: A Technical Guide to Target Identification and Validation
Abstract
This technical guide provides a comprehensive framework for investigating the therapeutic potential of the novel compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. Based on its structural similarity to known nicotinic alkaloids, we postulate that its primary molecular targets are Nicotinic Acetylcholine Receptors (nAChRs). This document outlines the scientific rationale for this hypothesis, delves into the complexities of nAChR pharmacology, and provides detailed, field-proven experimental protocols for researchers and drug development professionals to rigorously validate and characterize the compound's interaction with various nAChR subtypes. The methodologies described herein—spanning radioligand binding, electrophysiology, and functional cell-based assays—form a self-validating system to elucidate the compound's affinity, potency, and mechanism of action, paving the way for its potential development as a therapeutic agent for a range of neurological and inflammatory disorders.
Introduction and Core Hypothesis
The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a synthetic heterocyclic molecule featuring a pyridine ring linked to a dihydropyrrole moiety. While direct biological data for this specific molecule is not extensively published, its core structure bears a striking resemblance to nicotine and its analogue, myosmine (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine)[1][2][3][4]. These compounds are well-established ligands for Nicotinic Acetylcholine Receptors (nAChRs), a superfamily of ligand-gated ion channels crucial to synaptic transmission in both the central and peripheral nervous systems[5].
Core Hypothesis: Based on this structural analogy, the primary therapeutic targets of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine are neuronal nAChR subtypes. The addition of the 2-methyl group on the pyridine ring is anticipated to modulate its pharmacological profile, potentially conferring selectivity and unique functional properties compared to existing nicotinic ligands.
This guide will proceed by first exploring the landscape of nAChRs as therapeutic targets and then provide a detailed roadmap for experimentally testing this central hypothesis.
The Nicotinic Acetylcholine Receptor (nAChR) Superfamily: A Primer
nAChRs are pentameric structures, meaning they are composed of five subunits arranged symmetrically around a central ion pore[5][6][7]. The binding of an agonist, like the endogenous neurotransmitter acetylcholine, stabilizes the open state of the channel, allowing the influx of cations (primarily Na⁺ and K⁺, and in some cases Ca²⁺), which leads to depolarization of the cell membrane[5].
Structural and Subunit Diversity
The immense therapeutic potential of targeting nAChRs stems from their incredible diversity. In mammals, seventeen different nAChR subunits have been identified (ten α subunits, α1–10; four β subunits, β1–4; and γ, δ, and ε subunits)[7]. Neuronal nAChRs are typically combinations of α (α2–α10) and β (β2–β4) subunits, forming either heteromeric (containing both α and β subunits) or homomeric (containing only α subunits, notably α7) receptors[7]. This combinatorial assembly results in a wide array of nAChR subtypes with distinct anatomical distributions, physiological roles, and pharmacological profiles[6].
The most abundant and widely studied neuronal nAChR subtypes in the brain include the heteromeric α4β2* and the homomeric α7 receptors, which are key targets for cognitive disorders[8][9]. The asterisk (*) indicates that other subunits can also be part of the complex[9].
Therapeutic Relevance of nAChR Subtypes
The distinct expression patterns and functions of nAChR subtypes link them to a variety of pathological conditions, making them highly attractive drug targets[9][10]. Modulating these receptors with selective ligands could offer therapeutic benefits with fewer side effects.
| nAChR Subtype | Associated Pathophysiology | Therapeutic Potential |
| α7 | Alzheimer's disease, Schizophrenia (cognitive deficits), Inflammation, Neuropathic pain.[8][9] | Cognitive enhancement, Anti-inflammatory agents, Analgesics. |
| α4β2 | Nicotine addiction, Depression, ADHD, Pain perception, Parkinson's disease.[11][8] | Smoking cessation aids, Antidepressants, Cognitive enhancers, Analgesics. |
| α3β4 | Autonomic dysfunction, Pain, Nicotine addiction.[11][9] | Ganglionic blockade, Analgesics. |
| α6β2 * | Parkinson's disease (dopamine release modulation).[11] | Neuroprotective agents, Symptomatic treatment for Parkinson's. |
Table 1: Key Neuronal nAChR Subtypes and Their Therapeutic Implications. This table summarizes the involvement of major nAChR subtypes in various disease states and their potential as therapeutic targets.
Experimental Validation Workflow: A Three-Pillar Approach
To rigorously test our hypothesis, a multi-faceted experimental approach is required. This workflow is designed to first establish binding to the target class, then to characterize the functional consequences of that binding, providing a comprehensive pharmacological profile of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
Figure 1: A three-pillar workflow for nAChR target validation.
Pillar 1: Radioligand Binding Assays
The foundational step is to determine if the compound physically interacts with nAChRs. Competitive radioligand binding assays are the gold standard for quantifying the affinity of an unlabeled compound for a receptor[12].
Causality: This experiment directly measures the equilibrium dissociation constant (Ki) of the test compound by assessing its ability to displace a radiolabeled ligand with known high affinity for specific nAChR subtypes. A low Ki value indicates high binding affinity[12]. By performing this assay on cell lines expressing different nAChR subtypes, a selectivity profile can be established.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Materials Preparation:
-
Membrane Source: Prepare cell membranes from HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).[12][13]
-
Radioligand: Select a high-affinity radioligand appropriate for the subtype. Examples include [³H]Cytisine for α4β2* and [³H]Methyllycaconitine or [¹²⁵I]α-bungarotoxin for α7.[13]
-
Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Test Compound: Prepare a serial dilution of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, typically from 10⁻¹¹ M to 10⁻⁵ M.
-
Non-specific Binding Competitor: A high concentration (e.g., 10 µM) of a known unlabeled ligand (e.g., nicotine or epibatidine) to define non-specific binding.[12]
-
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, membrane preparation, radioligand (at a fixed concentration near its Kd), and varying concentrations of the test compound.
-
Total Binding Wells: Contain membranes, radioligand, and buffer (no competitor).
-
Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and the high-concentration non-specific competitor.
-
Competition Wells: Contain membranes, radioligand, and the serial dilutions of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 4°C, depending on the receptor subtype).[12]
-
-
Harvesting and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.
-
Measure the radioactivity retained on each filter disc using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Pillar 2: Patch-Clamp Electrophysiology
Once binding is confirmed, the functional consequence of that interaction must be determined. Patch-clamp electrophysiology is the definitive technique for studying ion channel function, as it directly measures the flow of ions through the channel in real-time[14][15].
Causality: This method allows for the precise control of the cell's membrane potential (voltage-clamp) while recording the ionic currents elicited by the application of the test compound. This directly reveals whether the compound acts as an agonist (opens the channel), an antagonist (blocks the channel from opening), or a positive/negative allosteric modulator (enhances or diminishes the effect of an agonist)[16][17].
Detailed Protocol: Whole-Cell Voltage-Clamp Electrophysiology
-
Cell Preparation:
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3).
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution (e.g., containing in mM: 140 KCl, 11 EGTA, 1 CaCl₂, 10 HEPES, 2 Mg-ATP, pH 7.3).
-
Under microscopic guidance, press the pipette tip against a cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration.
-
-
Data Acquisition:
-
Clamp the cell's membrane potential at a holding potential, typically -60 mV or -70 mV.
-
Using a rapid solution exchange system, apply the test compound to the cell for a defined duration (e.g., 1-2 seconds).
-
To test for agonist activity: Apply increasing concentrations of the compound and record the inward current elicited.
-
To test for antagonist activity: Co-apply a fixed concentration of a known agonist (e.g., acetylcholine at its EC₅₀) with increasing concentrations of the test compound and measure the inhibition of the agonist-evoked current.[15]
-
-
Data Analysis:
-
Measure the peak amplitude of the current response at each concentration.
-
For agonists: Plot the normalized current response against the log concentration of the compound and fit with the Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and Hill coefficient.
-
For antagonists: Plot the percentage inhibition of the agonist response against the log concentration of the compound and fit to determine the IC₅₀.
-
Figure 2: Workflow for Patch-Clamp Electrophysiology Experiment.
Pillar 3: Functional Calcium Imaging Assays
To complement the high-fidelity but low-throughput nature of electrophysiology, fluorescence-based functional assays provide a powerful method for assessing nAChR activation in a larger population of cells, making them suitable for higher-throughput screening[18][19].
Causality: Many neuronal nAChR subtypes, particularly the α7 subtype, are highly permeable to calcium (Ca²⁺)[20]. Even for subtypes with lower Ca²⁺ permeability, the influx of Na⁺ causes membrane depolarization, which in turn opens voltage-gated calcium channels (VDCCs). The resulting increase in intracellular Ca²⁺ can be detected by a fluorescent indicator, serving as a proxy for receptor activation[18][20].
Detailed Protocol: Calcium Flux Assay using a Fluorescent Indicator
-
Cell Preparation:
-
Plate cells expressing the nAChR subtype of interest in a 96- or 384-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a genetically encoded sensor like Case12) diluted in an appropriate assay buffer.[21]
-
Incubate the plate under controlled conditions (e.g., 37°C for 30-60 minutes) to allow for dye uptake and de-esterification.
-
Wash the cells gently with the assay buffer to remove excess dye.
-
-
Assay Execution:
-
Place the plate into a fluorescence imaging plate reader (e.g., a FLIPR or similar instrument) equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument then adds the test compound (for agonist testing) or a mixture of an agonist and the test compound (for antagonist testing) to the wells.
-
Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates an influx of intracellular calcium.
-
-
Data Analysis:
-
Quantify the response by measuring the peak fluorescence intensity or the area under the curve after compound addition.
-
Subtract the baseline fluorescence from the peak response to get the net change.
-
As with electrophysiology, generate dose-response curves by plotting the response against the log concentration of the test compound to determine EC₅₀ or IC₅₀ values.
-
Figure 3: nAChR-mediated calcium signaling pathways.
Conclusion and Future Directions
The structural features of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine strongly suggest that it is a ligand for nicotinic acetylcholine receptors. The in-depth technical guide presented here provides a robust, multi-pillar framework for rigorously testing this hypothesis. By systematically determining its binding affinity (Ki), functional potency (EC₅₀/IC₅₀), and mode of action (agonist/antagonist) across a panel of nAChR subtypes, researchers can build a comprehensive pharmacological profile of the compound.
Positive results from these assays would warrant progression into more complex studies, including evaluating its effects on neurotransmitter release from synaptosomes, in vivo microdialysis, and behavioral models relevant to the CNS disorders implicated for specific nAChR subtypes. This systematic approach ensures scientific integrity and provides the critical data necessary for advancing this promising compound through the drug discovery pipeline.
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An In-Depth Technical Guide to the In Silico Elucidation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Interactions with the Nicotinic Acetylcholine Receptor
Abstract
This technical guide provides a comprehensive, step-by-step framework for investigating the molecular interactions of the small molecule 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine with its putative biological target, the nicotinic acetylcholine receptor (nAChR). We navigate the complete in silico workflow, beginning with system preparation and proceeding through molecular docking, all-atom molecular dynamics (MD) simulations, binding free energy calculations, and pharmacophore modeling. The causality behind each methodological choice is detailed, establishing a self-validating protocol designed for researchers, computational chemists, and drug development professionals. By integrating these powerful computational techniques, this guide demonstrates how to build a robust, dynamic, and quantitative model of a ligand-receptor interaction, transforming a static structural hypothesis into a dynamic and insightful molecular narrative.
Introduction
The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, a structural analog of myosmine, possesses a chemical scaffold suggestive of interaction with neuronal receptors. Its pyridine and pyrroline moieties bear resemblance to key pharmacophoric features of ligands that target nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide range of physiological processes makes them a premier target for therapeutic intervention in neurological disorders.[2]
To rigorously investigate the potential interaction between 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine and the nAChR, a multi-faceted in silico strategy is indispensable. Computational methods allow us to predict and analyze molecular binding at an atomic level of detail that is often inaccessible through experimental techniques alone.[3][4] This guide outlines an integrated workflow that begins with predicting the ligand's preferred binding pose via molecular docking, assesses the stability and dynamics of this pose using molecular dynamics simulations, quantifies the binding affinity through free energy calculations, and finally, abstracts the key chemical features into a pharmacophore model for future drug discovery efforts.
Chapter 1: System Preparation - The Foundation of Accuracy
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This chapter details the meticulous process of preparing both the nAChR protein and the small molecule ligand to ensure they are chemically and structurally optimized for subsequent simulations.
Target Protein Preparation
Causality: The raw crystal structures deposited in the Protein Data Bank (PDB) are often incomplete. They may lack hydrogen atoms, have missing residues or loops, and contain experimental artifacts like water molecules and co-factors that are not relevant to the specific interaction being studied. Proper preparation involves cleaning the structure and assigning correct protonation states to amino acid residues at a physiological pH, which is critical for accurately modeling electrostatic interactions.
Protocol:
-
Structure Retrieval: Download the 3D structure of the Torpedo marmorata nicotinic acetylcholine receptor, for instance, PDB ID: 2BG9, from the RCSB Protein Data Bank.[5] This structure provides a well-resolved model of the receptor's transmembrane domains.[6][7]
-
Initial Cleaning: Load the PDB file into a molecular visualization program such as UCSF Chimera or BIOVIA Discovery Studio.[8][9] Remove all water molecules (HOH), ions, and any co-crystallized ligands or lipids not essential for the study.
-
Structural Refinement: Check for and repair any missing heavy atoms or residues within the protein structure. Tools like the "Dock Prep" utility in Chimera can automate this process.
-
Hydrogen Addition and Protonation: Add hydrogen atoms to the protein structure. It is crucial to assign the correct protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) corresponding to a physiological pH of 7.4.
-
Charge Assignment: Assign partial charges to all atoms in the protein according to a well-validated force field, such as AMBER or CHARMM.
-
Final Output: Save the cleaned, prepared protein structure as a PDB file for use in docking.
Ligand Preparation
Causality: A ligand's 3D conformation and charge distribution directly govern its interaction with a protein. Starting with a 2D sketch, it is necessary to generate a plausible, low-energy 3D structure and assign accurate partial charges. This ensures the ligand's electrostatic potential and shape are represented realistically.
Protocol:
-
Structure Generation: Obtain the 2D structure of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, for example, by using its SMILES string in a chemical informatics tool like Open Babel or DataWarrior.[10]
-
3D Conformation: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a quantum mechanics or molecular mechanics method (e.g., with the MMFF94 force field) to find a low-energy conformation.
-
Charge Calculation: Calculate and assign partial atomic charges. The AM1-BCC charge model is a common and effective choice for small organic molecules.
-
Final Output: Save the prepared ligand in a format suitable for docking, such as the MOL2 or PDBQT format, which contains the 3D coordinates and assigned charges.[11]
Chapter 2: Predicting Binding Modes with Molecular Docking
Molecular docking serves as a computational search algorithm to predict the most favorable binding pose of a ligand within a receptor's active site.[12][13] It is the first step in generating a plausible hypothesis for the protein-ligand complex structure.
Defining the Search Space (The Grid Box)
Causality: To make the docking calculation computationally tractable, a defined search space, or "grid box," must be established. For the nAChR, the known acetylcholine binding site is located at the interface between the α-subunits and their neighboring subunits.[1] A site-specific docking approach, which centers the grid box on this known binding pocket, is more efficient and biologically relevant than a "blind docking" approach that searches the entire protein surface.
Protocol:
-
Identify Binding Site: Load the prepared nAChR structure into AutoDock Tools or UCSF Chimera.[8][14] Identify the key residues of the aromatic box in the acetylcholine binding site (e.g., Trp, Tyr residues on the α-subunit).
-
Center the Grid: Calculate the geometric center of these key residues. These X, Y, and Z coordinates will define the center of your grid box.
-
Define Grid Dimensions: Set the size of the grid box (in Angstroms) to be large enough to encompass the entire binding site and allow the ligand rotational and translational freedom. A size of 25x25x25 Å is often a reasonable starting point.
-
Generate Grid Parameter File: Save the grid box coordinates and dimensions into a grid parameter file as required by the docking software.[14]
Docking Execution & Analysis
Causality: The docking algorithm, such as AutoDock Vina, systematically samples different conformations and orientations of the ligand within the grid box.[15] Each generated pose is evaluated using a scoring function, which estimates the binding affinity. The output provides a ranked list of poses, with the lowest energy scores representing the most probable binding modes.
Protocol:
-
Prepare Input Files: Ensure both the receptor and ligand are in the PDBQT file format, which includes partial charges and atom type information required by AutoDock Vina.[11]
-
Create Configuration File: Write a configuration file that specifies the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions.
-
Execute Docking: Run the AutoDock Vina simulation from the command line.[16]
-
Analyze Results: The primary output is a file containing the coordinates of the top-ranked binding poses and their corresponding binding affinity scores. Visualize the lowest-energy pose in complex with the receptor. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, using tools like BIOVIA Discovery Studio or PyMOL.[9]
Data Presentation: Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | TRP-149, TYR-190, TYR-93 | π-π stacking, Hydrophobic |
| 2 | -8.2 | TYR-198, CYS-192 | Hydrogen Bond, Hydrophobic |
| 3 | -7.9 | TRP-149, GLY-153 | Hydrophobic |
Chapter 3: Assessing Complex Stability with Molecular Dynamics (MD)
A docked pose represents a single, static snapshot. Molecular Dynamics (MD) simulations provide a dynamic view, revealing how the protein-ligand complex behaves over time in a simulated physiological environment.[17][18] This step is crucial for validating the stability of the docked pose and understanding the nuanced, time-dependent interactions.
The MD Workflow
The MD simulation process is a multi-step pipeline that prepares the system, equilibrates it to realistic conditions, and then runs a production simulation to gather data.
Diagram: Molecular Dynamics Workflow
Caption: Workflow for a protein-ligand MD simulation using GROMACS.
Step-by-Step MD Protocol (using GROMACS)
This protocol utilizes GROMACS, a powerful and widely-used open-source MD engine.[19]
-
System Building:
-
Merge Coordinates: Combine the PDB files of the prepared receptor and the top-ranked ligand pose into a single complex PDB file.
-
Topology Generation: Use the pdb2gmx tool in GROMACS to generate a molecular topology for the protein using a force field like CHARMM36m.[20] Separately, generate parameters for the ligand using a server like CGenFF, which is compatible with the CHARMM force field.[21]
-
Combine Topologies: Merge the protein and ligand topology files into a master topology file (topol.top).
-
Define Box & Solvate: Create a simulation box (e.g., a cubic box extending 1.0 nm from the complex) and fill it with a pre-equilibrated water model (e.g., TIP3P).[22]
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[20]
-
-
Minimization & Equilibration:
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[22]
-
NVT Equilibration: Conduct a short simulation (e.g., 1 ns) in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature (e.g., 300 K). During this step, position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[23]
-
NPT Equilibration: Follow with a longer simulation (e.g., 5 ns) in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system to the target pressure (e.g., 1 bar) and achieve the correct density.[20][23]
-
-
Production MD:
-
Run the final production simulation with the position restraints removed for a duration sufficient to observe the system's stable behavior (e.g., 100-200 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
Trajectory Analysis
Causality: Analyzing the MD trajectory provides quantitative metrics of the complex's stability and the persistence of key interactions, validating the initial docking hypothesis.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms relative to their initial positions. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify regions of high flexibility or rigidity upon ligand binding.
-
Interaction Analysis: Use GROMACS tools to monitor specific interactions (e.g., hydrogen bonds, salt bridges) between the ligand and protein over the entire simulation. This reveals which interactions are transient and which are stable, providing a more accurate picture than the static docked pose.
Data Presentation: MD Trajectory Analysis Summary
| Metric | Average Value | Interpretation |
|---|---|---|
| Protein Backbone RMSD | 1.8 Å (± 0.3 Å) | The protein structure is stable throughout the simulation. |
| Ligand Heavy Atom RMSD | 1.1 Å (± 0.4 Å) | The ligand remains stably bound in the binding pocket. |
| TRP-149-Ligand H-Bond Occupancy | 85.2% | A highly stable hydrogen bond is maintained. |
| TYR-93-Ligand Hydrophobic Contacts | >90% of frames | Persistent hydrophobic packing contributes to binding. |
Chapter 4: Quantifying Binding Affinity
While MD simulations confirm stability, more rigorous methods are needed to quantify the binding affinity. Binding free energy calculations provide a theoretical estimate of the binding free energy (ΔG), which is directly comparable to experimentally determined values.
MM/PBSA Method
Causality: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used end-state technique that calculates the binding free energy by analyzing snapshots from an MD trajectory.[24] It offers a good compromise between computational accuracy and cost, providing valuable insights by decomposing the total binding energy into its constituent physical components.[25]
Protocol:
-
Extract Snapshots: Select a set of uncorrelated snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.
-
Perform Calculations: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The calculation for each species includes:
-
ΔE_MM: The molecular mechanics energy in the gas phase (van der Waals + electrostatic).
-
ΔG_solv: The solvation free energy, which is a sum of the polar component (calculated via the Poisson-Boltzmann equation) and the nonpolar component (often estimated from the solvent-accessible surface area, SASA).
-
-
Calculate Binding Free Energy: The binding free energy (ΔG_bind) is computed as: ΔG_bind = G_complex - (G_protein + G_ligand)
Data Presentation: MM/PBSA Binding Free Energy Decomposition
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -21.3 |
| Polar Solvation Energy | +50.5 |
| Nonpolar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔG_bind) | -21.7 |
Chapter 5: Identifying Key Chemical Features with Pharmacophore Modeling
A pharmacophore model is an abstract representation of the key steric and electronic features required for a molecule to interact with a specific biological target.[26] It serves as a valuable blueprint for designing new molecules or screening databases for novel hits.[27][28]
Structure-Based Pharmacophore Generation
Causality: By analyzing the stable interactions identified from the MD trajectory and docking pose, we can distill this information into a 3D pharmacophore model. This structure-based approach ensures that the model is grounded in the specific geometry and chemical environment of the receptor's binding site.
Protocol:
-
Feature Identification: Using a representative structure from the MD simulation, identify the key interaction points between 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine and the nAChR.
-
Define Pharmacophoric Features: Abstract these interactions into pharmacophoric features using software like LigandScout or Pharmit.[29][30] These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Centers (HY)
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable Centers
-
-
Generate Model: The software will generate a 3D arrangement of these features, complete with distance and angle constraints, that constitutes the final pharmacophore model.
Diagram: From Interaction to Pharmacophore
Caption: Logic flow from a stable complex to a virtual screening query.
Application in Drug Discovery
The generated pharmacophore model is a powerful tool. It can be used as a 3D query to rapidly screen large databases of chemical compounds. This process filters for molecules that possess the necessary chemical features in the correct spatial orientation to bind to the nAChR, significantly accelerating the discovery of new potential lead compounds.[26]
Conclusion
This in-depth technical guide has detailed a rigorous, multi-stage in silico workflow for characterizing the interactions of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine with the nicotinic acetylcholine receptor. By progressing logically from static docking to dynamic simulation, quantitative energy calculation, and abstract pharmacophore modeling, we have constructed a comprehensive and scientifically sound model of molecular recognition. This integrated approach not only provides deep insights into the specific binding mechanism of the compound but also establishes a validated, repeatable protocol that can be adapted for countless other ligand-receptor systems, thereby serving as a cornerstone for modern, structure-based drug discovery.
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preliminary cytotoxicity screening of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
An In-Depth Technical Guide for the Preliminary Cytotoxicity Screening of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. The pyridine and pyrroline moieties present in this molecule are recognized pharmacophores in numerous compounds with demonstrated anticancer activity.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on established scientific principles and field-proven insights. We will detail the rationale behind experimental design, provide robust, step-by-step protocols for key assays, and outline the necessary controls to ensure data integrity and reproducibility. The core methodologies covered include the MTT assay, which assesses metabolic viability, and the Lactate Dehydrogenase (LDH) release assay, a direct measure of cell membrane disruption. By integrating these orthogonal assays, researchers can build a more complete and reliable initial toxicity profile for this promising compound.
Introduction: The Rationale for Screening
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs, particularly in oncology.[3][4] Pyridine derivatives have been shown to exhibit a wide range of anticancer mechanisms, including the inhibition of kinases, topoisomerase enzymes, and tubulin polymerization.[1][3][5] Similarly, pyrrole and its derivatives, such as pyrrolines, have demonstrated significant cytotoxic activity against various cancer cell lines, often inducing apoptosis through mitochondrial pathways.[2][6]
The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine combines these two potent heterocycles. This structural combination warrants a thorough investigation of its cytotoxic potential as a preliminary step in evaluating its viability as an anticancer agent. An initial screening provides critical data on the compound's potency (e.g., its half-maximal inhibitory concentration, IC50) and its selectivity towards cancer cells versus non-cancerous cells.[7] This early assessment is fundamental for making informed decisions in the drug discovery pipeline, identifying promising candidates for further development while deprioritizing compounds with unfavorable toxicity profiles.[7][8]
Foundational Experimental Design
A robust preliminary screening strategy relies on a multi-faceted approach. We will employ two distinct, well-validated assays to generate a comprehensive initial dataset. This dual-assay strategy mitigates the risk of compound-specific interference that might affect a single detection method.
The Principle of Orthogonal Assays
To ensure the trustworthiness of our findings, we will utilize two assays that measure different biological endpoints:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is a cornerstone for assessing cell viability.[9] It measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[12]
-
Lactate Dehydrogenase (LDH) Release Assay : This assay is a direct measure of cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14][15] Measuring the amount of LDH in the supernatant provides a quantitative measure of cell death.[16]
Using both assays provides a self-validating system. For example, a potent compound should demonstrate a decrease in the MTT signal (lower viability) and a concurrent increase in the LDH signal (higher cytotoxicity).
Strategic Selection of Cell Lines
The choice of cell lines is critical for generating clinically relevant data.[17][18] A well-selected panel should include:
-
Multiple Cancer Cell Lines: To assess the breadth of activity, we recommend a panel representing diverse and common cancer types.
-
A Non-Cancerous Control Cell Line: To evaluate selectivity and potential for off-target toxicity, a non-cancerous cell line is essential.
-
HEK293: Human Embryonic Kidney cells are a common choice for baseline toxicity assessment.[21]
-
This panel allows for the determination of whether the compound has broad-spectrum cytotoxic activity or exhibits selectivity for a particular cancer type, a highly desirable trait in targeted drug development.[22]
The Critical Role of Controls
Every protocol must include a comprehensive set of controls to ensure the validity of the results.[23]
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is crucial to confirm that the solvent itself does not impact cell viability.[14]
-
Untreated Control (Negative Control): Cells cultured in media alone. This represents 100% cell viability and serves as the baseline for all calculations.
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin). This confirms that the assay system is responsive and capable of detecting a cytotoxic effect. The choice of positive control should be based on factors like its mechanism of action, stability, and commercial availability.[24][25]
-
Media Blank: Wells containing only culture medium (no cells). This is used to subtract the background absorbance of the medium and assay reagents.[10]
The Screening Workflow
The overall process follows a logical progression from compound preparation to final data analysis.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Experimental Protocols
Compound Preparation & Storage
-
Compound Information: The test article is 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. Its chemical properties, such as molecular weight (approx. 160.22 g/mol ), should be confirmed prior to use.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from established methodologies.[9][11][12][26]
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound from the stock solution in complete culture medium. The final DMSO concentration in all wells should be consistent and low (typically ≤ 0.5%).
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[10][12]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][10] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9][12]
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol is based on standard LDH assay principles.[13][14][16]
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol (Section 4.2). It is often efficient to prepare a parallel plate for the LDH assay at the same time as the MTT plate.
-
Establish Controls: In addition to the standard controls, prepare a "Maximum LDH Release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 30-45 minutes before the end of the incubation period.[27]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically includes a substrate and a catalyst). Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
Data Analysis and Presentation
Data Calculation
-
For MTT Assay (Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
For LDH Assay (Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_MaxRelease - Abs_Untreated)] * 100
IC50 Determination and Data Visualization
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that results in a 50% reduction in cell viability. This value is a standard measure of a compound's potency.[7]
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the data and calculate the IC50 value.
The results should be summarized in a clear, tabular format for easy comparison across different cell lines.
Table 1: Hypothetical Cytotoxicity Data for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
| Cell Line | Compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) | Selectivity Index (SI)* |
| MCF-7 (Breast Cancer) | 12.5 ± 1.1 | 0.8 ± 0.1 | 4.8 |
| HepG2 (Liver Cancer) | 25.3 ± 2.5 | 1.2 ± 0.2 | 2.4 |
| A549 (Lung Cancer) | 18.9 ± 1.9 | 1.0 ± 0.1 | 3.2 |
| HEK293 (Normal Kidney) | 60.1 ± 5.4 | 5.1 ± 0.6 | - |
Data are presented as mean ± standard deviation from three independent experiments. *Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line.
A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential therapeutic agent.
Potential Mechanisms and Future Directions
The structural motifs of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine suggest several potential mechanisms of action that could be explored in subsequent studies. Many pyridine-containing anticancer agents function as kinase inhibitors by competing with ATP in the enzyme's catalytic domain.[4]
Caption: Hypothetical mechanism: Kinase inhibition by a pyridine compound.
Following a positive preliminary screen, next steps would logically include:
-
Mechanism of Action Studies: Investigating the mode of cell death (apoptosis vs. necrosis) using techniques like Annexin V/PI staining.[7]
-
Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at a specific phase.
-
Target Identification: Utilizing molecular docking or biochemical assays to identify specific protein targets, such as kinases or topoisomerases.[5]
This initial screen serves as a critical gateway, providing the foundational data necessary to justify these more resource-intensive follow-up investigations.
References
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O'Brien, K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Retrieved from [Link]
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Mohamed, K. S., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Petersen, E., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. Altex-Alternativen Zu Tier Experimenten. Retrieved from [Link]
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International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]
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Yousef, R. G., et al. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
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National Institutes of Health. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Retrieved from [Link]
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National Institutes of Health. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]
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National Institute of Standards and Technology. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. Retrieved from [Link]
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National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and Cytotoxic Studies of Pyrrole and Pyrrolidine Derivatives in Human Tumor Cell Lines. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxic effect of Δ²‐pyrrolines 6f and 6q on various cancer cells. Retrieved from [Link]
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PubMed. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Retrieved from [Link]
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National Institutes of Health. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
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ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Retrieved from [Link]
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ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Anticancer Functions of Pyridine Heterocycles. Retrieved from [Link]
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National Institutes of Health. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from [Link]
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National Institutes of Health. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
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Chemical Synthesis Database. (2025). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine CAS 532-12-7. Retrieved from [Link]
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BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
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SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
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American Association for Cancer Research. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
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ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). View of Positive control for cytotoxicity evaluation of dental vinyl polysiloxane impression materials using sodium lauryl sulfate. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Introduction
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research due to its structural relation to various biologically active molecules. As a potential active pharmaceutical ingredient (API), impurity, or metabolite, its accurate quantification in various matrices is critical for drug development, quality control, and safety assessment. This document provides detailed application notes and validated protocols for the quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles to ensure robustness, reliability, and regulatory compliance.[1][2]
The inherent chemical properties of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, including the presence of a basic pyridine ring and a pyrroline moiety, guide the selection of appropriate analytical techniques. This guide will focus on two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, particularly in complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore, such as the pyridine ring in the target compound. This method is particularly suitable for the analysis of bulk drug substances, formulated products, and for monitoring reaction progress in synthetic chemistry.
Principle of the Method
The method is based on the separation of the analyte from other components in a sample matrix using reversed-phase chromatography. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The quantification is performed by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column, with the peak area being proportional to the concentration.
Experimental Protocol
1.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Formic acid (HCOOH), analytical grade
-
Ammonium formate (NH₄HCO₂), analytical grade
-
Reference standard of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine (purity ≥ 98%)
-
1.2.2. Chromatographic Conditions
The following conditions have been optimized for the analysis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. However, minor adjustments may be necessary depending on the specific HPLC system and column used.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape for the basic pyridine moiety by suppressing the interaction of the analyte with residual silanols on the stationary phase.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B | A gradient elution is employed to ensure the elution of any potential impurities with different polarities and to clean the column between injections.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Detection Wavelength | 265 nm | This wavelength corresponds to a significant absorbance maximum for the pyridine chromophore, providing good sensitivity. |
1.2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 Methanol:Water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary. For all samples, filter through a 0.45 µm syringe filter before injection to remove particulate matter.
1.2.4. Method Validation
To ensure the reliability of the analytical data, the method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5] Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradation products, or matrix components. Peak purity should be assessed using a PDA detector.[6] |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The recovery of the analyte should be within 98-102% of the nominal concentration. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The LOD is the lowest concentration at which the analyte can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[5] |
| Robustness | The method should be insensitive to small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Data Presentation
A typical calibration curve for the HPLC-UV analysis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is presented below:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 379.5 |
| 50 | 758.9 |
| 100 | 1520.3 |
Linear Regression: y = 15.2x + 0.1 (r² = 0.9998)
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the quantification of low levels of the analyte in complex matrices like plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice.[7][8]
Principle of the Method
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity by monitoring a unique precursor-to-product ion transition for the analyte.[9]
Experimental Protocol
2.2.1. Instrumentation and Materials
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 or HILIC column with smaller particle sizes (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for faster analysis and better resolution.
-
Chemicals and Reagents: As per the HPLC-UV method, with the addition of an appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.
2.2.2. LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer suitable for mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic modifier. |
| Gradient Elution | A fast gradient is typically used to reduce run time. | To be optimized based on the column and system. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm internal diameter column. |
| Column Temperature | 40 °C | Ensures reproducibility. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic pyridine nitrogen is readily protonated. |
| MRM Transitions | Analyte: [M+H]⁺ → Product Ion 1 (Quantifier), [M+H]⁺ → Product Ion 2 (Qualifier) | Specific mass transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer. |
| Collision Energy | To be optimized for each transition. |
2.2.3. Sample Preparation
Sample preparation for LC-MS/MS analysis of biological samples is crucial to remove interferences and concentrate the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a water-miscible organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.
2.2.4. Method Validation
The validation of a bioanalytical method using LC-MS/MS follows guidelines from regulatory agencies such as the FDA and EMA. The validation parameters are similar to those for HPLC-UV but with a greater emphasis on matrix effects, recovery, and stability in the biological matrix.
Data Presentation
An example of MRM transitions for a related pyridine alkaloid is provided for illustrative purposes. The exact masses for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine would need to be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Analyte (Quantifier) | [M+H]⁺ | Product 1 | 100 | Optimized |
| Analyte (Qualifier) | [M+H]⁺ | Product 2 | 100 | Optimized |
| Internal Standard | [M+H]⁺ (IS) | Product (IS) | 100 | Optimized |
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-based methods are generally preferred for this type of compound, GC-MS can be an alternative, particularly for volatile impurities or in specific matrices where GC is advantageous.[10][11] The analyte may require derivatization to improve its volatility and thermal stability.
Principle of the Method
In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting mass spectrum provides structural information and allows for quantification.
Considerations for Method Development
-
Volatility: The analyte's volatility should be assessed. If it is not sufficiently volatile, derivatization may be necessary.
-
Thermal Stability: The compound must be stable at the high temperatures of the GC inlet and column.
-
Column Selection: A polar capillary column is often suitable for the separation of polar, nitrogen-containing compounds.
-
Ionization: Electron ionization (EI) will produce a characteristic fragmentation pattern that can be used for identification and quantification.
A detailed protocol for GC-MS would require experimental determination of the optimal derivatization agent (if needed), temperature program, and mass spectrometric parameters.
Conclusion
The choice of analytical method for the quantification of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV provides a robust and reliable method for routine analysis in less complex matrices, while LC-MS/MS offers superior sensitivity and selectivity for challenging applications, particularly in bioanalysis. All methods must be thoroughly validated to ensure the generation of high-quality, reliable, and reproducible data, which is paramount in the fields of pharmaceutical and agrochemical development.[1]
References
- International Conference on Harmonisation (ICH). (2014). Validation of Impurity Methods, Part II.
- Patel, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- BenchChem. (2025). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
- de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Sharma, A., & Sharma, S. (2012). Analytical method validation: A brief review.
- Moustafa, A. M. Y., Khodair, A. I., & Saleh, M. A. (2009). GC-MS investigation and toxicological evaluation of alkaloids from Leptadenia pyrotechnica. Pharmaceutical Biology.
- Sun, H., et al. (2013). Data from GC-MS analysis of alkaloids in Nicotiana leaves. ResearchGate.
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Application Notes and Protocols for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine in Cell Culture
Introduction: A Strategic Approach to a Novel α7 Nicotinic Acetylcholine Receptor Agonist
The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a novel small molecule with significant structural homology to known agonists of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR). This receptor, a ligand-gated ion channel, is a key player in neuronal and non-neuronal signaling, implicated in cognitive processes, inflammation, and cell survival.[1][2] Activation of the α7-nAChR primarily results in a rapid influx of calcium ions, which in turn triggers a cascade of downstream signaling events.[1][2][3] These pathways include the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathways, which are central to the receptor's neuroprotective and anti-inflammatory functions.[[“]][5][6][7]
Given its structural characteristics, it is hypothesized that 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine acts as an agonist at the α7-nAChR. These application notes provide a comprehensive framework for researchers to systematically investigate the in vitro pharmacological properties of this compound. The protocols outlined herein are designed to be self-validating, enabling a thorough characterization of the compound's effects on cell viability, migration, and its engagement with the α7-nAChR signaling cascade.
I. Compound Handling and Preparation
Proper handling and preparation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine are critical for reproducible experimental outcomes. The following guidelines are based on standard practices for similar small molecules.
Reconstitution of Lyophilized Powder
-
Solvent Selection: Due to the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. Ensure the use of anhydrous, cell culture-grade DMSO.
-
Stock Solution Preparation:
-
Briefly centrifuge the vial of lyophilized compound to ensure all powder is at the bottom.
-
Aseptically add the calculated volume of DMSO to achieve a stock concentration of 10-50 mM. The choice of concentration should be based on the amount of compound and the desired final concentrations for your assays.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions
-
Serial Dilutions: Prepare working solutions by performing serial dilutions of the stock solution in serum-free cell culture medium or an appropriate assay buffer.
-
Final DMSO Concentration: It is imperative to maintain a final DMSO concentration of less than 0.5% (v/v) in the cell culture to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
II. Recommended Cell Lines
The choice of cell line is contingent on the specific biological question being addressed. The following table summarizes suitable cell lines that endogenously express α7-nAChR.
| Cell Line | Cell Type | Key Features & Applications |
| SH-SY5Y | Human Neuroblastoma | Expresses functional α7-nAChR; widely used for neuroprotection and signaling studies.[8][9][10][11] |
| PC12 | Rat Pheochromocytoma | Endogenously expresses α7-nAChR; a model for neuronal differentiation and signaling.[12][13][14][15] |
| BV-2 | Murine Microglia | Ideal for studying anti-inflammatory effects and microglial activation.[16] |
| RAW 264.7 | Murine Macrophage | Suitable for investigating the cholinergic anti-inflammatory pathway. |
| A549 | Human Lung Adenocarcinoma | Expresses α7-nAChR; can be used for cancer-related studies.[17] |
| HEK293 | Human Embryonic Kidney | Can be transiently or stably transfected to overexpress human α7-nAChR for receptor-specific assays.[18] |
III. Core Experimental Protocols
The following protocols provide a step-by-step guide to characterizing the biological activity of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on cell metabolic activity, which is an indicator of cell viability and proliferation.[19][20][21][22][23]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in serum-free medium at 2x the final desired concentrations. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell type and experimental design.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 (inhibitory concentration) or EC50 (effective concentration) values.
Cell Migration Assays
These assays are crucial for evaluating the compound's effect on cell motility, a key process in development, wound healing, and cancer metastasis.
This method assesses collective cell migration.[24][25]
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh, low-serum medium containing the test compound at various concentrations. Include a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
This assay, also known as the Boyden chamber assay, evaluates the chemotactic response of individual cells.[26][27][28][29]
Protocol:
-
Chamber Preparation: Place Transwell inserts (typically with an 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium containing the test compound at various concentrations. Add 100-200 µL of the cell suspension (e.g., 1 x 10^5 cells/mL) to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde, followed by staining with 0.1% crystal violet.
-
Imaging and Quantification: Image the stained cells using a microscope. For quantification, elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm.
Receptor Activation and Signaling Pathway Analysis
These assays directly assess the compound's ability to activate the α7-nAChR and its downstream signaling pathways.
This assay provides a direct measure of α7-nAChR activation, as the receptor is a calcium-permeable ion channel.[30][31]
Protocol:
-
Cell Seeding: Seed cells expressing α7-nAChR (e.g., SH-SY5Y or PC12) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescent microplate reader or a fluorometric imaging plate reader (FLIPR).
-
Compound Addition: Add the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Analyze the peak fluorescence and the area under the curve to quantify the response.
This technique is used to measure the phosphorylation status of key proteins in the α7-nAChR signaling cascade, such as JAK2, STAT3, Akt, and ERK.[1][5][6][7][32][33]
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and then serum-starve for 12-24 hours. Treat the cells with the test compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
IV. Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for characterizing the compound.
α7-nAChR Signaling Pathway
Caption: Hypothesized signaling pathway of the compound.
V. Concluding Remarks
The protocols detailed in these application notes provide a robust starting point for the in vitro characterization of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine as a putative α7-nAChR agonist. It is essential to perform these experiments with appropriate controls and to optimize conditions for each cell line and assay. The collective data from these studies will illuminate the compound's mechanism of action and its potential as a modulator of cellular functions mediated by the α7 nicotinic acetylcholine receptor.
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Application Notes and Protocols for the Characterization of Novel Nicotinic Acetylcholine Receptor Ligands
A Methodological Guide Using 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine as a Case Study for α4β2 Receptor Binding Assays
Abstract
This document provides a comprehensive guide for characterizing the binding properties of novel compounds targeting nicotinic acetylcholine receptors (nAChRs), with a specific focus on the α4β2 subtype, a key target in neuropsychiatric and neurodegenerative disorders. While direct binding data for the novel compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is not extensively available in public literature, its structural similarity to known nAChR ligands suggests its potential as a modulator of this receptor class. This guide will use established methodologies for a well-characterized α4β2 nAChR ligand, Varenicline, as a framework. Researchers can adapt these protocols to investigate the binding affinity and specificity of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine and other novel chemical entities. The protocols detailed herein cover membrane preparation from recombinant cell lines, competitive radioligand binding assays, and data analysis, providing a robust foundation for ligand characterization in drug discovery.
Introduction: The Significance of α4β2 Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. The α4β2 subtype is the most abundant nAChR in the brain and is a well-validated therapeutic target for various conditions, including smoking cessation, depression, and cognitive deficits associated with Alzheimer's and Parkinson's diseases. The development of novel ligands with specific affinities and functional activities at the α4β2 receptor is a significant area of research in medicinal chemistry and pharmacology.
The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine contains a pyridine ring and a cyclic imine, structural motifs present in many nAChR ligands, including nicotine itself. This structural alert warrants a thorough investigation of its binding characteristics at various nAChR subtypes. This guide provides the foundational protocols to undertake such an investigation, focusing on the α4β2 receptor.
Principle of Radioligand Competition Binding Assays
Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction of a ligand with its receptor. The most common format for characterizing a novel, unlabeled compound (the "competitor" or "test ligand") is a competition binding assay.
In this setup, a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-Epibatidine or [³H]-Cytisine) is incubated with a source of the target receptor (e.g., cell membranes expressing α4β2 nAChRs). The assay is conducted in the presence of increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. By measuring the decrease in radioligand binding as the concentration of the test compound increases, we can determine the affinity of the test compound for the receptor. This affinity is typically expressed as the inhibition constant (Ki).
Caption: Principle of competitive radioligand binding assay.
Experimental Protocols
Preparation of Cell Membranes Expressing α4β2 nAChRs
This protocol describes the preparation of crude cell membranes from a stable cell line, such as HEK293 or CHO cells, recombinantly expressing the human α4β2 nAChR.
Rationale: Using a recombinant cell line provides a high and consistent source of the specific receptor subtype, minimizing interference from other receptors that might be present in native tissue.
Materials:
-
HEK293 cells stably expressing human α4β2 nAChRs
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl₂, 1 mM PMSF, and protease inhibitor cocktail (e.g., cOmplete™, Roche).
-
Cell scrapers
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Culture cells to ~90% confluency in appropriate culture flasks.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 5-10 mL of ice-cold Membrane Preparation Buffer to each flask and scrape the cells.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Homogenize the cell suspension with 10-15 strokes of a tight-fitting Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see section 3.2).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
[³H]-Epibatidine Competition Binding Assay
Rationale: [³H]-Epibatidine is a high-affinity, non-subtype-selective nAChR agonist. Its high affinity makes it an excellent radioligand for competition assays to determine the binding of novel compounds.
Materials:
-
Prepared α4β2-expressing cell membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Radioligand: [³H]-Epibatidine (specific activity ~50-80 Ci/mmol)
-
Test Compound Stock: 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine dissolved in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Non-specific Binding (NSB) Agent: A high concentration of a known α4β2 ligand, e.g., 10 µM Nicotine or 10 µM Varenicline.
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer. The final concentration range should ideally span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of NSB agent.
-
Competition: 50 µL of each dilution of the test compound.
-
-
Add 50 µL of [³H]-Epibatidine (final concentration ~0.1-0.5 nM, below its Kd) to all wells.
-
Add 100 µL of the diluted membrane preparation (containing 10-50 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubate the plate for 60-90 minutes at room temperature or 4°C. The optimal time and temperature should be determined during assay development.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Caption: Experimental workflow for the competition binding assay.
Data Analysis and Interpretation
The raw data, in counts per minute (CPM) or disintegrations per minute (DPM), is processed as follows:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Normalize Data: Express the specific binding at each concentration of the test compound as a percentage of the total specific binding in the absence of the competitor.
-
Generate a Dose-Response Curve: Plot the percentage of specific binding against the log concentration of the test compound. This will produce a sigmoidal curve.
-
Determine the IC50: Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the data to a one-site competition model and determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate the Ki: The IC50 is dependent on the assay conditions, particularly the concentration of the radioligand used. The inhibition constant (Ki) is a more absolute measure of the affinity of the test compound. It can be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).
-
Comparative Binding Affinity Data
To provide context for the results obtained for a novel compound, it is crucial to compare its binding affinity to that of known standard compounds.
| Compound | Receptor Target | Ki (nM) | Reference |
| Varenicline | Human α4β2 nAChR | ~0.1 - 0.5 | |
| Nicotine | Human α4β2 nAChR | ~1 - 10 | |
| Epibatidine | Human α4β2 nAChR | ~0.02 - 0.1 | |
| Cytisine | Human α4β2 nAChR | ~0.1 - 0.6 |
Note: Ki values can vary depending on experimental conditions and radioligand used.
Conclusion and Future Directions
This guide provides a robust and detailed framework for determining the binding affinity of the novel compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, or any other new chemical entity, at the α4β2 nicotinic acetylcholine receptor. A Ki value in the nanomolar or low micromolar range would suggest that the compound is a promising ligand for this receptor and would warrant further investigation.
Subsequent studies should include:
-
Selectivity Profiling: Performing binding assays against other nAChR subtypes (e.g., α7, α3β4) and other major receptor classes to determine the selectivity of the compound.
-
Functional Assays: Using techniques such as two-electrode voltage clamp electrophysiology or fluorescence-based ion flux assays to determine whether the compound acts as an agonist, antagonist, or partial agonist at the α4β2 receptor.
By following these protocols, researchers can effectively characterize the pharmacological profile of novel compounds and contribute to the development of new therapeutics for neurological and psychiatric disorders.
References
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Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology. [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]
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Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgesic and nicotinic agonist. Molecular Pharmacology. [Link]
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Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]
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Rollema, H., Coe, J. W., & Chambers, L. K. (2007). Rationale, pharmacology and clinical efficacy of varenicline for smoking cessation. British Journal of Pharmacology. [Link]
Application Notes & Protocols: High-Throughput Screening for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Analogues
Abstract
This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns for novel chemical entities based on the 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine scaffold. Recognizing the potential of this scaffold to interact with key drug target classes, we present detailed protocols for two distinct, robust HTS assays: a biochemical kinase inhibition assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and a cell-based functional assay for nicotinic acetylcholine receptor (nAChR) modulation via calcium flux. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay selection, development, validation, and implementation.
Introduction: The Scientific Rationale
The 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine scaffold represents a promising starting point for drug discovery. Its structural motifs are present in compounds known to exhibit a range of biological activities, including modulation of the nervous system and inhibition of protein kinases.[1] The pyrrolopyridine core is a versatile pharmacophore found in molecules targeting enzymes and receptors, making it an attractive scaffold for library synthesis and screening.[2] High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a biological target's activity.[3]
The choice of an HTS assay is a critical decision that profoundly impacts the quality and relevance of screening outcomes. The primary division in HTS methodologies lies between biochemical and cell-based assays.[4][5]
-
Biochemical Assays: These cell-free systems are designed to measure the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[3] They offer a controlled environment to study specific molecular interactions, making them ideal for target-based drug discovery.
-
Cell-Based Assays: These assays utilize living cells, providing a more biologically relevant context to assess a compound's effect on a cellular pathway or phenotype.[6] They can identify molecules that act through complex mechanisms and provide an early indication of cell permeability and potential toxicity.
This guide will detail one protocol of each type, reflecting the dual potential of the core scaffold to target both enzymes (kinases) and ion channels (nAChRs).
Strategic HTS Workflow
A successful HTS campaign is a systematic process that extends beyond the primary screen. It involves careful planning, rigorous validation, and thoughtful follow-up to ensure that identified hits are both genuine and promising.
Caption: High-level workflow for a typical HTS drug discovery campaign.
Application Protocol I: Biochemical Kinase Inhibition Assay
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[7] This protocol employs TR-FRET, a powerful technology that combines the sensitivity of FRET with time-resolved detection to minimize background fluorescence from library compounds and scattered light.[8][9] This results in a superior signal-to-noise ratio compared to conventional FRET.[8]
Assay Principle: TR-FRET for Kinase Activity
The assay measures the phosphorylation of a substrate peptide by a kinase. A long-lifetime lanthanide donor (e.g., Europium) is conjugated to an anti-phospho-substrate antibody, while a fluorescent acceptor is conjugated to a biotinylated substrate peptide, which is bound by streptavidin. When the kinase phosphorylates the substrate, the anti-phospho-antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is directly proportional to the extent of substrate phosphorylation. Inhibitors prevent this process, leading to a loss of signal.
Caption: Principle of the TR-FRET kinase inhibition assay.
Materials & Reagents
-
Kinase: Purified, active kinase of interest (e.g., SYK, FLT3).[2]
-
Substrate: Biotinylated peptide substrate specific to the kinase.
-
ATP: Adenosine 5'-triphosphate.
-
TR-FRET Reagents: Lanthanide-labeled anti-phospho-antibody (Donor) and Streptavidin-conjugated acceptor fluorophore.
-
Assay Plates: Low-volume, black, 384-well or 1536-well microplates.
-
Assay Buffer: Typically 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Stop Solution: EDTA in assay buffer to chelate Mg²⁺ and stop the kinase reaction.
-
Controls: A known potent inhibitor (Positive Control) and DMSO (Negative Control).
Protocol: Step-by-Step
Assay Development & Optimization:
-
Enzyme Titration: Determine the optimal kinase concentration by titrating the enzyme against a fixed, saturating concentration of substrate and ATP. Aim for a concentration that yields ~50-80% of the maximum signal (linear range of the reaction).
-
ATP Kₘ Determination: Perform substrate phosphorylation at various ATP concentrations to determine the Michaelis constant (Kₘ). For screening ATP-competitive inhibitors, the HTS is typically run at or near the ATP Kₘ.
-
Time Course: Monitor the reaction progress over time to determine the optimal incubation period where the reaction is linear and produces a robust signal.
HTS Protocol:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, add 20-50 nL of test compounds (typically at 10 mM in DMSO) and controls to the assay plate. This results in a final screening concentration of ~10 µM.
-
Kinase Addition: Add 2-5 µL of kinase solution (at 2X final concentration in assay buffer) to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 2-5 µL of a solution containing the peptide substrate and ATP (at 2X final concentration in assay buffer) to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for the predetermined optimal time (e.g., 60 minutes) at room temperature.
-
Reaction Termination & Detection: Add 5 µL of stop/detection solution containing EDTA, the donor antibody, and the acceptor fluorophore.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET-capable plate reader. Excite the donor (e.g., at 340 nm) and measure emission from both the donor and acceptor (e.g., at 615 nm and 665 nm, respectively).[8]
Data Analysis & Validation
-
Data Calculation: The TR-FRET signal is expressed as a ratiometric value: Ratio = (Acceptor Emission / Donor Emission) * 10,000.
-
Normalization: Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Avg_Positive_Control) / (Avg_Negative_Control - Avg_Positive_Control)).
-
Assay Quality: The robustness of the assay is determined by the Z'-factor.[10]
-
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Avg_Negative_Control - Avg_Positive_Control|
-
An assay is considered excellent for HTS when Z' ≥ 0.5 .
-
| Parameter | Typical Value | Purpose |
| Final Compound Conc. | 10 µM | Primary screen concentration |
| Final DMSO Conc. | ≤ 1% | Minimize solvent effects[11] |
| Kinase Conc. | Enzyme-dependent (nM range) | Achieve linear reaction rate |
| ATP Conc. | At or near Kₘ | Detect ATP-competitive inhibitors |
| Z'-Factor | > 0.6 | Ensures assay is robust and reliable[10] |
| Signal-to-Background | > 5 | Provides a sufficient assay window |
Application Protocol II: Cell-Based nAChR Modulation Assay
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in numerous physiological processes; their dysfunction is linked to various neurological disorders.[12][13] This protocol uses a calcium flux assay, a common method for studying ion channels and GPCRs, to measure the functional activity of compounds on nAChRs expressed in a recombinant cell line.[14][15]
Assay Principle: Calcium Flux
Cells stably expressing the nAChR subtype of interest (e.g., α7 or α4β2) are loaded with a calcium-sensitive fluorescent dye. In their resting state, intracellular calcium levels are low. Activation of the nAChR by an agonist opens the channel, allowing an influx of extracellular calcium.[14] This influx causes a dramatic increase in fluorescence from the dye. Antagonists will block this agonist-induced fluorescence, while positive allosteric modulators (PAMs) will potentiate it. The signal is measured in real-time using an instrument like a FLIPR (Fluorescent Imaging Plate Reader).[14][16]
Materials & Reagents
-
Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the human nAChR subtype of interest.
-
Culture Medium: Appropriate medium (e.g., F-12 or DMEM) with supplements and selection antibiotic.
-
Assay Plates: Black-walled, clear-bottom, 384-well cell culture plates.
-
Calcium-sensitive Dye: E.g., Fluo-8 AM or Calcium-6 kit. Often used with probenecid to prevent dye extrusion from the cells.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: A known agonist for the nAChR subtype (e.g., PNU-282987 for α7).
-
PAM (if needed): For receptors with rapid desensitization like α7, a type II PAM (e.g., PNU-120596) is often included to enable a stable and detectable calcium response.[17]
Protocol: Step-by-Step
Assay Development & Optimization:
-
Cell Seeding Density: Determine the optimal number of cells per well to achieve a confluent monolayer on the day of the assay.
-
Dye Loading Conditions: Optimize dye concentration and incubation time (typically 30-60 minutes at 37°C) for maximal signal-to-background.
-
Agonist Concentration (EC₈₀): Perform a dose-response curve for the reference agonist to determine the EC₅₀. For an antagonist screen, use an agonist concentration that gives ~80% of the maximal response (EC₈₀) to ensure sensitivity to inhibition.
HTS Protocol (Antagonist Mode):
-
Cell Plating: Seed cells into 384-well plates and incubate for 18-24 hours until a confluent monolayer is formed.
-
Dye Loading: Aspirate the culture medium and add 20-25 µL of the calcium dye solution. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.
-
Compound Addition: Place the plate in the FLIPR instrument. Add 5-10 µL of test compounds (at 4X final concentration in assay buffer) and incubate for 15-30 minutes.
-
Agonist Addition & Reading: Initiate the fluorescence reading. After a few seconds of establishing a baseline, the instrument adds 10 µL of the agonist (at 4X final concentration) to all wells. Continue reading the fluorescence signal for 2-3 minutes.
Data Analysis & Validation
-
Data Calculation: The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalization: Calculate percent inhibition relative to controls on the same plate.
-
Assay Quality: The Z'-factor is calculated using the agonist-stimulated (negative control) and baseline/full antagonist (positive control) wells. A Z'-factor ≥ 0.5 is desired for HTS.
| Parameter | Typical Value | Purpose |
| Cell Density/well | 10,000 - 20,000 | Form a healthy, responsive monolayer |
| Final Compound Conc. | 10 µM | Primary screen concentration |
| Agonist Conc. | EC₈₀ | Provides a robust but inhibitable signal |
| Dye Loading Time | 60 min at 37°C | Ensure sufficient dye uptake |
| Z'-Factor | > 0.5 | Ensures assay is robust and reliable[18] |
| Signal-to-Background | > 3 | Provides a sufficient assay window |
Mandatory Counter-Screening & Hit Validation
It is crucial to recognize that primary HTS data can contain false positives arising from assay interference.[19] All hits from the primary screen must be subjected to a rigorous validation process:
-
Dose-Response Confirmation: Re-test hits over a range of concentrations to confirm their potency (IC₅₀ or EC₅₀) and rule out single-point artifacts.
-
Orthogonal Assays: Validate hits in a different assay format that relies on an alternative detection technology. For example, a TR-FRET kinase hit could be confirmed using a luminescence-based ADP-Glo™ assay.[20] A calcium flux hit could be validated using electrophysiology.[12]
-
Selectivity Profiling: Screen confirmed hits against related targets (e.g., other kinases or receptor subtypes) to determine their selectivity profile, a key characteristic for a promising lead compound.[21]
Conclusion
The 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine scaffold provides a rich foundation for the discovery of novel modulators of kinases and nicotinic acetylcholine receptors. The successful identification of high-quality lead molecules is contingent upon the selection and meticulous execution of robust and biologically relevant HTS assays. By employing validated, high-quality assays such as the TR-FRET and calcium flux protocols detailed herein, research teams can efficiently screen large compound libraries, confidently identify genuine hits, and accelerate the progression of promising molecules in the drug discovery pipeline.
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Maysa-Claro, P., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. [Link]
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Woltjer, R.L., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]
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Aram, M., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY. [Link]
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Semantic Scholar. The Use of AlphaScreen Technology in HTS: Current Status. [Link]
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ResearchGate. A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. [Link]
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Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
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National Center for Biotechnology Information. Principles of TR-FRET. Assay Guidance Manual. [Link]
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Brown, W., et al. (2011). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Journal of Biomolecular Screening. [Link]
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Jameson, D.M., et al. (2013). Fluorescence Polarization Assays in Small Molecule Screening. Methods in Molecular Biology. [Link]
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Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. [Link]
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ResearchGate. Measuring Intracellular Calcium Fluxes in High Throughput Mode. [Link]
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Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
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IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. [Link]
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GenScript. GPCR Functional Cell-based Assays. [Link]
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Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]
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Gopalakrishnan, S.M., et al. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. Assay and Drug Development Technologies. [Link]
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High-Throughput Screening Center. Assay Validation. [Link]
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Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. [Link]
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National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]
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Blucher, A.S., & McWeeney, S.K. (2014). Challenges in secondary analysis of high throughput screening data. Pacific Symposium on Biocomputing. [Link]
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Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]
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Blucher, A.S., & McWeeney, S.K. (2014). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]
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Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]
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Cetin, H., &{-#x00A0;}Calimet, N. (2019). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Biomolecules. [Link]
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Mazurov, A.A., et al. (2011). Discovery and development of α7 nicotinic acetylcholine receptor modulators. Journal of Medicinal Chemistry. [Link]
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Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]
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Oriental Journal of Chemistry. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). [Link]
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PubChem. 3,4-Dihydro-5-(5-methyl-2-furanyl)-2H-pyrrole. [Link]
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Application Notes & Protocols: Evaluating 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine as a Novel Chemical Probe for Nicotinic Acetylcholine Receptors
Senior Application Scientist Note: The compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a novel chemical entity and is not yet established as a validated chemical probe. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for the characterization, validation, and potential application of this compound. Drawing from established methodologies for similar molecular scaffolds, we hypothesize that its primary biological targets are likely within the nicotinic acetylcholine receptor (nAChR) family. This document outlines the critical workflow required to rigorously test this hypothesis and qualify the compound as a selective chemical probe.
Introduction: The Rationale for Investigation
The pyrrolopyridine scaffold is a recurring motif in neurologically active compounds. Notably, derivatives of this structural class have shown activity as modulators of nicotinic acetylcholine receptors (nAChRs).[1][2][3] nAChRs are ligand-gated ion channels that play crucial roles in synaptic transmission and are implicated in a variety of neurological disorders, making them important targets for therapeutic intervention and tools for basic research.[1][4]
Given its structural similarity to known nAChR modulators, 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine presents an opportunity for the development of a novel chemical probe. A well-validated probe for a specific nAChR subtype could enable researchers to dissect the roles of these receptors in cellular signaling pathways and disease models. However, rigorous validation is paramount to ensure that any observed biological effect is a direct consequence of modulating the intended target.
This guide provides a systematic approach to:
-
Characterize the compound's purity and stability.
-
Identify its primary biological target(s) and determine its mechanism of action.
-
Assess its selectivity across the nAChR family and other relevant off-targets.
-
Confirm target engagement in a cellular context.
-
Provide a hypothetical protocol for its application, assuming successful validation.
Probe Validation Workflow
The following diagram outlines the essential steps for validating a novel compound as a chemical probe. A "Go/No-Go" decision point is included after each major phase to ensure that resources are invested efficiently.
Caption: Workflow for the validation of a novel chemical probe.
Phase 1: Chemical and In Vitro Characterization
Synthesis and Purity Assessment
The first step in validating any chemical probe is to ensure its identity and purity. The synthesis of pyrroline and dihydropyrrole structures can be achieved through various established organic chemistry reactions.[5]
Protocol 1: Purity and Stability Assessment
-
Synthesis: Synthesize 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine using an appropriate synthetic route.
-
Purification: Purify the compound using column chromatography or recrystallization.
-
Structural Verification: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Analysis: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths. The purity should be >95%, ideally >99%.
-
Solubility: Determine the solubility in common laboratory solvents, particularly DMSO and aqueous buffers.
-
Stability: Assess the stability of the compound in DMSO stock solutions and in aqueous buffer at relevant concentrations over time by re-analyzing with HPLC.
Primary Target Identification and Mechanism of Action
Based on its structure, we hypothesize that the compound interacts with nAChRs. The initial screening should therefore focus on a panel of the most common nAChR subtypes.
Protocol 2: Radioligand Binding Assays for nAChR Subtypes
This protocol aims to determine if the compound binds to various nAChR subtypes and to calculate its binding affinity (Ki).
-
Receptor Preparation: Use membrane preparations from cell lines stably expressing human nAChR subtypes (e.g., α4β2, α3β4, α7).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for each subtype (e.g., [³H]-Epibatidine for α4β2 and α3β4, [¹²⁵I]-α-Bungarotoxin for α7).
-
Add increasing concentrations of the test compound (3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine), typically from 100 nM to 1 mM.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competitor, e.g., nicotine).
-
-
Incubation: Incubate the plates at room temperature for 1-2 hours.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Hypothetical Binding Affinities
| nAChR Subtype | Radioligand | Hypothetical Ki (µM) of Test Compound |
| α4β2 | [³H]-Epibatidine | 5.2 |
| α3β4 | [³H]-Epibatidine | 0.8 |
| α7 | [¹²⁵I]-α-Bungarotoxin | > 100 |
This table illustrates how to present the binding affinity data. A lower Ki value indicates higher binding affinity.
Protocol 3: Functional Characterization using Two-Electrode Voltage Clamp (TEVC)
This electrophysiology technique will determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the subunits of the nAChR subtype of interest (e.g., α3 and β4).
-
Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at -70 mV.
-
Agonist Testing: Perfuse the oocyte with increasing concentrations of the test compound to see if it elicits an inward current.
-
Antagonist Testing:
-
Apply a known concentration of acetylcholine (ACh) that elicits a submaximal response (e.g., EC₅₀).
-
Co-apply the ACh with increasing concentrations of the test compound. A decrease in the ACh-evoked current indicates antagonism.
-
-
Allosteric Modulator Testing:
-
To test for positive allosteric modulation (PAM), co-apply a low concentration of the test compound with a full dose-response curve of ACh. A leftward shift in the ACh EC₅₀ indicates PAM activity.
-
To test for negative allosteric modulation (NAM), perform the antagonist testing as described above. A non-competitive inhibition pattern may suggest NAM activity.[6]
-
-
Data Analysis: Plot the current responses against the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Phase 2: Selectivity and Cellular Validation
A good chemical probe must be selective. It should not interact with numerous other targets, which would confound experimental results.
Protocol 4: Broad-Panel Selectivity Screening
-
Screening Service: Submit the compound to a commercial screening service (e.g., the NIMH Psychoactive Drug Screening Program or a commercial vendor) for profiling against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and kinases.
-
Data Analysis: Analyze the results to identify any "off-target" interactions. A compound is generally considered selective if it is at least 30-fold more potent at its primary target than at any other target.
Protocol 5: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)
CETSA confirms that the compound binds to its target protein within a cellular environment, leading to its stabilization.
-
Cell Culture: Use a cell line that endogenously expresses the target nAChR subtype (e.g., SH-SY5Y cells for α3β4).
-
Compound Treatment: Treat the cells with the test compound or a vehicle control.
-
Heating: Heat aliquots of the cell lysates to a range of temperatures (e.g., 40-70°C). The binding of the compound should stabilize the receptor, making it more resistant to thermal denaturation.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with an antibody specific to an nAChR subunit (e.g., anti-α3).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Phase 3: Hypothetical Application
Assuming the validation studies show that 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a potent and selective antagonist of the α3β4 nAChR, it can be used to investigate the role of this receptor in cellular processes.
Hypothetical Signaling Pathway
The α3β4 nAChR is known to be involved in neurotransmitter release and neuronal excitability. Its activation leads to calcium influx, which can trigger downstream signaling cascades.
Caption: Inhibition of an ACh-mediated signaling pathway by the probe.
Protocol 6: Investigating the Role of α3β4 nAChR in CREB Phosphorylation
This protocol uses the validated probe to determine if α3β4 nAChR activation leads to the phosphorylation of the transcription factor CREB.
-
Cell Culture and Plating: Plate SH-SY5Y cells in a 12-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with the validated probe (at a concentration 10x its cellular IC₅₀) or vehicle for 30 minutes.
-
Stimulation: Stimulate the cells with an EC₅₀ concentration of acetylcholine for 15 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB.
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
-
Data Analysis: Quantify the band intensities. For each sample, calculate the ratio of phospho-CREB to total CREB. A significant reduction in ACh-stimulated CREB phosphorylation in the probe-treated cells would indicate that the α3β4 nAChR is involved in this signaling pathway.
Conclusion
The journey of a molecule from a chemical novelty to a validated chemical probe is a rigorous one that requires a systematic and multi-faceted approach. This guide provides the necessary framework and detailed protocols to evaluate 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. By following these steps, researchers can generate the robust data needed to either qualify this compound as a valuable tool for studying nAChR biology or to make an informed "No-Go" decision. The principles of potency, selectivity, and cellular activity are the cornerstones of this process, ensuring the scientific integrity of future studies that may employ this probe.
References
-
Rusali, L. E., Lopez-Hernandez, A. M., Kremiller, K. M., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Journal of Medicinal Chemistry, 66(15), 10588–10607. [Link]
-
Riley, A. P., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline That Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Publications. [Link]
-
Fucile, S. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 21(18), 6849. [Link]
-
Rusali, L. E., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocain. ChemRxiv. [Link]
-
Cheng, J., et al. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 60(2), 854–866. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Retrieved January 15, 2026, from [Link]
Sources
- 1. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
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- 6. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: A Strategic Guide to the Development of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Derivatives for Enhanced Potency at Nicotinic Acetylcholine Receptors
Abstract
The 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine scaffold represents a privileged structural motif for engaging nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels implicated in a myriad of neurological and inflammatory disorders.[1] The development of potent and subtype-selective nAChR modulators is a key objective in modern medicinal chemistry, with significant therapeutic potential for conditions ranging from nicotine addiction to cognitive impairment and chronic pain.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and pharmacological evaluation of novel derivatives of this core scaffold. We eschew a rigid template in favor of a logic-driven narrative that explains the causality behind experimental choices, from initial synthetic design to detailed in vitro and in vivo characterization. Our protocols are designed to be self-validating, providing a robust framework for generating high-quality, reproducible data to drive successful drug discovery campaigns.
The Rationale: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are pentameric ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[4][5] They are assembled from a diverse family of subunits (α2-α10, β2-β4), resulting in a wide array of receptor subtypes with distinct pharmacological profiles and physiological roles.[5][6] The α4β2 and α7 subtypes are the most prevalent in the brain and are major targets for therapeutic intervention.[2] Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, opening a central pore permeable to cations (Na⁺, K⁺, and Ca²⁺), leading to membrane depolarization and the activation of downstream signaling pathways.[1][7]
The development of ligands that can selectively target specific nAChR subtypes is paramount. Such selectivity can maximize therapeutic efficacy while minimizing off-target effects. The 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine core can be considered a bioisostere of natural nAChR ligands like nicotine, providing a robust starting point for chemical exploration. Our goal is to modify this core structure to enhance its interaction with the ligand-binding pocket at the interface of nAChR subunits, thereby improving potency and selectivity.[4][5]
Caption: Simplified nAChR activation and signaling pathway.
The Drug Discovery Workflow: A Logic-Driven Approach
The process of developing potent derivatives is iterative. Each cycle of design, synthesis, and testing provides crucial data that informs the next. This workflow ensures that resources are directed toward the most promising chemical space.
Caption: Iterative workflow for potency improvement.
Synthetic Strategies and Protocols
The synthesis of the target compounds can be approached in a modular fashion, allowing for the introduction of chemical diversity at key positions. A plausible and flexible synthetic route is critical for exploring the structure-activity relationship (SAR).
Synthesis of the Core Scaffold
A common strategy involves the condensation of a suitable pyridine-containing precursor with a pyrrolidine-derived component. For example, the reaction of 2-methyl-3-cyanopyridine with a Grignard reagent derived from 1-protected-4-chloropyrrolidine could yield the desired dihydro-pyrrole ring system after deprotection and cyclization. More advanced methods may involve transition-metal-catalyzed cross-coupling reactions.[8][9][10]
Protocol: Representative Synthesis of a Substituted Derivative
This protocol describes a hypothetical, representative synthesis for installing a substituent on the pyridine ring, a common strategy for modulating potency and selectivity.
Objective: To synthesize 3-(3,4-dihydro-2H-pyrrol-5-yl)-5-fluoro-2-methylpyridine.
Materials:
-
3-bromo-5-fluoro-2-methylpyridine
-
N-Boc-2-tributylstannyl-Δ¹-pyrroline
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine, Anhydrous sodium sulfate, Silica gel
Procedure:
-
Stille Coupling:
-
To an oven-dried flask under an inert atmosphere (N₂), add 3-bromo-5-fluoro-2-methylpyridine (1.0 eq), N-Boc-2-tributylstannyl-Δ¹-pyrroline (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of KF. Stir for 1 hour.
-
Filter the mixture through celite, and extract the filtrate with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(5-fluoro-2-methylpyridin-3-yl)-3,4-dihydro-2H-pyrrole.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in DCM (0.1 M).
-
Add TFA (5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in DCM and neutralize carefully with saturated sodium bicarbonate solution.
-
Extract with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Rationale: The Stille coupling is a robust method for forming C-C bonds between sp² centers, making it ideal for this transformation. The Boc protecting group is stable under the coupling conditions and easily removed with acid, providing a clean route to the final compound.
Structure-Activity Relationship (SAR) and Data Interpretation
The systematic modification of the lead compound and the subsequent analysis of its biological activity are the cornerstones of lead optimization. The goal is to identify which molecular features are critical for potent receptor interaction.
Key Positions for Modification:
-
Pyridine Ring (Positions 4, 5, 6): Introduction of electron-withdrawing or -donating groups, halogens, or small alkyl groups can influence electronic properties and steric interactions within the receptor binding site.[11]
-
Pyrroline Ring (Nitrogen): Alkylation or acylation can probe for additional binding pockets and alter the compound's basicity and pharmacokinetic properties.
-
Methyl Group (Pyridine Position 2): Modification here can impact the dihedral angle between the two rings, a critical parameter for optimal binding conformation.
Table 1: Hypothetical SAR Data for Derivative Potency at α4β2 nAChR
| Compound ID | R¹ (Pyridine Pos. 5) | R² (Pyrroline N) | Binding Affinity (Ki, nM)[1] | Functional Activity (EC₅₀, nM)[7] |
| Parent | H | H | 15.2 | 120 (Agonist) |
| DEV-01 | F | H | 2.1 | 15 (Agonist) |
| DEV-02 | Cl | H | 3.5 | 22 (Agonist) |
| DEV-03 | OMe | H | 25.8 | 250 (Agonist) |
| DEV-04 | F | Me | 18.9 | >1000 (Antagonist) |
| DEV-05 | F | COMe | 95.3 | Inactive |
Interpretation:
-
Halogenation at R¹: Small, electron-withdrawing groups like fluorine (DEV-01) and chlorine (DEV-02) significantly improve binding affinity and functional potency, suggesting a favorable interaction (e.g., hydrogen bond or halogen bond) in the receptor's complementary binding face.[4]
-
Bulky Groups at R¹: A larger, electron-donating methoxy group (DEV-03) is detrimental, likely due to steric hindrance.
-
Modification at R²: N-methylation (DEV-04) dramatically reduces agonist activity, converting the ligand into an antagonist. This suggests the N-H may act as a hydrogen bond donor, and its replacement with a methyl group prevents proper receptor activation while still allowing binding. N-acetylation (DEV-05) abolishes activity, indicating the electronic and steric properties at this position are critical.
Key Experimental Protocols: In Vitro Evaluation
Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for a specific nAChR subtype (e.g., α4β2).[1]
Principle: This assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand (e.g., [³H]-Epibatidine) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, from which the Ki can be calculated.[1]
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human α4β2 nAChR.
-
Radioligand: [³H]-Epibatidine (specific activity ~50-80 Ci/mmol).
-
Non-specific Ligand: (-)-Nicotine or Cytisine.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filters: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates, vacuum filtration manifold, scintillation counter, scintillation cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and each concentration of the test compound.
-
Reagent Addition (Final Volume = 250 µL):
-
Total Binding: 50 µL Binding Buffer + 150 µL Membrane preparation + 50 µL [³H]-Epibatidine (at a final concentration near its Kd, e.g., 0.2 nM).
-
Non-specific Binding: 50 µL Non-specific Ligand (e.g., 10 µM final concentration of nicotine) + 150 µL Membrane preparation + 50 µL [³H]-Epibatidine.
-
Test Compound: 50 µL of test compound dilution series + 150 µL Membrane preparation + 50 µL [³H]-Epibatidine.
-
-
Incubation: Cover the plate and incubate at room temperature for 90-120 minutes to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto the pre-soaked glass fiber filters using a vacuum filtration manifold. Wash each well and filter 3-5 times with cold Wash Buffer.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter after a 4-hour equilibration period.
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding cpm) - (Non-specific Binding cpm).
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: FLIPR-Based Calcium Flux Functional Assay
Objective: To determine the functional activity (agonist or antagonist mode) and potency (EC₅₀ or IC₅₀) of test compounds.
Principle: Activation of many nAChR subtypes leads to an influx of Ca²⁺.[2] This assay uses a Ca²⁺-sensitive fluorescent dye that increases its emission upon binding to intracellular calcium. The change in fluorescence, measured by an instrument like a FLIPR (Fluorometric Imaging Plate Reader), is proportional to receptor activation.[7]
Materials:
-
Cell Line: SH-EP1 or HEK293 cells stably expressing the nAChR subtype of interest.
-
Fluorescent Dye: Fluo-4 AM or similar calcium indicator dye.
-
Agonist Control: Acetylcholine or Nicotine.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Black-walled, clear-bottom 384-well plates.
Procedure:
-
Cell Plating: Seed cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add the fluorescent dye solution (e.g., Fluo-4 AM in Assay Buffer with probenecid). Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with Assay Buffer to remove excess dye, leaving a final volume of 20 µL in each well.
-
Compound Addition & Measurement (FLIPR):
-
Place the cell plate and a compound plate into the FLIPR instrument.
-
Agonist Mode: The instrument adds the test compound (in a dilution series) to the cells and measures the fluorescence signal over time (typically 2-5 minutes). The peak fluorescence response is recorded.
-
Antagonist Mode: The instrument first pre-incubates the cells with the test compound for 5-15 minutes. Then, it adds a known concentration of an agonist (e.g., an EC₉₀ concentration of nicotine) and measures the fluorescence response.[7] The inhibition of the agonist-induced signal is recorded.
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound. Fit the data to determine the EC₅₀ (concentration for 50% maximal effect).
-
Antagonist Mode: Plot the percentage inhibition of the control agonist response against the log concentration of the test compound. Fit the data to determine the IC₅₀ (concentration for 50% inhibition).
-
Protocol: In Vivo Evaluation
Objective: To assess the in vivo efficacy of lead compounds in a relevant animal model, such as a model of neuropathic pain.[12]
Principle: The formalin test in mice is a widely used model of tonic pain that has both an acute nociceptive phase and a later inflammatory phase. It is sensitive to modulation by nAChR ligands.[12]
Materials:
-
Male C57BL/6 mice (20-25 g).
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO, 5% Tween 80).
-
Formalin solution (5% in saline).
-
Observation chambers with mirrors for unobstructed viewing of paws.
Procedure:
-
Acclimation: Acclimate mice to the testing room and observation chambers for at least 60 minutes before the experiment.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) at a specific time before the formalin injection (e.g., 30 minutes).
-
Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately place the mouse back into the observation chamber. Record the total time the animal spends licking, biting, or flinching the injected paw.
-
Phase 1 (Acute): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory): 15-40 minutes post-injection.
-
-
Data Analysis: Compare the nociceptive response time between vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in response time indicates an antinociceptive effect.
References
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors. BenchChem.
- Henderson, B. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports.
- Toll, L., et al. (2009). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands.
- Faghih, R., et al. (2021).
- Newcombe, J., et al. (2018). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. PubMed Central.
- Rashid, M. H., et al. (2012). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. PubMed.
- Bátai, J., et al. (2021). Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). Journal of Medicinal Chemistry.
- MyBioSource. Human Nicotinic acetylcholine receptor ELISA Kit. MyBioSource.
- Anderson, D. J., & Maldoz, M. A. (2020).
- Green, W. N., & Claudio, T. (1998). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PubMed Central.
- Vasileva, E., et al. (2020). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.
- Abdrakhmanova, G., et al. (2010).
- Chemical Synthesis Database. (2025). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.
- Abraxis LLC.
- Huang, Y., et al. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)
- Xu, Q., et al. (2020).
- Xu, Q., et al. (2020).
- Papke, R. L. (2019). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PubMed.
- Bakalova, A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PubMed Central.
- Journal of Organic and Pharmaceutical Chemistry. (2015).
- Vasileva, E., et al. (2020). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PubMed Central.
- Meiler Lab. Nicotinic Acetylcholine Receptors (nAChR). Vanderbilt University.
- ResearchGate. (2019).
- RSR Limited. (2021). ELISA AChRAb Acetylcholine Receptor Autoantibody Kit - Instructions for use.
- IOP Publishing. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview).
- Khum-in, P., et al. (2022). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI.
- Bremner, J. B., et al. (2008).
- Flores-Alamo, M., et al. (2022).
- ResearchGate. (2020).
- ChemShuttle. (2026). 2-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine.
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- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
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Application Notes and Protocols for Radiolabeling 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Introduction
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. Radiolabeled isotopologues of this compound are invaluable tools for non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and for conducting pharmacokinetic and pharmacodynamic studies.[1][2] This guide provides detailed application notes and protocols for the radiolabeling of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine with common radioisotopes used in biomedical research: Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Tritium ([³H]).
The choice of radionuclide depends on the specific research application. Carbon-11, with its short half-life of 20.4 minutes, is ideal for PET imaging studies requiring multiple scans in a single day.[3] Fluorine-18, with a longer half-life of 109.7 minutes, allows for more complex radiosynthesis and longer imaging protocols.[4][5] Tritium, a beta-emitter with a long half-life, is primarily used in in vitro assays and preclinical drug metabolism studies.[2][6]
This document is intended for researchers, scientists, and drug development professionals with experience in radiochemistry and synthetic organic chemistry. The protocols provided are based on established radiolabeling methodologies for N-heterocyclic compounds and are designed to be adaptable to specific laboratory settings and equipment.
Radiolabeling Strategies
The successful radiolabeling of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine necessitates a strategic approach that considers the desired radiolabel, its position in the molecule, and the available starting materials. The following sections detail the rationale and protocols for the incorporation of [¹¹C], [¹⁸F], and [³H].
Carbon-11 ([¹¹C]) Labeling via N-Methylation
The presence of a methyl group on the pyridine ring offers a straightforward approach for [¹¹C]-labeling via methylation of a des-methyl precursor. This is one of the most common and well-established methods in [¹¹C] chemistry.[7] The radiosynthon of choice is typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are readily produced from cyclotron-generated [¹¹C]CO₂ or [¹¹C]CH₄.[3]
Rationale for Precursor Selection and Reaction Conditions:
The precursor for this reaction would be 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-hydroxymethylpyridine. The hydroxyl group can be converted to a suitable leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution by the [¹¹C]methylating agent. However, a more direct approach involves the methylation of the corresponding pyridone tautomer or a stannylated precursor. For simplicity and high efficiency, we will focus on the methylation of a des-methyl precursor with an activated leaving group.
Experimental Workflow for [¹¹C] Labeling:
Caption: Workflow for the synthesis of [¹¹C]3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
Protocol 1: Synthesis of [¹¹C]3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Materials:
-
Des-methyl precursor: 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)methanol
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)
-
Sterile water for injection
-
Ethanol, USP
-
0.9% Sodium chloride for injection
Procedure:
-
Precursor Preparation: In a clean, dry reaction vial, dissolve 1-2 mg of the des-methyl precursor in 300 µL of anhydrous DMF.
-
Activation: Add a catalytic amount of sodium hydride to the precursor solution and stir at room temperature for 5 minutes to form the alkoxide.
-
Radiolabeling: Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at room temperature. Heat the sealed vial at 80-100°C for 5 minutes.
-
Quenching: After the reaction time, cool the vial and quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to the radiolabeled product.
-
Formulation: Evaporate the collected HPLC fraction to dryness under a stream of nitrogen. Reconstitute the residue in a sterile solution of ethanol and 0.9% sodium chloride for injection.
-
Quality Control: Analyze the final product for radiochemical purity, chemical purity, specific activity, and residual solvents according to standard procedures.
| Parameter | Typical Value |
| Radiochemical Yield (RCY) | 30-50% |
| Specific Activity (SA) | > 1 Ci/µmol |
| Radiochemical Purity | > 95% |
| Synthesis Time | 25-35 minutes |
Table 1: Expected outcomes for the [¹¹C]-labeling of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
Fluorine-18 ([¹⁸F]) Labeling via Nucleophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr).[5] This property can be exploited for the introduction of [¹⁸F]fluoride. A suitable precursor would contain a good leaving group, such as a nitro group or a trimethylammonium salt, at the desired labeling position on the pyridine ring. For this molecule, labeling on the pyridine ring is a logical approach.
Rationale for Precursor Selection and Reaction Conditions:
A precursor such as 2-methyl-3-(3,4-dihydro-2H-pyrrol-5-yl)-X-pyridine, where X is a leaving group (e.g., -NO₂, -Br, -I, or -N⁺(CH₃)₃), is required. The choice of leaving group and reaction conditions (solvent, temperature, and phase-transfer catalyst) is critical for achieving high radiochemical yields.[1] The use of a kryptofix (K2.2.2) complex with potassium carbonate is a standard method for activating the [¹⁸F]fluoride.[1][4]
Experimental Workflow for [¹⁸F] Labeling:
Caption: Workflow for the synthesis of [¹⁸F]fluoro-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
Protocol 2: Synthesis of [¹⁸F]fluoro-3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Materials:
-
Precursor: 2-methyl-3-(3,4-dihydro-2H-pyrrol-5-yl)-X-pyridine (where X is a suitable leaving group, e.g., nitro)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Anhydrous dimethyl sulfoxide (DMSO)
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/water with 0.1% ammonium formate
-
Solid-phase extraction (SPE) cartridges (e.g., C18 and alumina)
-
Sterile water for injection
-
Ethanol, USP
Procedure:
-
[¹⁸F]Fluoride Activation: Trap the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110°C.
-
Radiolabeling: Dissolve 2-5 mg of the precursor in 500 µL of anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K2.2.2 complex. Heat the reaction mixture at 120-150°C for 15-20 minutes.[1]
-
Preliminary Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the product and unreacted precursor. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the desired product with acetonitrile.
-
HPLC Purification: Inject the eluate from the SPE cartridge onto the semi-preparative HPLC system. Collect the fraction corresponding to the radiolabeled product.
-
Formulation: Evaporate the collected HPLC fraction to dryness. Reconstitute the residue in a sterile solution of ethanol and water for injection.
-
Quality Control: Perform standard quality control tests for radiochemical purity, chemical purity, specific activity, pH, and sterility.
| Parameter | Typical Value |
| Radiochemical Yield (RCY) | 20-40% |
| Specific Activity (SA) | > 1.5 Ci/µmol |
| Radiochemical Purity | > 98% |
| Synthesis Time | 50-70 minutes |
Table 2: Expected outcomes for the [¹⁸F]-labeling of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
Tritium ([³H]) Labeling via Hydrogen Isotope Exchange
Tritium labeling can be achieved through various methods, including catalytic reduction of an unsaturated precursor or hydrogen isotope exchange (HIE). HIE is an attractive method as it can often be performed on the final compound, minimizing the need for complex precursor synthesis. Metal-catalyzed HIE reactions using iridium or ruthenium catalysts are effective for labeling N-heterocycles.[6]
Rationale for Methodology:
Direct HIE on 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine with tritium gas (T₂) in the presence of a suitable catalyst offers a direct route to the tritiated compound. The regioselectivity of the exchange can be influenced by the choice of catalyst and reaction conditions.
Experimental Workflow for [³H] Labeling:
Caption: Workflow for the tritiation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine via HIE.
Protocol 3: Synthesis of [³H]3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Materials:
-
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
-
Tritium gas (T₂)
-
Iridium or Ruthenium catalyst (e.g., Crabtree's catalyst or Ru/C)
-
Anhydrous solvent (e.g., dichloromethane or ethyl acetate)
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/water
-
Scintillation counter
Procedure:
-
Reaction Setup: In a specialized tritiation flask, dissolve 5-10 mg of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine and a catalytic amount of the chosen iridium or ruthenium catalyst in 1-2 mL of anhydrous solvent.
-
Degassing: Freeze-pump-thaw the solution several times to remove dissolved air.
-
Tritiation: Introduce tritium gas into the reaction flask to the desired pressure and stir the mixture at room temperature or with gentle heating for several hours to days.
-
Removal of Labile Tritium: After the reaction, carefully remove the excess tritium gas. Dissolve the crude product in methanol and evaporate to dryness. Repeat this process several times to exchange any labile tritium atoms.
-
Purification: Purify the tritiated product using semi-preparative HPLC.
-
Analysis and Characterization: Determine the specific activity of the final product using a combination of UV-Vis spectroscopy (for mass determination) and liquid scintillation counting (for radioactivity measurement). Confirm the position of the tritium label using ³H-NMR if required.
| Parameter | Typical Value |
| Specific Activity (SA) | 10-30 Ci/mmol |
| Radiochemical Purity | > 97% |
| Labeling Position | Multiple, requires NMR |
Table 3: Expected outcomes for the [³H]-labeling of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
Conclusion
The radiolabeling of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine with carbon-11, fluorine-18, and tritium can be successfully achieved using established radiochemical methodologies. The choice of isotope and labeling strategy should be guided by the intended application of the radiolabeled compound. The protocols provided herein offer a solid foundation for the synthesis of these valuable research tools. It is imperative that all radiochemical syntheses are performed in appropriately equipped facilities by trained personnel, adhering to all relevant safety and regulatory guidelines.
References
-
Gao, M., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
Pfeifer, V. (2019). Tritium and Deuterium Labelling of Bioactive Molecules Catalyzed by Metallic Nanoparticles. Universite de Paris-Saclay. [Link]
-
Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]
-
Dolle, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current pharmaceutical design. [Link]
-
American Chemical Society. (2025). Construction of internally labeled 11C nitrogenous heterocycles. ACS Fall 2025. [Link]
-
Li, Y., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules. [Link]
-
Jakobsson, et al. (2020). Direct Internal 11C Heterocyclic Labeling Enabled by [11C]CNBr. Angewandte Chemie International Edition. [Link]
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Lepron, M., et al. (2021). Nanocatalyzed Hydrogen Isotope Exchange. Accounts of Chemical Research. [Link]
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Gao, M., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews. [Link]
-
Berridge, M. S., et al. (2012). 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals. Molecules. [Link]
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Bermejo, A., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link]
-
Dahl, K., et al. (2020). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. [Link]
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Eriksson, J., et al. (2021). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. International Journal of Molecular Sciences. [Link]
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Chemical Synthesis Database. (2025). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. [Link]
-
Chandan, N. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
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The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. (2024). IntechOpen. [Link]
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Szostak, M., et al. (2018). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. [Link]
-
Alvarez-Mico, X., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules. [Link]
-
Al-dujaili, A. H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
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Formulation of 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine for Preclinical Animal Studies: An Application Note
Disclaimer: Initial literature searches for "3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine" did not yield sufficient public data for a comprehensive formulation guide. Therefore, this document provides a detailed application and protocol guide for the structurally related and well-characterized compound, 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , commonly known as Myosmine . The principles and methodologies described herein serve as a robust framework that can be adapted for novel pyridine derivatives, such as the originally requested compound, once its specific physicochemical properties are determined.
Introduction: The Critical Role of Formulation in Preclinical Success
The transition of a novel chemical entity from in vitro screening to in vivo animal studies is a pivotal step in the drug development pipeline. The success of these preclinical trials hinges not only on the intrinsic biological activity of the compound but, critically, on the formulation used for its administration. An appropriate formulation ensures consistent bioavailability, minimizes vehicle-induced toxicity, and ultimately generates reliable and reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.[1][2] Myosmine, a tobacco alkaloid also found in various foods, serves as an illustrative model for the formulation of pyridine-containing small molecules.[3] This guide details the systematic approach to developing stable and effective formulations of Myosmine for oral and parenteral administration in rodent models, grounded in its specific physicochemical properties and established preclinical formulation science.
Physicochemical Characterization of Myosmine
A thorough understanding of a compound's physical and chemical properties is the cornerstone of rational formulation development. For Myosmine, the key parameters are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | [4] |
| Synonyms | Myosmine, 3-(1-Pyrrolin-2-yl)pyridine | [4] |
| CAS Number | 532-12-7 | [1] |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Light beige to dark yellow solid | [1][5] |
| Melting Point | 42-44 °C | [1] |
| pKa | 5.26 (25°C) | [1][] |
| LogP (estimated) | 0.730 | [1] |
| Solubility | - Water: Sparingly soluble[1][2]- Ethanol: ~30 mg/mL[2]- DMSO: ~30 mg/mL[2]- Dimethyl formamide: ~30 mg/mL[2]- 1:1 Ethanol:PBS (pH 7.2): ~0.5 mg/mL[2] | [1][2] |
Myosmine's basic nature (pKa 5.26) suggests that its aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt. Its limited aqueous solubility necessitates the use of solubilization techniques for preparing formulations suitable for in vivo administration, especially for intravenous routes.
Formulation Development Strategy
The choice of formulation and route of administration is dictated by the goals of the animal study (e.g., acute toxicity, efficacy, pharmacokinetics) and the compound's properties.[1] This guide will focus on the two most common routes for early-stage preclinical studies: oral gavage (PO) and intravenous injection (IV).
A tiered or decision-tree approach is recommended for formulation development.[5] This involves starting with simple aqueous vehicles and progressing to more complex systems with co-solvents, surfactants, or other excipients as needed to achieve the desired concentration and stability.
Caption: Formulation development decision tree for Myosmine.
Detailed Formulation Protocols
Safety Precaution: Myosmine is harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated area or a chemical fume hood.
Protocol 1: Oral Gavage (PO) Formulation - Aqueous Suspension
Oral administration is a common route for preclinical studies due to its clinical relevance and ease of administration.[7] Given Myosmine's poor aqueous solubility, a suspension is often the most practical approach for delivering a range of doses.
Objective: To prepare a 10 mg/mL suspension of Myosmine in 0.5% w/v methylcellulose with 0.1% w/v Tween 80.
Materials:
-
Myosmine powder
-
Methylcellulose (e.g., Methocel™ A4M)
-
Polysorbate 80 (Tween 80)
-
Sterile water for injection (or purified water)
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Methodology:
-
Vehicle Preparation: a. Heat approximately half of the final required volume of sterile water to 60-70°C. b. Slowly add the methylcellulose powder while stirring vigorously to disperse the particles and prevent clumping. c. Once dispersed, add the remaining volume as cold water (or ice) and continue to stir until a clear, viscous solution is formed. d. Add Tween 80 to the methylcellulose solution to a final concentration of 0.1% w/v and mix thoroughly. This vehicle can be stored at 2-8°C for up to 7 days.
-
Suspension Formulation: a. Weigh the required amount of Myosmine powder accurately. b. Place the Myosmine powder into a glass mortar. c. Add a small volume of the 0.5% methylcellulose/0.1% Tween 80 vehicle to the mortar to form a smooth, uniform paste. This step is crucial for ensuring proper wetting of the drug particles. d. Gradually add the remaining vehicle to the paste with continuous trituration to achieve the final desired volume and concentration. e. Transfer the suspension to an appropriate container and stir continuously with a magnetic stir bar for at least 30 minutes before dosing to ensure homogeneity.
In-use Stability: The suspension should be stirred continuously during animal dosing to prevent settling and ensure accurate dose administration. It is recommended to prepare this formulation fresh daily.[8]
Protocol 2: Intravenous (IV) Formulation - Co-solvent Solution
Intravenous administration provides 100% bioavailability and is essential for many pharmacokinetic studies.[1] Due to Myosmine's poor solubility in neutral aqueous solutions, a co-solvent system is necessary to achieve a clear, particle-free solution suitable for injection.
Objective: To prepare a 2 mg/mL solution of Myosmine in a vehicle of 20% Solutol® HS 15 / 80% Saline.
Materials:
-
Myosmine powder
-
Solutol® HS 15 (or other suitable solubilizing agent like PEG 400, DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm)
-
Analytical balance
Methodology:
-
Solubilization: a. Weigh the required amount of Myosmine into a sterile vial. b. Add the required volume of Solutol® HS 15 to the vial. c. Vortex and/or sonicate the mixture until the Myosmine is completely dissolved. Gentle warming (to ~40°C) may be applied if necessary, but care must be taken to avoid degradation.
-
Dilution and Filtration: a. Slowly add the sterile saline to the solubilized Myosmine solution while vortexing to prevent precipitation. b. Visually inspect the final solution for any signs of precipitation or cloudiness. It must be a clear, homogenous solution. c. Draw the solution into a sterile syringe and filter it through a 0.22 µm sterile syringe filter into a final sterile vial. This step is mandatory for all parenteral formulations to ensure sterility.
Causality behind choices:
-
Solutol® HS 15: A non-ionic solubilizer and emulsifier used to enhance the solubility of poorly water-soluble drugs in parenteral formulations.[9]
-
0.22 µm filter: This is the standard for sterilizing solutions for parenteral administration by removing bacteria.[10]
Formulation Characterization and Stability
Once a formulation is prepared, its key attributes must be characterized to ensure it is suitable for the intended study.
Key Characterization Tests:
-
Appearance: Visual inspection for color, clarity (for solutions), and uniformity (for suspensions).
-
pH: To ensure it is within a physiologically tolerable range (typically pH 4-9 for parenteral routes).
-
Drug Concentration: Verified by a suitable analytical method (e.g., HPLC-UV) to confirm accuracy.
-
Homogeneity (Suspensions): Assessed by sampling from the top, middle, and bottom of the bulk suspension to ensure uniform drug distribution.
Stability Testing: Stability studies are crucial to define the storage conditions and shelf-life of the formulation.[11][12]
-
Short-term (In-use) Stability: The formulation should be assessed under the conditions of use (e.g., room temperature, continuous stirring) over the expected duration of the dosing procedure to ensure the compound remains stable and, for suspensions, uniformly dispersed.
-
Long-term Stability: For longer studies, formulations may be stored at refrigerated (2-8°C) and room temperatures (25°C) and tested at various time points for drug concentration and degradation products.[13]
| Parameter | Test Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, particle-free (IV); Uniform, resuspendable (PO) |
| pH | pH meter | 4.0 - 9.0 (IV); 3.0 - 9.0 (PO) |
| Assay | HPLC-UV | 90.0% - 110.0% of target concentration |
| Purity/Degradants | HPLC-UV | No significant degradation peaks |
| Sterility (IV) | Membrane Filtration | No microbial growth |
In Vivo Dosing Considerations
The selection of dose volume and administration technique must minimize stress and potential adverse effects on the animals.
Caption: General workflow for in vivo animal studies.
Toxicity and Dosing Information for Myosmine:
-
An oral LD50 of 1875 mg/kg has been reported in rats.[14]
-
A study in Wistar rats used single intraperitoneal injections of 19 mg/kg and oral gavage doses of 190 mg/kg to investigate oxidative stress.[15]
-
Metabolism studies in rats have utilized single oral doses ranging from 0.001 to 50 µmol/kg.[16]
These data provide a starting point for dose selection in exploratory studies. The final dose will depend on the specific scientific question being addressed.
Recommended Dosing Volumes in Rodents:
| Route | Mouse | Rat |
| Oral (PO) | 5-10 mL/kg | 5-10 mL/kg |
| Intravenous (IV) | 5-10 mL/kg | 2.5-5 mL/kg |
| Intraperitoneal (IP) | 10-20 mL/kg | 5-10 mL/kg |
Source: Adapted from general guidelines.[17][18]
Conclusion
The successful in vivo evaluation of 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine), or any novel small molecule, is critically dependent on the development of a well-characterized and stable formulation. By systematically evaluating the compound's physicochemical properties and employing a tiered approach to vehicle selection, researchers can develop robust aqueous suspensions for oral administration and co-solvent-based solutions for intravenous delivery. The protocols and principles outlined in this guide provide a comprehensive framework for drug development professionals to generate reliable preclinical data, thereby enabling confident decision-making in the progression of new chemical entities.
References
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National Institutes of Health (NIH). (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
-
UT Southwestern Medical Center. Preclinical Pharmacology Lab: Formulation. [Link]
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PubChem. Myosmine Compound Summary. [Link]
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National Center for Biotechnology Information. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. [Link]
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Kleinsasser, N. O., et al. (2005). Genotoxic Effects of Myosmine in a Human Esophageal Adenocarcinoma Cell Line. Toxicology, 210(2-3), 193-9. [Link]
-
The Good Scents Company. Myosmine Information. [Link]
-
Chemsrc. Myosmine CAS#:532-12-7. [Link]
-
Kleinsasser, N. O., et al. (2003). Genotoxic effects of myosmine in human lymphocytes and upper aerodigestive tract epithelial cells. Toxicology, 192(2-3), 171-7. [Link]
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Simeonova, R., et al. (2012). Effects of myosmine on antioxidative defence in rat liver. Arhiv za higijenu rada i toksikologiju, 63(1), 7-14. [Link]
-
Hecht, S. S., et al. (2011). Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats. Chemical Research in Toxicology, 24(7), 1048-55. [Link]
-
Thackaberry, C. (2013). Vehicle selection for nonclinical oral safety studies. Journal of Applied Toxicology, 33(10), 1047-50. [Link]
-
Roquette. Excipients' Attributes Crucial for Parenteral Preparation. [Link]
-
Havla, J. B., et al. (2009). Evaluation of the mutagenic effects of myosmine in human lymphocytes using the HPRT gene mutation assay. Food and Chemical Toxicology, 47(1), 237-41. [Link]
-
Zwickenpflung, W., et al. (2005). Metabolism of myosmine in Wistar rats. Drug Metabolism and Disposition, 33(11), 1648-56. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
Richter, E., et al. (2007). Tissue distribution and excretion of myosmine after i.v. administration to Long-Evans rats using quantitative whole-body autoradiography. Archives of Toxicology, 81(2), 151-61. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Drug stability: ICH versus accelerated predictive stability studies. Pharmaceutical development and technology, 10(3), 351-60. [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Pan American Health Organization (PAHO). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Welcome to the technical support center for the synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold, a key structural motif found in pharmacologically active compounds like the cortisol synthesis inhibitor, Metyrapone.[1][2][3]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. We will explore the causality behind procedural choices, diagnose common issues, and offer field-proven strategies to enhance yield, purity, and reproducibility.
Part 1: The Core Synthetic Strategy - An Overview
The synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, an cyclic imine, is most commonly achieved through a condensation-cyclization reaction. A robust and frequently employed method involves the activation of a lactam, pyrrolidin-2-one, with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), followed by condensation with an appropriately functionalized pyridine derivative.
A representative scheme, adapted from methodologies used for structurally similar compounds, involves the reaction between 2-methylnicotinamide and pyrrolidin-2-one.[4] The reaction proceeds via the formation of a Vilsmeier-type intermediate, which facilitates the intramolecular cyclization and subsequent dehydration to yield the target compound.
Proposed Reaction Mechanism
The reaction is believed to proceed through several key stages:
-
Activation of Pyrrolidin-2-one: Phosphorus oxychloride activates the carbonyl group of pyrrolidin-2-one, forming a highly reactive chloro-iminium intermediate.
-
Nucleophilic Attack: The amide nitrogen of 2-methylnicotinamide attacks the activated intermediate.
-
Cyclization & Dehydration: A series of intramolecular rearrangements, cyclization, and elimination steps, driven by the formation of stable byproducts, leads to the final dihydropyrrole ring system.
Below is a simplified diagram illustrating the key transformations.
Caption: Simplified workflow for the condensation-cyclization synthesis.
Part 2: Troubleshooting Guide - Enhancing Your Yield
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Formation / Incomplete Reaction
Q: My reaction has stalled, or the yield is extremely low, with most of the starting material remaining. What are the primary causes?
A: This is a frequent challenge, often pointing to issues with reagents, reaction conditions, or the equilibrium of the reaction. Imine formation is a reversible process, and driving it to completion is critical.[5][6]
Diagnostic Workflow & Solutions:
-
Reagent Quality & Stoichiometry:
-
Anhydrous Conditions: The activating agents (POCl₃, PCl₅) and the intermediates are highly moisture-sensitive. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Moisture will quench the activating agent, halting the reaction.[5]
-
POCl₃/PCl₅ Activity: These reagents can degrade over time. Use a freshly opened bottle or a properly stored reagent. A visual inspection for excessive fuming or discoloration can be an initial indicator of degradation.
-
Stoichiometry: The molar ratio of the activating agent to the lactam is crucial. An excess is often required. Start with a 1.5 to 2.0 molar equivalent of POCl₃ relative to pyrrolidin-2-one and optimize from there.
-
-
Reaction Temperature:
-
Initial Activation: The initial activation of pyrrolidin-2-one is often exothermic. It's recommended to add the POCl₃ dropwise at a lower temperature (e.g., 0-5 °C) to control the reaction rate and prevent side reactions.
-
Condensation & Cyclization: This step typically requires thermal energy. After the initial addition, the reaction mixture is usually heated to reflux. Insufficient temperature can lead to a stalled reaction. The optimal reflux temperature will depend on the solvent used.[7]
-
-
Solvent Choice:
-
Aprotic solvents are generally preferred to avoid reaction with the activating agent.[8] Common choices include toluene, acetonitrile, or 1,2-dichloroethane (DCE). The solvent's boiling point will dictate the maximum reaction temperature. If your reaction stalls in a lower-boiling solvent like acetonitrile, consider switching to toluene to achieve a higher temperature.
-
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Significant Byproduct Formation
Q: My TLC/LC-MS analysis shows multiple spots, and purification is difficult. What are the likely side reactions, and how can I suppress them?
A: Byproduct formation often arises from the high reactivity of the intermediates or from competing reaction pathways.
Common Byproducts & Mitigation Strategies:
-
Polymerization/Oligomerization: The activated lactam intermediate can potentially react with itself, leading to polymeric materials.
-
Solution: Control the rate of addition of the activating agent (POCl₃) at low temperature. Maintaining a dilute solution can also disfavor intermolecular side reactions.
-
-
Incompletely Cyclized Intermediates: The reaction may stall after the initial condensation but before the final cyclization and dehydration are complete.
-
Solution: Ensure sufficient reaction time and temperature. Increasing the reaction temperature or switching to a higher-boiling solvent can often drive the reaction to completion.[7]
-
-
Side Reactions on the Pyridine Ring: While the 2-methyl group offers some steric protection, highly reactive conditions could lead to undesired reactions on the pyridine ring itself.
-
Solution: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for product formation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Table 1: Recommended Starting Conditions & Optimization Parameters
| Parameter | Recommended Starting Condition | Optimization Range / Remarks |
| Solvent | Anhydrous Toluene | Acetonitrile, 1,2-Dichloroethane. Toluene is often preferred for its higher boiling point and azeotropic removal of trace water. |
| Activating Agent | Phosphorus Oxychloride (POCl₃) | Phosphorus Pentachloride (PCl₅) can also be used. |
| Stoichiometry | 2-Me-Nicotinamide:Pyrrolidinone:POCl₃ (1 : 1.2 : 1.5) | Increase POCl₃ up to 2.5 eq. to drive conversion. |
| Temperature | Add POCl₃ at 0-5 °C, then reflux (approx. 110 °C for Toluene) | Reflux temperature is solvent-dependent. Lower temperatures may reduce byproducts but require longer reaction times. |
| Reaction Time | 4-6 hours | Monitor by TLC/LC-MS. Prolonged heating can lead to degradation. |
| Atmosphere | Nitrogen or Argon | Strictly required to prevent hydrolysis of reagents and intermediates. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of phosphorus oxychloride (POCl₃)?
A1: POCl₃ acts as a powerful dehydrating and activating agent. It reacts with the amide oxygen of the pyrrolidin-2-one to form a highly electrophilic phosphoro-chloro-imidate intermediate. This intermediate readily eliminates a phosphate byproduct to generate a chloro-iminium cation, which is the key electrophile that is attacked by the nucleophilic 2-methylnicotinamide. This activation is essential as a direct condensation without an activator would be kinetically unfavorable.
Q2: How do I effectively monitor the reaction progress?
A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like Ethyl Acetate/Hexanes (e.g., 70:30) or Dichloromethane/Methanol (e.g., 95:5) with a baseline of triethylamine (1%) to prevent streaking of the basic pyridine product. Visualize spots under UV light (254 nm). The product is typically more nonpolar than the starting nicotinamide. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product and detect intermediates.
Q3: My product seems to be hydrolyzing back to the starting materials during workup. How can I prevent this?
A3: Imine hydrolysis is a common issue, especially under acidic aqueous conditions.[5][9] The workup procedure should be designed to minimize contact with water and acid. After the reaction is complete, cool the mixture and quench it carefully by pouring it over ice and a strong base like sodium carbonate or a cold, concentrated NaOH solution to neutralize the acidic byproducts. Immediately extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layers thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.
Q4: Are there alternative synthetic routes if this condensation fails?
A4: Yes. For metyrapone and its analogs, palladium-catalyzed cross-coupling reactions have been developed.[10] One such approach could involve an alpha-carbon arylation between a suitable pyridine derivative and a protected pyrrolidine precursor. While potentially more complex in terms of catalyst and ligand screening, these methods can sometimes offer higher yields and milder conditions for challenging substrates.
Part 4: Experimental Protocol
Representative Synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Disclaimer: This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions and scales.
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-methylnicotinamide (1.0 eq) and pyrrolidin-2-one (1.2 eq).
-
Solvent Addition: Add anhydrous toluene via cannula to create a suspension (approx. 0.5 M concentration relative to the nicotinamide).
-
Reagent Addition: Cool the flask to 0-5 °C in an ice bath. Add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110 °C). Maintain reflux for 4-6 hours, monitoring the reaction's progress by TLC every hour.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice and an excess of sodium carbonate. Stir until all the acidic components are neutralized (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
References
-
Hays, S. J., & Mangner, T. J. (1983). Synthesis of iodine‐125 labelled analogues of metyrapone and metyrapol. Journal of Labelled Compounds and Radiopharmaceuticals, 20(12), 1373-1381. [Link]
- Tummala, S., et al. (2017). Process for the synthesis of metyrapone and alkylated metyrapone analogs. U.S.
-
Hu, J.-D., et al. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Synthesis, 55(24), 3955-3974. [Link]
-
Singh, G. S., & Mmatli, E. E. (2011). Recent progress in the synthesis and chemistry of imidazoles. Chemistry of Heterocyclic Compounds, 47, 1-46. [Link]
-
Bonfanti, E., et al. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 26(11), 3336. [Link]
-
Krasavin, M., et al. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Chemistry of Heterocyclic Compounds, 54, 840-850. [Link]
-
Hill, M. D. (2010). Recent Strategies for the Synthesis of Pyridine Derivatives. ChemInform, 41(29). [Link]
-
Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega, 8(21), 18471-18493. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Al-Ostoot, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Results in Chemistry, 5, 100812. [Link]
-
Chemical Synthesis Database. 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. [Link]
-
Wikipedia. Metyrapone. [Link]
-
Taylor & Francis Online. Metyrapone – Knowledge and References. [Link]
-
Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Ivanova, Y., et al. (2021). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 26(11), 3169. [Link]
-
Andia, F., & Rivera, H. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
-
Gasparyan, S. P., et al. (2016). Synthesis of New Derivatives of 5-(3,4-Dihydro-2Н-pyrrol-5-yl)-pyrimidine. Russian Journal of Organic Chemistry, 52(11), 1646–1653. [Link]
-
Pearson. Imine vs Enamine Practice Problems. [Link]
-
ResearchGate. 86 questions with answers in IMINES | Science topic. [Link]
-
Chemistry Steps. Formation of Imines and Enamines. [Link]
Sources
- 1. Metyrapone - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 10. US10053426B2 - Process for the synthesis of metyrapone and alkylated metyrapone analogs - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine and its structural analogs. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound with high purity.
The unique structure of this molecule, featuring both a basic pyridine ring and a cyclic imine (1-pyrroline), presents specific purification hurdles. This guide provides a troubleshooting framework in a question-and-answer format, grounded in the fundamental chemistry of N-heterocycles. We will explore the causality behind common issues and offer field-proven protocols to overcome them.
Section 1: Frequently Asked Questions - Core Concepts & Stability
Q1: What are the primary chemical properties of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine that make its purification challenging?
This molecule possesses two basic nitrogen centers: the pyridine nitrogen and the imine nitrogen of the dihydropyrrole ring. This dual basicity is the root cause of many purification difficulties.
-
High Polarity & Strong Adsorption: The basic nitrogens can form strong hydrogen bonds and interact powerfully with acidic surfaces, most notably the silanol groups (Si-OH) on standard silica gel. This leads to significant peak tailing, poor resolution, and sometimes irreversible adsorption during chromatography.[1][2]
-
Potential for Instability: The imine functional group can be susceptible to hydrolysis, especially under acidic conditions, which can cleave the dihydropyrrole ring. The compound is also sensitive to moisture and temperature.[3]
-
Aqueous Solubility: The basic nature of the compound allows it to be protonated, forming salts that are often highly soluble in water. This can complicate aqueous workups and extractions if the pH is not carefully controlled.
Q2: My compound appears to be degrading on the silica column. What's happening and how can I prevent it?
Degradation on a standard silica gel column is a common issue for acid-sensitive compounds. Standard silica gel has an acidic surface (pKa ≈ 4.5) due to the presence of silanol groups. This acidic environment can catalyze the hydrolysis of the imine bond in your molecule.
Mechanism of Degradation:
-
Protonation: The imine nitrogen is protonated by the acidic silica surface.
-
Nucleophilic Attack: Trace water molecules in the solvent or on the silica act as nucleophiles, attacking the now-activated iminium carbon.
-
Ring Opening: This leads to the opening of the dihydropyrrole ring, forming an amino ketone, which will have drastically different chromatographic properties and represent a significant impurity.
Prevention Strategy: The most effective strategy is to neutralize the acidic silica gel surface. This is typically achieved by pre-treating the column and modifying the mobile phase with a small amount of a basic additive, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). A 0.5-1% concentration of triethylamine in your eluent is a standard starting point.
Section 2: Troubleshooting Guide - Chromatographic Purification
Chromatography is the most common method for purifying this class of compounds, but it is rarely straightforward. This section provides a logical workflow for troubleshooting common problems.
Purification Troubleshooting Workflow
Caption: Decision tree for troubleshooting column chromatography.
Q3: I've added triethylamine, but I'm still getting poor separation from a closely-eluting impurity. What are my next steps?
If a basic modifier doesn't resolve co-eluting impurities, you may need to alter the selectivity of your chromatographic system.
Troubleshooting Table: Advanced Chromatography
| Issue | Underlying Cause | Recommended Solution |
| Co-elution with Non-polar Impurity | Insufficient retention of the target compound. | Increase eluent polarity (e.g., switch from ethyl acetate/hexanes to methanol/dichloromethane). |
| Co-elution with Polar Impurity | Insufficient selectivity of the solvent system. | Try a different solvent system with different properties. For example, replace methanol with acetonitrile or isopropanol to alter hydrogen bonding interactions. |
| Persistent Tailing/Poor Peak Shape | Strong, irreversible binding to silica. | 1. Switch to a different stationary phase: Basic alumina can be an excellent choice for highly basic compounds. 2. Use Reverse-Phase Chromatography (C18): Elute with a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the compound is protonated and behaves predictably. |
Q4: Can I use Gas Chromatography (GC) for purification or purity analysis?
While GC can be used for analytical purposes to assess purity, it is generally not suitable for preparative purification of this compound. However, analytical GC can be challenging. The basic nitrogen groups can interact with the stationary phase, requiring specialized columns.[4] The NIST WebBook indicates that GC data is available for the parent compound, suggesting it is sufficiently volatile and stable for analysis.[5]
Section 3: Alternative & Complementary Purification Techniques
Q5: My compound oils out every time I try to crystallize it. How can I get a solid?
"Oiling out" is common for compounds with moderate melting points or those containing impurities that depress the freezing point. The parent compound, Myosmine, has a reported melting point of 42-44°C, which is quite low.[3][6] The 2-methyl derivative is likely to have similar properties.
Strategies to Induce Crystallization:
-
High Purity is Key: First, ensure your material is >95% pure by chromatography. Crystallization is a purification technique, but it works best on nearly pure material.
-
Systematic Solvent Screening: Use a small amount of material (10-20 mg) to screen a range of solvents, from non-polar (hexanes, toluene) to polar aprotic (ethyl acetate, acetone) and polar protic (isopropanol, ethanol).[7][8] The ideal solvent will dissolve your compound when hot but not at room temperature or below.
-
Use a Co-crystal Former: Pyridine derivatives are well-known to form co-crystals with dicarboxylic acids (e.g., oxalic acid, succinic acid).[9] Dissolving your impure material in a minimal amount of a solvent like acetone and adding a solution of the acid can precipitate a crystalline salt, which can then be isolated and neutralized to recover the pure free base.
-
Try Sublimation: For compounds with sufficient vapor pressure, sublimation can be a powerful, solvent-free purification technique.[10] Given the relatively low boiling point of the parent compound (82-83°C at 0.5 mmHg), this may be a viable option.[3][6]
Section 4: Detailed Experimental Protocols
Protocol 1: Basic-Modified Silica Gel Flash Chromatography
This protocol describes a self-validating workflow for purifying your target compound using a standard flash chromatography system.
1. Thin-Layer Chromatography (TLC) Analysis: a. Prepare an eluent of 10% Methanol (MeOH) in Dichloromethane (DCM). b. Prepare a second eluent of 10% MeOH in DCM containing 1% triethylamine (Et₃N). c. Spot your crude material on two separate TLC plates and develop one in each eluent system. d. Visualize under UV light (254 nm) and stain with potassium permanganate. e. Validation Check: The spot in the base-modified system should be more compact (less tailing) and have a slightly higher Rf value. This confirms that the basic modifier is effective. Select this system for the column.
2. Column Preparation: a. Select a silica gel cartridge with a mass approximately 40-80 times the mass of your crude sample. b. Equilibrate the column by flushing with at least 5 column volumes of the chosen mobile phase (10% MeOH/DCM + 1% Et₃N). This ensures the entire silica bed is neutralized.
3. Sample Loading: a. Dissolve your crude material in a minimal amount of DCM. b. Add a small amount of silica gel (roughly 1-2 times the sample mass) to this solution. c. Concentrate this slurry on a rotary evaporator to create a dry, free-flowing powder ("dry loading"). d. Carefully apply this powder to the top of your equilibrated column. This technique prevents band broadening and improves resolution.
4. Elution and Fraction Collection: a. Begin elution with the chosen mobile phase. b. Collect fractions and monitor the elution by TLC. c. Validation Check: Combine fractions containing only the pure product (as determined by TLC).
5. Product Isolation: a. Concentrate the pure fractions using a rotary evaporator. b. To remove residual triethylamine (which has a high boiling point), co-evaporate the resulting oil with a lower-boiling solvent like toluene or DCM several times. c. Place the final product under high vacuum to remove all solvent traces.
Protocol 2: Screening for Crystallization Conditions
1. Preparation: a. Place approximately 10-15 mg of your purified oil into several small vials. b. Select a panel of 6-8 solvents (e.g., hexane, diethyl ether, ethyl acetate, acetone, isopropanol, acetonitrile).
2. Single Solvent Method: a. To each vial, add the chosen solvent dropwise at room temperature until the oil just dissolves. b. If it dissolves readily, the solvent is too good. If it doesn't dissolve after ~0.5 mL, the solvent is too poor. The ideal solvent will dissolve it sparingly. c. For vials where the compound dissolved, place them in a -20°C freezer and scratch the inside with a glass rod to induce nucleation. Observe after 24 hours.
3. Two-Solvent (Vapor Diffusion) Method: a. In a vial, dissolve your compound in a minimal amount of a "good" solvent (e.g., DCM or acetone). b. Place this open vial inside a larger, sealed jar containing a layer of a "poor" solvent (an "anti-solvent") like hexane or pentane. c. Over several days, the anti-solvent vapor will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting the slow growth of high-quality crystals.
References
-
Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI. [Link]
-
[Separation of N-heteropolycyclic Aromatic Hydrocarbons From Polycyclic Aromatic Hydrocarbons. Separation Through Complex Chromatography]. (1976). PubMed. [Link]
-
Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. (2021). PMC - NIH. [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. [Link]
-
Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]
-
Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Chromatography. [Link]
-
Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. ACS Publications. [Link]
-
Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. ACS Publications. [Link]
-
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine CAS 532-12-7. Home Sunshine Pharma. [Link]
-
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. NIST WebBook. [Link]
-
3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. Chemical Synthesis Database. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine CAS 532-12-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
overcoming solubility issues of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine for biological assays
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support center for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound for in vitro and in vivo biological assays. As Senior Application Scientists, we understand that suboptimal solubility can be a significant bottleneck, leading to inconsistent data and hindering the progress of promising research. This resource is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific experimental context.
Understanding the Molecule: Physicochemical Properties
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, with a molecular weight of approximately 160.22 g/mol , possesses structural features that hint at potential solubility challenges in aqueous media. The molecule contains a pyridine ring, which is a weak base, and a pyrroline ring. The overall structure has a degree of lipophilicity, which can lead to poor dissolution in neutral aqueous buffers commonly used in biological assays.
Based on its structure, the compound is expected to be ionizable. The pyridine nitrogen can be protonated, suggesting that its solubility will be highly dependent on the pH of the medium.[1][2] This pH-dependent solubility is a critical lever that can be used to your advantage.
Troubleshooting Guide & Core Concepts
Researchers often encounter issues such as compound precipitation in stock solutions, upon dilution into aqueous assay buffers, or even during long-term storage. This guide provides a systematic approach to diagnose and solve these problems.
Initial Solubility Assessment: Kinetic vs. Thermodynamic Solubility
Before attempting to solubilize the compound for an assay, it's crucial to understand the two types of solubility measurements:
-
Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under conditions of thermodynamic equilibrium.[3] This is a key parameter for later-stage drug development.
-
Kinetic Solubility : This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock solution (like DMSO) into an aqueous buffer.[4][5] This is often the more relevant measurement for early-stage in vitro screening assays where supersaturated solutions can be temporarily formed.[3][4]
Precipitation during your experiment often occurs when the kinetic solubility is exceeded.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating out of my DMSO stock solution. What should I do?
A1: While 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is expected to be soluble in DMSO, precipitation can still occur due to several factors:
-
Water Absorption: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds.
-
Solution: Use anhydrous DMSO and handle it in a low-humidity environment. Aliquot your stock solution to minimize freeze-thaw cycles and exposure to air.
-
-
Concentration: You may be exceeding the compound's maximum solubility in DMSO.
-
Solution: Try preparing a lower concentration stock solution. For most in vitro assays, a 10 mM stock is a common starting point.
-
-
Purity: Impurities in your compound sample can sometimes act as nucleation sites, promoting precipitation.
-
Solution: If possible, verify the purity of your compound.
-
Best Practices for Stock Solution Preparation: [6][7][8]
-
Always use high-quality, anhydrous solvents.
-
Weigh the compound accurately using a calibrated analytical balance.
-
Add the solvent to the solid compound and ensure complete dissolution. Gentle vortexing or sonication can be helpful.
-
Store stock solutions in tightly sealed vials, protected from light and moisture. Consider storing under an inert gas like argon or nitrogen if the compound is sensitive to oxidation.
Q2: The compound is soluble in the DMSO stock, but precipitates when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). How can I prevent this?
A2: This is a classic example of exceeding the kinetic solubility of the compound in your final assay medium.[9] The dramatic change in solvent polarity from DMSO to an aqueous buffer causes the compound to crash out. Here is a systematic approach to troubleshoot this common issue:
Solubility Enhancement Workflow
The following workflow provides a step-by-step guide to improving the aqueous solubility of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
Step 1: pH Adjustment
Causality: The pyridine moiety in your compound is a weak base. In a neutral or basic solution (pH 7.4), it will be largely in its neutral, less soluble form. By lowering the pH, you can protonate the pyridine nitrogen, forming a more polar and water-soluble salt.[10][11][12]
Protocol:
-
Prepare a range of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0). Common biological buffers include citrate for lower pH and phosphate or MES for mid-range pH.
-
Prepare a high-concentration stock of your compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of your DMSO stock into each of the different pH buffers.
-
Visually inspect for precipitation immediately and after a set incubation time (e.g., 1-2 hours) at the assay temperature.
-
Determine the lowest pH that maintains solubility at your desired final concentration while being compatible with your biological assay. Many cellular assays can tolerate a pH range of 6.8-7.8, but enzyme or receptor binding assays might be more sensitive.
Considerations:
-
Assay Compatibility: Ensure the chosen pH will not affect the activity of your target protein or the health of your cells.
-
Buffering Capacity: Make sure the final buffer concentration is sufficient to maintain the desired pH after the addition of your compound stock.
Step 2: Co-solvents
Causality: If pH adjustment is not feasible or insufficient, introducing a small percentage of a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the polarity of the aqueous medium.[13][14][15]
Commonly Used Co-solvents:
| Co-solvent | Typical Final Concentration | Notes |
|---|---|---|
| DMSO | 0.1% - 1% | Most common, but can be toxic to some cells at >0.5%. |
| Ethanol | 1% - 5% | Generally well-tolerated by cells, but can be volatile. |
| Polyethylene Glycol 400 (PEG 400) | 1% - 10% | A less toxic option for in vivo studies. |
| Propylene Glycol (PG) | 1% - 10% | Often used in pharmaceutical formulations. |
Protocol:
-
Prepare your stock solution in 100% of the chosen co-solvent (e.g., 10 mM in DMSO or 20 mM in Ethanol).
-
When preparing your working solution, add the co-solvent stock directly to the assay buffer, ensuring rapid mixing.
-
Crucially, keep the final concentration of the co-solvent as low as possible and consistent across all experimental conditions, including vehicle controls.
Troubleshooting:
-
Cell Toxicity: Always run a vehicle control with the same final concentration of the co-solvent to ensure it does not affect your assay readout.
-
Protein Denaturation: High concentrations of some organic solvents can denature proteins. If you are working with an isolated enzyme, test the effect of the co-solvent on its activity.
Step 3: Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that is water-soluble.[19][20] This is an excellent strategy when organic solvents must be avoided.
Common Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[16]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has high solubility and is used in several FDA-approved formulations.
Protocol:
-
Prepare a stock solution of the cyclodextrin in your aqueous assay buffer (e.g., 10-50 mM HP-β-CD).
-
Add your compound (either as a solid or from a minimal amount of a volatile organic solvent that is then evaporated) to the cyclodextrin-containing buffer.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take from a few minutes to several hours.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
Step 4: Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[21] These micelles have a hydrophobic core that can solubilize your compound, while the hydrophilic shell keeps the entire structure in solution.[22][23]
Common Non-ionic Surfactants (generally less harsh on proteins):
-
Tween® 20 / Tween® 80
-
Triton™ X-100
Protocol:
-
Prepare your assay buffer containing the surfactant at a concentration above its CMC.
-
Add your compound from a concentrated DMSO stock to the surfactant-containing buffer with vigorous vortexing to ensure it is rapidly incorporated into the micelles.
-
The final DMSO concentration should still be kept to a minimum (e.g., <0.5%).
Considerations:
-
Protein Interaction: Surfactants can interact with and denature proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions.[24] Their use must be carefully validated in your specific assay.
-
Assay Interference: Surfactants can interfere with certain assay technologies, such as those based on fluorescence polarization or surface plasmon resonance.
Summary of Strategies
| Method | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the basic pyridine moiety.[12] | Simple, inexpensive, avoids organic solvents. | Limited by the pH tolerance of the biological assay. |
| Co-solvents | Reduces the polarity of the bulk solvent.[14] | Effective for many compounds, easy to implement. | Potential for cell toxicity or assay interference.[13] |
| Cyclodextrins | Forms a water-soluble inclusion complex.[16][25] | Low toxicity, avoids organic solvents, can improve bioavailability.[17] | May not be effective for all molecules, can be more expensive. |
| Surfactants | Sequesters compound in hydrophobic micelle cores.[21][26] | High solubilizing capacity. | Can denature proteins and interfere with assays.[24] |
This guide provides a robust framework for addressing the solubility challenges of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. By systematically applying these principles and protocols, you can develop a reliable method to keep your compound in solution, ensuring the generation of accurate and reproducible data in your biological assays.
References
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Bok-Kwee, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available from: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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Dass, B. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available from: [Link]
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Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences. Available from: [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
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Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1. Available from: [Link]
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Varadi, M., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling. Available from: [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]
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askIITians. (n.d.). How does pH affect solubility?. Available from: [Link]
- Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems.
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Available from: [Link]
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Fiveable. (n.d.). pH and Solubility. AP Chemistry. Available from: [Link]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available from: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
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ResearchGate. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. Available from: [Link]
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Wikipedia. (n.d.). Surfactant. Available from: [Link]
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National Center for Biotechnology Information. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Available from: [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Available from: [Link]
-
National Institutes of Health. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Available from: [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
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Chemical Synthesis Database. (2025). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. Available from: [Link]
-
World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY. Available from: [Link]
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Home Sunshine Pharma. (n.d.). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine CAS 532-12-7. Available from: [Link]
-
NIST WebBook. (n.d.). Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available from: [Link]
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Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Available from: [Link]
-
Chemistry LibreTexts. (2025). Preparing Solutions. Available from: [Link]
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Chemistry LibreTexts. (2022). Preparing Solutions. Available from: [Link]
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National Center for Biotechnology Information. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]
-
NIST WebBook. (n.d.). Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. Available from: [Link]
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Reddit. (2022). How to tackle compound solubility issue. Available from: [Link]
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YouTube. (2021). Lab Skills: Preparing Stock Solutions. Available from: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available from: [Link]
-
PubChem. (n.d.). 3,4-Dihydro-5-(5-methyl-2-furanyl)-2H-pyrrole. Available from: [Link]
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Technical Support Center: Troubleshooting Off-Target Effects of Novel Small Molecule Inhibitors
A Case Study with 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine (Compound X)
Last Updated: 2026-01-15
Introduction
The development of specific and potent small molecule inhibitors is a cornerstone of modern drug discovery. However, a significant challenge in this process is the occurrence of off-target effects, where a compound interacts with unintended biological molecules, leading to unforeseen biological responses and potential toxicity.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, validate, and troubleshoot off-target effects of novel small molecule inhibitors, using the investigational compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, hereafter referred to as "Compound X," as a practical case study.
Compound X possesses a pyridine ring, a common moiety in FDA-approved drugs, particularly those targeting kinases.[3] While this structural feature can be crucial for on-target activity, it can also contribute to off-target binding.[3][4] Additionally, the pyrrolidine-like structure is a versatile scaffold in drug discovery but can sometimes be associated with the formation of reactive metabolites.[5][6][7][8] This guide will equip you with the necessary strategies to navigate these potential challenges.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Compound X are inconsistent with the known function of its intended target. Could off-target effects be the cause?
A1: Yes, this is a classic indicator of potential off-target activity. When a compound elicits a cellular phenotype that cannot be explained by the modulation of its primary target, it is crucial to investigate unintended interactions. This discrepancy can arise from Compound X binding to other proteins with similar structural motifs or allosteric sites.
Q2: I'm observing unexpected toxicity in my cell-based assays with Compound X. How can I determine if this is due to off-target effects?
A2: Unexpected toxicity is a significant red flag. It could be due to Compound X inhibiting a protein essential for cell survival or activating a toxic pathway. A systematic approach to de-risk this includes performing dose-response curves in multiple cell lines, comparing the cytotoxic profile with known inhibitors of the intended target, and initiating preliminary off-target screening.
Q3: What are the first steps I should take to predict the potential off-targets of Compound X?
A3: In silico analysis is a cost-effective first step.[9] Computational tools can predict potential off-target interactions by comparing the structure of Compound X against databases of known protein binding sites.[1][2][10] These predictions, while not definitive, can provide a focused list of potential off-targets for subsequent experimental validation.[11][12]
Q4: Are there commercially available services to screen for off-target effects?
A4: Yes, several contract research organizations (CROs) offer off-target screening services. These typically include large-scale kinase panels, receptor binding assays, and safety panels that assess interactions with a broad range of common off-targets like GPCRs, ion channels, and transporters.[13][14][15][16]
Troubleshooting Guides & Experimental Protocols
This section provides a tiered approach to systematically identify and validate off-target effects of Compound X.
Tier 1: Initial Assessment & Prioritization
The goal of this tier is to gather preliminary evidence of off-target effects and to prioritize which potential off-targets to investigate further.
Workflow for Tier 1 Assessment
Caption: Tier 2 workflow for off-target validation.
CETSA® is a powerful technique to assess the direct binding of a compound to its target in a cellular environment. [17][18][19][20]The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature. [21]
-
Cell Treatment: Treat intact cells with Compound X at various concentrations and a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation. [17]3. Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation. [17]4. Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods like mass spectrometry. [19][21]5. Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of Compound X, indicating direct binding and stabilization.
Tier 3: Proteome-Wide Unbiased Screening
If the observed phenotype cannot be explained by the validated off-targets, a more comprehensive, unbiased approach may be necessary. Chemical proteomics methods can identify the full spectrum of proteins that interact with Compound X. [22][23]
This technique combines CETSA® with quantitative mass spectrometry to identify all proteins that are stabilized by Compound X across the proteome. [24]
-
Prepare cell lysates from cells treated with Compound X or a vehicle control.
-
Heat the lysates to a temperature that causes partial protein precipitation.
-
Separate soluble proteins from the precipitate.
-
Analyze the soluble fractions using quantitative mass spectrometry (e.g., TMT labeling) to identify proteins that are more abundant in the Compound X-treated sample. These are the proteins stabilized by the compound.
Conclusion
Troubleshooting off-target effects is an integral part of the drug discovery process. By employing a systematic and tiered approach that combines computational prediction, targeted experimental validation, and unbiased proteome-wide screening, researchers can confidently identify and mitigate the risks associated with off-target activities. This rigorous approach will ultimately lead to the development of safer and more effective therapeutics.
References
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Luo, H., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
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Gagliardi, M., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Available at: [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
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National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Available at: [Link]
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Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V. Available at: [Link]
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Lawrence Livermore National Laboratory. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. LDRD Annual Report. Available at: [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
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Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Na, Y. R., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA®. Methods in Molecular Biology. Available at: [Link]
-
Zhao, Q., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]
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Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy. Available at: [Link]
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Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Jin, H., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Chemical Biology. Available at: [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Wikipedia. Available at: [Link]
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Lee, S., et al. (2022). Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology. Available at: [Link]
-
EMERGE. (2024). Streamlined proteome-wide identification of drug targets using PISA. EMERGE. Available at: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Wikipedia. (n.d.). Proteomics. Wikipedia. Available at: [Link]
-
ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Experimental methods for the detection of off-target editing by CRISPR-Cas9. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. Available at: [Link]
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Naeem, M., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells. Available at: [Link]
-
LabRoots. (2021). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. YouTube. Available at: [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Drug design. Wikipedia. Available at: [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
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Sharma, P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
-
MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Available at: [Link]
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Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
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MDPI. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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Milczarek, M., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. International Journal of Molecular Sciences. Available at: [Link]
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ResearchGate. (2022). (PDF) Pyridine Heterocycles in the Therapy of Oncological Diseases. ResearchGate. Available at: [Link]
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Ci, D., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. Available at: [Link]
-
PubChem. (n.d.). 3,4-Dihydro-1-methyl-2-(3-pyridinyl)-2H-pyrrolium. PubChem. Available at: [Link]
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Technical Support Center: Minimizing Degradation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Welcome to the technical support guide for 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for maintaining the stability and integrity of this compound during storage and handling.
Introduction: Understanding the Molecule's Stability
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is a heterocyclic compound featuring a dihydropyrrole ring linked to a methyl-substituted pyridine ring. The inherent chemical functionalities, particularly the imine (C=N) bond within the dihydropyrrole ring, make this molecule susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward effective preservation. The primary degradation concerns for this compound are hydrolysis and oxidation, with potential contributions from light and elevated temperatures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
FAQ 1: I've observed a change in the physical appearance (e.g., color change, clumping) of my stored compound. What could be the cause?
A change in the physical appearance of your compound is often the first indicator of degradation. The light yellow powder can darken or become gummy, suggesting the formation of impurities.
Potential Causes and Solutions:
-
Exposure to Moisture: The imine functionality in the dihydropyrrole ring is susceptible to hydrolysis.[1][2][3] Atmospheric moisture can be sufficient to initiate this process over time.
-
Solution: Always store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Use of a desiccator is also highly recommended.[4]
-
-
Exposure to Air (Oxygen): The dihydropyrrole ring can be susceptible to oxidation.[5][6] This can lead to the formation of various oxidation products, contributing to discoloration.
-
Solution: In addition to storage under an inert atmosphere, minimize the compound's exposure to air during weighing and handling.
-
-
Elevated Temperatures: Heat can accelerate both hydrolysis and oxidation, as well as other potential degradation pathways.[7][8]
FAQ 2: My recent experimental results using this compound are inconsistent. Could degradation be a factor?
Yes, even low levels of degradation can significantly impact experimental outcomes, especially in sensitive biological assays or quantitative analytical studies. The presence of impurities can lead to altered bioactivity, interference with analytical signals, or incorrect molar calculations.
Troubleshooting Steps:
-
Analytical Confirmation: The most definitive way to assess the purity of your compound is through analytical techniques.
-
Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies.[11][13] This involves subjecting small amounts of the compound to harsh conditions to intentionally induce degradation.
-
Acid/Base Hydrolysis: Treatment with mild acid or base can simulate and accelerate hydrolysis.[13]
-
Oxidation: Exposure to a mild oxidizing agent, such as hydrogen peroxide, can generate potential oxidative degradation products.[13]
-
Photostability: Exposing the compound to UV and visible light can identify any light-sensitive degradation pathways.[13][14][15]
-
Thermal Stress: Heating the compound can reveal thermally induced degradation products.[13]
-
By comparing the chromatograms of your stored sample with those from the forced degradation studies, you can identify the nature of the impurities.
FAQ 3: What are the likely degradation products of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine?
The primary degradation pathways are hydrolysis of the imine and oxidation of the dihydropyrrole ring.
Primary Degradation Pathways:
-
Hydrolysis: The cyclic imine can undergo hydrolysis to open the dihydropyrrole ring, forming an amino ketone. This reaction is often catalyzed by acidic or basic conditions.[16][17]
-
Oxidation: The dihydropyrrole ring can be oxidized, potentially leading to the formation of a pyrrole ring (aromatization) or the introduction of oxygen-containing functional groups such as hydroxyl or carbonyl groups.[5][18]
FAQ 4: What are the optimal storage conditions for long-term stability?
To minimize degradation, a multi-faceted approach to storage is essential.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[4][9] | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen)[4] | Prevents oxidation by displacing oxygen. |
| Moisture | Tightly sealed container, desiccator | Prevents hydrolysis of the imine functionality.[1][2][3] |
| Light | Amber vial or stored in the dark | Protects against potential photodegradation.[14][15][19] |
Table 1: Recommended Storage Conditions
FAQ 5: How should I handle the compound during experimental use to minimize degradation?
Proper handling during experiments is just as crucial as long-term storage.
Best Practices for Handling:
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas.
-
Minimize Exposure: Weigh out only the required amount and promptly reseal the container.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions to avoid introducing water.
-
Solution Stability: Prepare solutions fresh for each experiment. If solutions must be stored, they should be kept at low temperatures, protected from light, and blanketed with an inert gas. The stability of the compound in various solvents should be experimentally determined.
Experimental Protocol: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to assess the stability of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
Objective: To separate the parent compound from its potential degradation products.
Materials:
-
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Standard Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Mobile Phase: A gradient elution is often effective for separating compounds with different polarities.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Analysis: Inject the standard solution and samples from forced degradation studies to assess the separation of the parent peak from any impurity peaks.
Method Validation Workflow:
Conclusion
The stability of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is paramount for obtaining reliable and reproducible experimental results. By understanding its susceptibility to hydrolysis and oxidation and implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly minimize degradation. Regular analytical verification of the compound's purity is a critical component of quality control in any research or development setting.
References
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Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
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BYJU'S. (n.d.). Imine Hydrolysis. Retrieved from [Link]
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News-Medical.Net. (2018). Imine Hydrolysis. Retrieved from [Link]
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Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
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STM Journals. (n.d.). Photochemical Insights Into Light: Responsive Heterocyclic Compounds. Retrieved from [Link]
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ResearchGate. (2025). Light-sensitive heterocyclic compounds for information nanotechnologies. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine CAS 532-12-7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. Retrieved from [Link]
-
Polish Pharmaceutical Society. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Retrieved from [Link]
-
Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved from [Link]
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ResearchGate. (2025). Thermal stability investigation of pyridine substituted tosyl oximes. Retrieved from [Link]
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Chemistry World. (2024). Light-driven method simplifies synthesis of complex heterocycles. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]
-
PubMed. (2019). Ceftazidime stability and pyridine toxicity during continuous i.v. infusion. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Retrieved from [Link]
-
Fiveable. (n.d.). Dihydropyrroles Definition. Retrieved from [Link]
-
PubMed. (2016). The Oxidation of Pyrrole. Retrieved from [Link]
-
PubMed. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Retrieved from [Link]
-
ResearchGate. (2023). Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydro-5-(5-methyl-2-furanyl)-2H-pyrrole. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 3,4-Dihydro-5-propanoyl-2H-pyrrole (HMDB0034883). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
PubMed. (n.d.). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]
-
MDPI. (n.d.). Baeyer-Villiger Oxidation of Some C 19 Steroids by Penicillium lanosocoeruleum. Retrieved from [Link]
-
Longdom Publishing. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Bis(3,4-dihydro-2H-pyrrole-5-yl)pyridine. Retrieved from [Link]
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- 11. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability in the Synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Welcome to the technical support guide for the synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with reproducibility and consistency in their synthetic efforts. Batch-to-batch variability is a common hurdle in the synthesis of complex heterocyclic compounds, stemming from a multitude of subtle factors.[1] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues, ensuring the reliable production of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing significant fluctuations in yield from one batch to another. What are the most critical parameters to investigate?
A: Inconsistent yields are often the first indicator of underlying process variability. The root cause typically lies in one of three areas: starting materials, reaction conditions, or work-up procedures. A systematic approach is essential for diagnosis.
Expert Analysis & Causality:
The synthesis of a substituted dihydropyrrole-pyridine scaffold involves a delicate sequence of bond-forming events. The stability of intermediates and the rate of competing reactions are highly sensitive to the reaction environment.
-
Purity of Starting Materials: The quality of your reactants, reagents, and solvents is paramount. Non-obvious impurities can act as catalysts or inhibitors, leading to unpredictable outcomes. For instance, trace amounts of water can hydrolyze sensitive reagents, while metal contaminants in catalysts can alter their activity and selectivity.[2]
-
Stoichiometry and Addition Order: Precise control over molar ratios is critical. An excess of one reactant may force the reaction down an alternative pathway, generating byproducts. The order and rate of reagent addition can also influence local concentrations and exotherms, impacting the product distribution.
-
Atmosphere Control: Many syntheses of N-heterocycles are sensitive to oxygen and moisture. The use of an inert atmosphere (e.g., Nitrogen or Argon) prevents the oxidation of sensitive reagents and intermediates, which can be a major source of yield loss and impurity formation.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose sources of yield variability.
Caption: Troubleshooting workflow for inconsistent reaction yields.
Q2: Our primary issue is a variable impurity profile. What are the likely side reactions, and how can we mitigate them?
A: A fluctuating impurity profile points to a lack of control over reaction selectivity. In the synthesis of dihydropyrroles and pyridines, several side reactions are common, including over-reduction, incomplete cyclization, and isomerization.
Expert Analysis & Causality:
The formation of the desired 1-pyrroline (a class of 3,4-dihydro-2H-pyrrole) ring is often in competition with other pathways.[3]
-
Over-reduction: If a reduction step is part of your synthesis (e.g., reducing a nitro group or a pyrrole), harsh conditions or an overly active catalyst can lead to the formation of the corresponding pyrrolidine. Selective reduction to a pyrroline from a pyrrole often requires specific reagents like a Birch reduction, while other methods can lead to the fully saturated ring.[4]
-
Incomplete Cyclization: The intramolecular cyclization to form the dihydropyrrole ring may stall, leaving acyclic intermediates in the final product mixture. This is often caused by suboptimal temperatures, incorrect pH, or insufficient reaction time.
-
Isomerization: Depending on the synthetic route, double bond migration can lead to the formation of 2-pyrroline or 3-pyrroline isomers, which can be difficult to separate from the desired 1-pyrroline product.[3]
-
Side reactions from starting materials: The pyridine ring itself can be constructed through various methods, such as condensations of carbonyl compounds with ammonia.[5] If your synthesis builds the pyridine ring, incomplete reactions or alternative condensations can lead to a host of impurities.
Mitigation Strategies & Data Interpretation:
| Potential Impurity | Likely Cause | Mitigation Strategy | Primary Analytical Indicator |
| 2-methyl-3-(pyrrolidin-2-yl)pyridine | Over-reduction of the dihydropyrrole ring. | Use a less active catalyst, lower hydrogen pressure, or a milder reducing agent. Reduce reaction time or temperature. | Mass Spec (M+2 peak), NMR (loss of imine proton/carbon signal, appearance of new aliphatic signals). |
| Acyclic Amino-ketone Intermediate | Incomplete cyclization/dehydration. | Increase reaction temperature, prolong reaction time, or use a suitable acid/base catalyst to promote cyclization.[2] | Mass Spec (M+18 peak, corresponding to water addition), IR (presence of C=O and N-H stretch). |
| Positional Isomers | Non-regioselective reaction conditions. | Modify catalyst or solvent to influence regioselectivity.[2] Consult literature for directing effects of substituents.[6] | HPLC (peak with identical mass but different retention time), NMR (significant shifts in aromatic/vinylic region). |
Visualizing a Competing Pathway:
The following diagram illustrates the desired cyclization pathway versus the potential for an incomplete reaction.
Caption: Competing reaction pathways leading to product or impurity.
Q3: What analytical techniques are essential for establishing a baseline of quality and monitoring batch-to-batch consistency?
A: A robust analytical package is the cornerstone of managing product consistency. No single technique is sufficient; a combination of chromatographic and spectroscopic methods is required to build a complete picture of your material.
Expert Analysis & Causality:
Each analytical technique provides a unique piece of information. Relying solely on NMR, for example, might miss a small amount of an isomer that co-elutes with the main product in your purification but is clearly visible by a well-developed HPLC method.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): This is your primary tool for assessing purity and identifying impurities.
-
Protocol: Develop a gradient method using a C18 column with a UV detector. The mobile phase could consist of a buffered aqueous solution (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Purpose: To establish a "fingerprint" chromatogram for a high-quality batch. New or larger peaks in subsequent batches immediately flag a deviation. It quantifies the purity (Area %).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Protocol: Use the same chromatographic method as HPLC but with a mass spectrometer as the detector.
-
Purpose: To identify the molecular weights of the main peak and all impurity peaks. This is crucial for hypothesizing the structure of unknown byproducts (e.g., M+2 for over-reduction, M+18 for hydrolysis).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Acquire ¹H and ¹³C spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Purpose: To confirm the chemical structure of the final product. It is also excellent for detecting and quantifying residual solvents or specific process-related impurities if their signals are resolved from the product signals.
-
-
Karl Fischer Titration:
-
Protocol: A standard coulometric or volumetric titration.
-
Purpose: To precisely quantify the water content. This is a critical quality attribute, especially for materials intended for further development, as water can affect stability and reactivity.
-
| Analytical Method | Primary Use Case | Information Gained |
| HPLC-UV | Purity assessment and impurity profiling. | Quantitative purity (%), retention times for known impurities, detection of new impurities. |
| LC-MS | Impurity identification. | Molecular weight of the product and all impurities. |
| ¹H and ¹³C NMR | Structural confirmation and identification of specific impurities. | Unambiguous structural verification, detection of residual solvents, and structural information on major impurities. |
| Karl Fischer | Water content determination. | Precise quantification of residual water. |
References
- BenchChem Technical Support Team. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Minimizing side reactions in the synthesis of functionalized pyrrolines. BenchChem.
- Various Authors. (2019). Metal-mediated synthesis of pyrrolines. RSC Advances.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether.
- Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, ACS Publications.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic-Chemistry.org.
Sources
Technical Support Center: Synthesis & Optimization of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, a key heterocyclic scaffold and an analog of nicotine. As your Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the reaction's nuances, enabling you to troubleshoot effectively and optimize for yield and purity.
Overview of the Synthesis
The target molecule, 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, is structurally analogous to myosmine.[1] A robust and widely recognized method for synthesizing the core myosmine structure involves a condensation reaction between a nicotinic acid ester and N-vinyl-2-pyrrolidinone.[1] By substituting ethyl nicotinate with ethyl 2-methylnicotinate, we can adapt this established pathway for our target molecule.
The reaction proceeds via a base-catalyzed Claisen-type condensation, followed by an intramolecular cyclization and subsequent decarboxylation upon acidic workup to yield the desired cyclic imine. The choice of base, solvent, and temperature are critical parameters that dictate the success of this transformation.
Proposed General Reaction Scheme:
Ethyl 2-methylnicotinate + N-vinyl-2-pyrrolidinone --(1. Base, Solvent)--> --(2. H+, H2O, Heat)--> 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Consistently Low or No Product Yield
-
Q: My reaction shows very low conversion to the desired product, with starting materials largely unreacted according to TLC and LC-MS analysis. What are the primary factors to investigate?
-
A: This is a classic symptom of suboptimal reaction activation. The root cause often lies with the base, reaction temperature, or reagent integrity.
-
Causality—The Role of the Base: The reaction is initiated by the deprotonation of the α-carbon on the N-vinyl-2-pyrrolidinone by a strong base, forming an enolate. This enolate is the key nucleophile that attacks the carbonyl of the ethyl 2-methylnicotinate. If the base is too weak or is quenched, this essential first step will not occur.
-
Troubleshooting Steps:
-
Base Selection & Handling: Sodium ethoxide (NaOEt) is commonly used, but its effectiveness is highly dependent on its quality. It is hygroscopic and can be passivated by atmospheric CO₂ and moisture. Consider using freshly prepared NaOEt or a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS). Ensure the base is handled under a strictly inert atmosphere (Nitrogen or Argon).[2]
-
Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents are mandatory. Trace amounts of water will quench the strong base, halting the reaction before it starts.[2]
-
Temperature Optimization: The initial condensation is often performed at elevated temperatures (e.g., refluxing toluene or xylene) to drive the reaction forward. If you are running the reaction at a lower temperature, a gradual increase may be necessary. Run small-scale trials to find the optimal temperature without promoting side reactions.[3]
-
Reagent Purity: Verify the purity of your starting materials. Impurities in the ethyl 2-methylnicotinate or N-vinyl-2-pyrrolidinone can interfere with the reaction.
-
-
Problem 2: Formation of Multiple Impurities and Side Products
-
Q: My crude NMR and LC-MS show a complex mixture with several significant side products. What are the likely impurities and how can I minimize them?
-
A: A messy reaction profile typically points to competing reaction pathways or product degradation.
-
Causality—Competing Pathways:
-
Polymerization: N-vinyl-2-pyrrolidinone can polymerize under harsh basic or thermal conditions.
-
Self-Condensation: The nicotinic ester could potentially undergo self-condensation, although this is generally less favorable.
-
Incomplete Cyclization/Decarboxylation: The intermediate β-keto lactam may be stable enough to be isolated if the acidic workup and heating step is not sufficiently vigorous.
-
-
Troubleshooting Steps:
-
Control Reagent Addition: Add the N-vinyl-2-pyrrolidinone slowly to the heated solution of the base and the nicotinic ester. This maintains a low instantaneous concentration of the vinylpyrrolidinone, minimizing its opportunity to polymerize.
-
Strict Temperature Control: Overheating can accelerate side reactions. Determine the lowest effective temperature for the reaction (see Problem 1) and maintain it precisely.
-
Inert Atmosphere: While primarily for protecting the base, an inert atmosphere also prevents oxidative side reactions that can occur at high temperatures, leading to colored impurities.[2]
-
Optimize Workup: The hydrolysis and decarboxylation step requires careful control of acid concentration and temperature. If you suspect incomplete reaction, increasing the heating time or using a stronger acid during workup could drive the final step to completion. Monitor this step by TLC to avoid product degradation.
-
-
Problem 3: Reaction Stalls Before Completion
-
Q: The reaction begins, showing product formation, but stalls at ~40-50% conversion even after extended reaction times. What is causing this premature halt?
-
A: A stalling reaction suggests that a key reagent is being consumed or deactivated over time.
-
Causality—Reagent Deactivation: The most likely culprit is the base. If there are trace acidic impurities in your starting materials or solvent, or a slow leak in your inert atmosphere setup, the base will be gradually neutralized over the course of the reaction. An insufficient stoichiometric amount of base can also lead to this observation.
-
Troubleshooting Steps:
-
Verify Stoichiometry of Base: Ensure you are using at least one full equivalent of the base relative to the limiting reagent. It is common practice to use a slight excess (e.g., 1.1 - 1.2 equivalents) to account for any minor quenching.
-
Purify Solvents and Reagents: If you suspect acidic impurities, consider purifying your solvent and starting materials immediately before use. For instance, toluene can be distilled from sodium/benzophenone.
-
Second Charge of Base: In some cases, a carefully controlled second addition of the base mid-reaction can restart a stalled conversion. This should be done cautiously to avoid runaway reactions or impurity formation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this reaction?
-
High-boiling, non-protic solvents like toluene or xylene are generally preferred. They allow for the necessary reaction temperatures and are compatible with strong bases like NaH and NaOEt.
-
-
Q2: How critical is the quality of N-vinyl-2-pyrrolidinone?
-
It is extremely critical. N-vinyl-2-pyrrolidinone is prone to polymerization, especially if stabilizers are absent or have been consumed. It is best to use a freshly opened bottle or distill it under vacuum before use.
-
-
Q3: What is the recommended method for product purification?
-
The crude product is typically an oil. Purification is best achieved via flash column chromatography on silica gel, using a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol with a small amount of triethylamine to prevent the product from sticking to the acidic silica). Vacuum distillation can also be an option for larger scales if the product is thermally stable.[4]
-
-
Q4: What are the primary safety concerns for this synthesis?
-
The primary hazard involves the use of strong bases. Sodium hydride (NaH) is highly flammable and reacts violently with water. Sodium ethoxide (NaOEt) is corrosive. Always handle these reagents in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Visualization of Key Processes
Proposed Reaction Mechanism
The diagram below illustrates the key steps: 1) Base-catalyzed enolate formation, 2) Nucleophilic attack on the ester, 3) Intramolecular cyclization, and 4) Acid-catalyzed hydrolysis and decarboxylation.
Caption: Proposed reaction pathway for the synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common experimental issues.
Caption: A systematic workflow for troubleshooting synthesis.
Experimental Protocols & Data
Illustrative General Protocol
Disclaimer: This protocol is illustrative and should be adapted and optimized for specific laboratory conditions.
-
Preparation: Under an inert atmosphere of Argon, add anhydrous toluene (100 mL) to a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the toluene.
-
Reagent Addition: Add ethyl 2-methylnicotinate (1.0 eq). Heat the mixture to 80 °C.
-
Condensation: Slowly add N-vinyl-2-pyrrolidinone (1.05 eq) dropwise over 30 minutes. After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC.
-
Workup - Quenching: Cool the reaction to 0 °C and cautiously quench with water.
-
Workup - Hydrolysis & Decarboxylation: Add concentrated hydrochloric acid (HCl) until the aqueous layer is strongly acidic (pH ~1). Heat the biphasic mixture to reflux for 2-3 hours.
-
Isolation: Cool the mixture, separate the layers, and neutralize the aqueous layer with a strong base (e.g., 50% NaOH) until pH > 12.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography.
Table 1: Optimization of Reaction Conditions
The following table presents a hypothetical screening process to optimize the reaction, demonstrating a logical progression for troubleshooting.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Observed Yield (%) | Notes |
| 1 | NaOEt (1.1) | Ethanol | 78 (reflux) | 8 | < 5% | Low conversion, likely base not strong enough at this temp. |
| 2 | NaOEt (1.1) | Toluene | 110 (reflux) | 8 | 35% | Improved yield, but significant side products observed. |
| 3 | NaH (1.2) | Toluene | 110 (reflux) | 6 | 65% | Cleaner reaction profile, higher yield. NaH is superior. |
| 4 | KHMDS (1.2) | Toluene | 110 (reflux) | 6 | 62% | Comparable to NaH, good alternative. |
| 5 | NaH (1.2) | Xylene | 140 (reflux) | 4 | 55% | Faster reaction, but more charring and impurities. Temp too high. |
References
-
MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]
-
PMC. (n.d.). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Method of (S)-Nicotine Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. Retrieved from [Link]
-
Scirp.org. (n.d.). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Evaluation of Nicotine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Retrieved from [Link]
-
RSC Publishing. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- N/A. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
-
ACS Publications. (n.d.). Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. Retrieved from [Link]
- N/A. (n.d.).
-
MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Target Validation of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
This guide provides an in-depth, comparative analysis of modern experimental strategies for validating the biological target of novel chemical entities, using 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine as a case study. We will navigate the logical progression from target hypothesis generation based on chemical structure to definitive validation using orthogonal, self-validating experimental systems.
Hypothesis Generation: The α7 Nicotinic Acetylcholine Receptor as a Plausible Target
The structure of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, featuring a pyridine ring linked to a pyrroline substructure, bears a resemblance to endogenous and exogenous ligands of nicotinic acetylcholine receptors (nAChRs).[1][2][3] nAChRs are ligand-gated ion channels critical for neurotransmission in the central and peripheral nervous systems.[1][4] Among the various nAChR subtypes, the α7 homopentameric receptor (α7 nAChR) is a particularly compelling hypothetical target. It is abundantly expressed in brain regions associated with cognition and memory, such as the hippocampus and frontal cortex, and is a key therapeutic target for cognitive disorders, schizophrenia, and inflammation.[5][6][7] The α7 nAChR is characterized by its high permeability to calcium, which allows it to modulate a wide array of downstream signaling cascades.[6][8]
Therefore, this guide will proceed under the working hypothesis that 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine engages and modulates the α7 nAChR. The following sections will compare distinct methodologies to rigorously test this hypothesis.
Direct Target Engagement: Is There a Physical Interaction?
The foundational step in target validation is to demonstrate a direct physical interaction between the compound and its hypothesized target protein in a relevant biological context. Here, we compare two powerful techniques: the Cellular Thermal Shift Assay (CETSA) for in-situ engagement and traditional biochemical binding assays for quantitative affinity determination.
Method A: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement within intact cells.[9] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and subsequent aggregation than its unbound form.[10][11][12] By heating cells treated with the compound across a temperature gradient and quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is strong evidence of direct target engagement.[12][13]
Caption: Key signaling pathways downstream of α7 nAChR activation.
Verifying that the compound can induce these specific signaling events (e.g., by measuring STAT3 or Akt phosphorylation via Western Blot) adds another layer of evidence, confirming that it functions as a true agonist of the hypothesized target receptor.
Conclusion: An Integrated Approach
-
Direct Engagement: Confirmation of binding in a cellular context (CETSA) and quantification of binding affinity (Radioligand Assay).
-
Unbiased Confirmation: Identification of α7 nAChR as a top hit in an unbiased screen (AP-MS).
-
Genetic Necessity: Demonstration that the compound's biological effect is lost upon genetic removal of the target (siRNA or CRISPR).
-
Functional Corroboration: Evidence that the compound modulates signaling pathways known to be downstream of the target.
By systematically applying this multi-faceted strategy, researchers can move beyond simple correlation to establish a causal link between a novel molecule and its biological target, a critical milestone in any drug discovery program.
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A Comparative Efficacy Analysis of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine and Known Nicotinic Acetylcholine Receptor Modulators
Introduction
The nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes has made them a significant target for therapeutic intervention in various disorders, including addiction, neurodegenerative diseases, and inflammatory conditions. The development of novel nAChR modulators with improved selectivity and efficacy is an ongoing effort in medicinal chemistry. This guide provides a comparative analysis of the putative nAChR modulator, 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, with established inhibitors and modulators of nAChRs.
The structural similarity of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine to known nAChR ligands, such as nicotine, suggests its potential interaction with this receptor class. This document outlines a hypothetical comparative efficacy study, presenting the kind of data and experimental protocols required for a thorough evaluation. We will compare its potential efficacy against well-characterized nAChR modulators: Varenicline, a partial agonist, and Mecamylamine, a non-competitive antagonist.
Mechanism of Action: A Comparative Overview
The diverse pharmacology of nAChRs stems from their pentameric structure, with a variety of subunit compositions giving rise to distinct receptor subtypes. Understanding the mechanism of action of a novel compound in relation to known modulators is crucial for predicting its physiological effects.
-
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine (Hypothesized): Based on its structure, this compound is hypothesized to act as an agonist or partial agonist at specific nAChR subtypes. The pyrrolidine ring is a common feature in nAChR ligands, and the pyridine moiety can participate in key interactions within the receptor's binding pocket.
-
Varenicline: A partial agonist at the α4β2 nAChR subtype, which is implicated in the reinforcing effects of nicotine. By partially activating the receptor, varenicline can reduce cravings and withdrawal symptoms associated with smoking cessation.
-
Mecamylamine: A non-competitive antagonist of nAChRs. It blocks the ion channel pore, preventing the influx of cations regardless of whether an agonist is bound to the receptor. This broad-spectrum antagonism has led to its investigation for various conditions, though its use is limited by side effects.
Caption: Comparative mechanisms of action at the nAChR.
Comparative Efficacy Data
The following table summarizes hypothetical efficacy data for our compound of interest against known nAChR modulators. The data is presented to illustrate the expected outcomes from standard in vitro assays.
| Compound | Target Receptor Subtype | Assay Type | IC50 / EC50 (nM) | Emax (%) |
| 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine | α4β2 | Radioligand Binding Assay | 15 | N/A |
| α4β2 | Two-Electrode Voltage Clamp | 25 | 60 | |
| Varenicline | α4β2 | Radioligand Binding Assay | 0.8 | N/A |
| α4β2 | Two-Electrode Voltage Clamp | 2.1 | 45 | |
| Mecamylamine | α4β2 | Radioligand Binding Assay | >10,000 | N/A |
| α4β2 | Two-Electrode Voltage Clamp | 150 | 0 (Antagonist) |
Data Interpretation:
In this hypothetical dataset, 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine demonstrates a respectable binding affinity (IC50) and functional potency (EC50) for the α4β2 nAChR subtype. Its higher Emax compared to varenicline suggests it may be a more efficacious partial agonist. Mecamylamine, as expected for a non-competitive antagonist, shows weak displacement of the radioligand but potent channel block in the functional assay.
Experimental Protocols
To ensure the reproducibility and validity of these findings, standardized experimental protocols are essential. The following are representative methodologies for assessing the efficacy of nAChR modulators.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes from cells expressing the human α4β2 nAChR are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Incubation: Cell membranes are incubated with a fixed concentration of [³H]-epibatidine and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique for characterizing the functional effects of compounds on ion channels expressed in Xenopus oocytes.
Caption: Workflow for TEVC electrophysiology experiments.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α4 and β2 nAChR subunits.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential of -70 mV.
-
Compound Application: The oocyte is perfused with a solution containing a fixed concentration of acetylcholine (ACh) to elicit a baseline current. Test compounds are then co-applied with ACh to determine their modulatory effects.
-
Data Analysis: Concentration-response curves are generated to determine EC50, IC50, and Emax values.
Conclusion and Future Directions
This guide has provided a framework for comparing the efficacy of the novel compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine with established nAChR modulators. The hypothetical data presented suggests that this compound may be a promising partial agonist at the α4β2 nAChR subtype. However, further experimental validation is required to confirm these findings and to fully characterize its pharmacological profile.
Future studies should include:
-
Selectivity Profiling: Assessing the compound's activity at other nAChR subtypes and other neurotransmitter receptors.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of relevant diseases.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By following a rigorous and systematic approach to preclinical evaluation, the therapeutic potential of novel compounds like 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine can be thoroughly assessed.
References
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Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]
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Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(1), 1-11. [Link]
A Guide to In Vitro-In Vivo Cross-Validation for Novel Neuromodulators: A Case Study of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo experimental results, a critical process in translational drug discovery. We will use the novel compound 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine as a hypothetical case study to illustrate the principles, methodologies, and data interpretation required to bridge the gap between benchtop assays and whole-organism outcomes. The structural similarity of this compound to known ligands suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), making this a scientifically grounded target for our investigation.
The core objective of in vitro-in vivo correlation (IVIVC) is to establish a predictive mathematical model that connects data from laboratory assays (in vitro) to the biological response in a living organism (in vivo)[1]. A successful IVIVC de-risks clinical development by ensuring that early-stage findings are relevant to later-stage efficacy and safety, ultimately saving significant time and resources[2][3].
Part 1: In Vitro Characterization – Quantifying Target Engagement
The first step is to determine if and how the compound interacts with its putative biological target. Given the compound's structure, we hypothesize it modulates nAChRs. The α4β2 subtype is the most abundant high-affinity nAChR in the brain and is a primary target for nicotine's effects, making it the logical starting point.
Causality of Experimental Choice: Why a Radioligand Binding Assay?
To quantify the compound's binding affinity for the α4β2 nAChR, a competitive radioligand binding assay is the gold standard. This technique directly measures the interaction between a compound and its receptor[4]. We will assess the ability of our test compound to displace a known high-affinity radioligand from the receptor. This provides a quantitative measure of affinity (Ki), which is a crucial parameter for IVIVC.
Experimental Protocol: α4β2 nAChR Competitive Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound.
-
Receptor Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) engineered to express human α4β2 nAChRs[4].
-
Radioligand Selection: Use a well-characterized, high-affinity α4β2 radioligand, such as [³H]-Cytisine or [³H]-Epibatidine.
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: Receptor membranes + [³H]-Radioligand.
-
Non-specific Binding (NSB): Receptor membranes + [³H]-Radioligand + a high concentration (e.g., 10 µM) of a known non-radioactive ligand (e.g., nicotine) to saturate the receptors.
-
Competitive Binding: Receptor membranes + [³H]-Radioligand + serial dilutions of the test compound (3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine).
-
-
Incubation: Incubate the plate for 2-4 hours at 4°C to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the plate's contents through glass fiber filters to separate receptor-bound radioligand from unbound radioligand. Wash the filters with ice-cold buffer to remove residual unbound ligand[4].
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert competitive binding CPM values to a percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization: In Vitro Binding Assay Workflow
Caption: Workflow for the in vitro radioligand binding assay.
Hypothetical In Vitro Results
For our case study, we will assume the following results, which are typical for a moderately potent compound.
| Parameter | Value | Description |
| IC50 | 150 nM | Concentration inhibiting 50% of radioligand binding. |
| Ki | 75 nM | Calculated binding affinity for the α4β2 nAChR. |
Part 2: In Vivo Evaluation – Assessing Physiological Effects
With a confirmed in vitro target affinity, the next crucial step is to assess the compound's effects in a living system. This phase evaluates not only the compound's efficacy at its target but also the complex interplay of pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME) and pharmacodynamics (PD).
Causality of Experimental Choice: Why a Nicotine Withdrawal Model?
If our compound binds to α4β2 nAChRs, it may modulate nicotine-related behaviors. A robust and translationally relevant way to test this is in a rodent model of nicotine withdrawal[5][6]. Cessation of chronic nicotine administration in rodents induces a withdrawal syndrome characterized by both physical signs (e.g., shakes, writhes) and affective signs like anxiety-like behavior[7][8]. A compound that mitigates these symptoms could be a potential therapeutic for smoking cessation. We will focus on anxiety-like behavior as a key endpoint.
Experimental Protocol: Mouse Model of Nicotine Withdrawal & Elevated Plus Maze
This protocol describes how to induce nicotine dependence and then assess the anxiolytic (anxiety-reducing) effects of the test compound during withdrawal.
-
Nicotine Dependence Induction:
-
Adult male C57BL/6J mice are made dependent on nicotine via continuous infusion using osmotic minipumps, delivering a constant dose (e.g., 6-9 mg/kg/day) for 14 days[5]. This method avoids the stress of repeated injections.
-
-
Withdrawal Induction:
-
After 14 days, the minipumps are surgically removed. This marks the beginning of spontaneous withdrawal. Behavioral testing is typically conducted 24-48 hours post-pump removal, when withdrawal symptoms are pronounced[6].
-
-
Test Compound Administration:
-
Thirty minutes before behavioral testing, mice are divided into groups and administered either vehicle (control) or varying doses of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine (e.g., 1, 3, 10, 30 mg/kg) via intraperitoneal (IP) injection.
-
-
Behavioral Assay (Elevated Plus Maze - EPM):
-
The EPM is a standard test for anxiety-like behavior in rodents. The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Mice are placed at the center of the maze and allowed to explore freely for 5 minutes.
-
Anxious mice tend to spend more time in the perceived safety of the closed arms. Anxiolytic compounds increase the time spent and entries into the open arms.
-
The maze is tracked by an overhead video camera, and software automatically scores parameters like time in open arms, entries into open arms, and total distance traveled (to control for general locomotor effects).
-
-
Data Analysis:
-
Compare the percentage of time spent in the open arms between the vehicle-treated withdrawal group and the compound-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
Plot the dose-response relationship to determine the ED50 (the effective dose that produces 50% of the maximal anxiolytic effect).
-
Visualization: In Vivo Experimental Workflow
Caption: Workflow for the in vivo nicotine withdrawal and EPM study.
Hypothetical In Vivo Results
We will assume the compound was effective at reducing anxiety-like behavior in the withdrawal model.
| Parameter | Value | Description |
| Maximal Effect | 80% reversal of withdrawal-induced anxiety | The highest efficacy achieved at the tested doses. |
| ED50 | 3.5 mg/kg | Dose required to achieve 50% of the maximal effect. |
Part 3: The Cross-Validation Bridge – Connecting In Vitro Affinity to In Vivo Potency
This is the central analytical task: to logically connect the 75 nM binding affinity (Ki) with the 3.5 mg/kg potency (ED50). A direct mathematical correlation is not expected, but the data must be reconcilable. The bridge between these two values is built upon the principles of pharmacokinetics and target engagement.
Key Factors Influencing IVIVC
-
Pharmacokinetics (ADME):
-
Absorption & Bioavailability: Was the 3.5 mg/kg dose fully absorbed? Poor oral bioavailability or rapid first-pass metabolism would mean that the actual plasma concentration is much lower than the administered dose would suggest.
-
Distribution & Brain Penetration: The target (α4β2 nAChRs) is in the brain. The compound must cross the blood-brain barrier (BBB) to be effective. If brain penetration is low (e.g., brain:plasma ratio of 0.1), a much higher peripheral dose is needed to achieve a therapeutic concentration at the target site.
-
Metabolism & Clearance: A compound that is rapidly metabolized and cleared from the body will have a short duration of action and may require a higher dose to maintain a sufficient concentration at the target over the duration of the behavioral test.
-
-
Target Engagement:
-
Receptor Occupancy: The in vivo ED50 should correspond to a specific level of receptor occupancy (RO) in the brain. For many CNS drugs, an ED50 is achieved at 50-80% RO. To validate our results, one could perform a follow-up ex vivo autoradiography or in vivo Positron Emission Tomography (PET) study to measure the α4β2 receptor occupancy at the 3.5 mg/kg dose.
-
Functional Activity: The binding assay only tells us about affinity, not function. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist? A separate in vitro functional assay (e.g., a calcium flux assay) would be needed to determine this, as the functional mechanism heavily influences the in vivo outcome.
-
Visualization: The IVIVC Logic Framework
Caption: The relationship between in vitro and in vivo data.
Synthesizing the Results: A Coherent Narrative
Based on our hypothetical data, a plausible cross-validation narrative would be:
"The test compound, 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, demonstrated moderate in vitro affinity for the α4β2 nAChR with a Ki of 75 nM. In a mouse model of nicotine withdrawal, the compound was effective in reversing anxiety-like behavior with an in vivo potency (ED50) of 3.5 mg/kg. The observed difference between in vitro affinity and in vivo potency is likely attributable to pharmacokinetic factors. Preliminary PK studies (data not shown) would be required to determine the free plasma and brain concentrations at the 3.5 mg/kg dose. A reasonable hypothesis is that moderate blood-brain barrier penetration and/or rapid metabolism necessitates a higher systemic dose to achieve a brain concentration sufficient to occupy the target receptors and elicit the observed anxiolytic effect."
References
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Jackson, A., et al. (2021). Rodent models for nicotine withdrawal. PubMed Central. Available at: [Link][5]
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Jackson, A., et al. (2021). Rodent models for nicotine withdrawal. PubMed. Available at: [Link][6]
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Patel, R., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available at: [Link][2][3]
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Patel, R., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Semantic Scholar. Available at: [Link][9]
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Bruijnzeel, A. W., et al. (2019). Recent Updates in Animal Models of Nicotine Withdrawal: Intracranial Self-Stimulation and Somatic Signs. PubMed. Available at: [Link][7]
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Gould, T. J. (2010). Rodent Models of Nicotine Reward: What do they tell us about tobacco abuse in humans?. American journal of pharmacology and toxicology. Available at: [Link][8]
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Patsnap Synapse. (2024). How is in vitro–in vivo correlation (IVIVC) established?. Available at: [Link][10]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine Analogues as Nicotinic Acetylcholine Receptor Modulators
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a promising class of nicotinic acetylcholine receptor (nAChR) modulators: 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine analogues. Drawing upon established principles from closely related compound series, we will explore the critical structural features influencing their binding affinity, subtype selectivity, and functional activity at nAChRs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the central nervous system.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in a wide array of physiological processes, including cognitive function, learning, memory, and attention. Their dysfunction has been implicated in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a significant target for drug discovery. The 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine scaffold represents a key pharmacophore with the potential for potent and selective modulation of nAChR subtypes, particularly the α4β2 and α3β4 subtypes, which are abundant in the brain. Understanding the SAR of this compound class is paramount for the rational design of novel ligands with improved therapeutic profiles.
Synthesis of the Core Scaffold and Analogues
The synthesis of the 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine core can be achieved through a multi-step process. A plausible synthetic route involves the initial preparation of a substituted pyridine precursor, followed by the construction of the dihydropyrrole ring.
A general synthetic approach is outlined below:
Analogues can be synthesized by utilizing appropriately substituted starting materials or by post-synthetic modifications of the core structure. For instance, variations in the pyridine ring can be introduced by starting with differently substituted 2-methyl-3-cyanopyridines. Modifications to the dihydropyrrole ring can be achieved through the use of different Grignard reagents in the initial step.
Structure-Activity Relationship (SAR) Analysis
The following table outlines the predicted SAR for key modifications to the 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine scaffold, based on data from structurally related nAChR ligands. These predictions provide a rational basis for the design of novel analogues with desired pharmacological profiles.
| Modification | Position | Rationale for Predicted Effect on nAChR Activity | Predicted Outcome |
| Pyridine Ring Substitutions | |||
| Electron-withdrawing group (e.g., -Cl, -F, -CN) | 4', 5', or 6' | May enhance binding affinity by altering the electronic properties of the pyridine nitrogen, a key hydrogen bond acceptor.[1][2] Can also influence subtype selectivity. | Increased affinity, potential for altered selectivity. |
| Electron-donating group (e.g., -OCH3, -NH2) | 4', 5', or 6' | May decrease binding affinity by reducing the hydrogen bonding capacity of the pyridine nitrogen. However, could introduce new favorable interactions with the receptor. | Potentially decreased affinity, but could enhance selectivity depending on the specific interaction. |
| Bulky substituent (e.g., -phenyl, -t-butyl) | 4', 5', or 6' | Steric hindrance may negatively impact binding, but could also be exploited to achieve subtype selectivity by targeting unique features of the binding pocket.[2] | Likely decreased affinity, but with the potential for enhanced selectivity. |
| Dihydropyrrole Ring Modifications | |||
| N-methylation | N1 | The presence and size of the substituent on the basic nitrogen of the pyrrolidine/pyrroline ring is critical for agonist versus antagonist activity and for subtype selectivity.[3] | Can significantly alter functional activity (agonist vs. antagonist) and subtype selectivity. |
| Alkyl substitution | C2, C3, or C4 | Can introduce steric constraints that may favor binding to one nAChR subtype over another. Chirality at these positions can also be a key determinant of activity. | Potential for increased subtype selectivity. |
| Introduction of unsaturation | Conversion of the dihydropyrrole to a pyrrole ring can impact the overall geometry and electronic distribution of the molecule, thereby affecting receptor interaction. | Likely to alter both affinity and functional activity. |
Experimental Protocols
To empirically determine the SAR of novel 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine analogues, a battery of in vitro and in vivo assays is essential.
In Vitro Evaluation
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for different nAChR subtypes.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., α4β2, α3β4, α7).
-
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, a known concentration of a high-affinity radioligand (e.g., [3H]epibatidine), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
2. Functional Assays (e.g., Calcium Flux Assay)
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.
Protocol:
-
Cell Plating: Plate cells expressing the nAChR subtype of interest in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Agonist Stimulation (for antagonist testing): After an incubation period with the test compound, stimulate the cells with a known nAChR agonist (e.g., acetylcholine or nicotine).
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader. An increase in fluorescence indicates an influx of calcium and receptor activation.
-
Data Analysis: For agonists, determine the EC50 (concentration for 50% maximal effect). For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response).
In Vivo Evaluation
1. Rodent Locomotor Activity
This assay provides a general screen for the central nervous system effects of the compounds.
Protocol:
-
Acclimation: Acclimate rodents (mice or rats) to the testing room and locomotor activity chambers.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Place the animals in the locomotor activity chambers, which are equipped with infrared beams to automatically track movement.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period.
-
Data Analysis: Compare the locomotor activity of compound-treated animals to vehicle-treated controls.
Signaling Pathways
The activation of nAChRs by agonists leads to the opening of the ion channel and an influx of cations, primarily Na+ and Ca2+. This influx depolarizes the cell membrane and triggers downstream signaling cascades. The specific pathways activated are dependent on the nAChR subtype and the cell type.
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This guide provides a detailed framework for researchers, scientists, and drug development professionals to comprehensively evaluate the selectivity profile of the novel nicotinic acetylcholine receptor (nAChR) ligand, 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. The strategic approach outlined herein is designed to elucidate the compound's binding affinity and functional potency at various nAChR subtypes, as well as to proactively identify potential off-target liabilities.
The core principle of this guide is to establish a self-validating system of experiments. By systematically progressing from broad binding assays to more specific functional and safety-related assessments, the resulting data will provide a robust and reliable characterization of the compound's selectivity, a critical determinant of its therapeutic potential and safety margin.
Rationale and Strategic Overview
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine belongs to a chemical class with known affinity for nicotinic acetylcholine receptors (nAChRs). These receptors are a diverse family of ligand-gated ion channels, composed of various subunit combinations (e.g., α4β2, α7, α3β4), each with distinct anatomical distribution and physiological roles.[1][2] Achieving selectivity for a specific nAChR subtype is a primary objective in the development of novel therapeutics for neurological and psychiatric disorders, as it can maximize efficacy while minimizing side effects.[3]
Our assessment strategy is therefore multi-tiered, beginning with a primary screening against the most relevant nAChR subtypes and followed by a broader panel of assays to investigate potential off-target interactions that could lead to adverse effects.
Experimental Workflow Overview
Caption: A multi-phased approach to selectivity profiling.
Primary Target Selectivity: nAChR Subtype Profiling
The initial and most critical step is to determine the binding affinity of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine for a panel of key neuronal nAChR subtypes. A competitive radioligand binding assay is the gold standard for this purpose, providing quantitative affinity (Ki) values.[4][5]
Experimental Protocol: nAChR Radioligand Binding Assay
This protocol is adapted for determining the binding affinity at α4β2, α7, and α3β4 nAChR subtypes.
Objective: To determine the inhibitory constant (Ki) of the test compound at major nAChR subtypes.
Materials:
-
Test Compound: 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Membrane Preparations: Cell membranes from stable cell lines expressing human α4β2, α7, or α3β4 nAChRs.
-
Radioligands:
-
Non-specific Binding Competitor: A high concentration of a known ligand for each receptor subtype (e.g., 10 µM Nicotine or Epibatidine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range would be from 10 pM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + Non-specific Binding Competitor.
-
Competition: Membrane preparation + Radioligand + Test Compound (at each concentration).
-
-
Incubation: Add the membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer, or NSB competitor to the wells. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Data Presentation: nAChR Subtype Binding Affinity
The results should be summarized in a clear, comparative table.
| nAChR Subtype | Radioligand | Test Compound Ki (nM) | Reference Compound Ki (nM) |
| α4β2 | [³H]-Cytisine | Experimental Value | Nicotine: ~1-10 |
| α7 | [¹²⁵I]-α-Bungarotoxin | Experimental Value | MLA: ~1-5 |
| α3β4 | [³H]-Epibatidine | Experimental Value | Epibatidine: ~0.05-0.2 |
Reference values are illustrative and may vary based on experimental conditions.
Functional Activity at nAChR Subtypes
While binding affinity is crucial, it does not distinguish between agonists, antagonists, or partial agonists. Functional assays are therefore essential to characterize the compound's effect on receptor activity. High-throughput cell-based assays using fluorescence resonance energy transfer (FRET) with membrane potential-sensitive dyes are well-suited for this purpose.[6][7]
Experimental Protocol: FLIPR-Based Functional Assay
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of the test compound.
Materials:
-
Cell Lines: HEK-293 cells stably expressing the nAChR subtypes of interest.
-
Culture Medium: Appropriate for the cell line.
-
Membrane Potential-Sensitive Dye Kit: (e.g., from Molecular Devices).
-
Agonist (for antagonist mode): A known agonist for the specific nAChR subtype (e.g., Acetylcholine, Nicotine).
-
FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
Procedure:
-
Cell Plating: Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye loading buffer to each well. Incubate for approximately 1 hour at 37°C.
-
Assay Protocol (Agonist Mode):
-
Place the cell plate in the FLIPR instrument.
-
Add varying concentrations of the test compound and measure the change in fluorescence, which corresponds to membrane depolarization upon channel opening.
-
-
Assay Protocol (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of the test compound for a set period.
-
Add a fixed concentration (e.g., EC80) of a known agonist to stimulate the receptor.
-
Measure the inhibition of the agonist-induced fluorescence signal.
-
-
Data Analysis:
-
Plot the change in fluorescence (for agonist mode) or percent inhibition (for antagonist mode) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (agonist) or IC50 (antagonist) value.
-
Data Presentation: nAChR Functional Activity
| nAChR Subtype | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| α4β2 | Experimental Value | Experimental Value |
| α7 | Experimental Value | Experimental Value |
| α3β4 | Experimental Value | Experimental Value |
Off-Target Liability Profiling
A comprehensive selectivity profile must also assess potential interactions with key off-targets known to cause adverse drug reactions. The most critical of these are the hERG potassium channel (cardiac safety) and Cytochrome P450 enzymes (drug-drug interactions).[8][9][10][11]
a) hERG Channel Inhibition Assay
Inhibition of the hERG channel can lead to QT interval prolongation, a serious cardiovascular risk.[12] An automated patch-clamp assay is the current industry standard.[11]
Protocol Summary:
-
System: Automated patch-clamp system (e.g., QPatch, SyncroPatch).[11]
-
Cell Line: HEK-293 cells stably expressing the hERG channel.
-
Procedure: A specific voltage protocol is applied to elicit hERG tail currents.[13] The cells are exposed to increasing concentrations of the test compound, and the inhibition of the hERG current is measured.
-
Data Analysis: The IC50 value for hERG inhibition is determined. An IC50 > 10 µM is generally considered a low risk.
b) Cytochrome P450 (CYP) Inhibition Assay
Inhibition of CYP enzymes is a major cause of drug-drug interactions.[8][14] A panel of the most common drug-metabolizing isoforms should be tested.
Protocol Summary:
-
System: Human liver microsomes or recombinant CYP enzymes.[9][15]
-
Isoforms: A standard panel includes CYP1A2, 2B6, 2C9, 2D6, and 3A4.[9]
-
Procedure: The test compound is incubated with the CYP enzymes and a specific probe substrate for each isoform. The formation of the metabolite is measured using LC-MS/MS.[15]
-
Data Analysis: The IC50 value for the inhibition of each CYP isoform is calculated.
Data Presentation: Off-Target Liability
| Off-Target | Assay Type | IC50 (µM) |
| hERG Channel | Automated Patch Clamp | Experimental Value |
| CYP1A2 | LC-MS/MS | Experimental Value |
| CYP2B6 | LC-MS/MS | Experimental Value |
| CYP2C9 | LC-MS/MS | Experimental Value |
| CYP2D6 | LC-MS/MS | Experimental Value |
| CYP3A4 | LC-MS/MS | Experimental Value |
Mechanistic Context: nAChR Signaling Pathways
Understanding the downstream consequences of receptor activation provides a mechanistic basis for the observed physiological effects. Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization.[16][17] This initial event can trigger a cascade of intracellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and plasticity.[18][19]
Caption: Simplified nAChR signaling cascade.
Conclusion
This guide provides a comprehensive and technically grounded strategy for assessing the selectivity profile of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine. By systematically determining its binding affinities, functional activities at nAChR subtypes, and key off-target liabilities, researchers can build a robust data package. This information is indispensable for making informed decisions in the drug development process, ultimately guiding the selection of compounds with the highest potential for therapeutic success and the lowest risk of adverse effects.
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comparative docking studies of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine with other ligands
Comparative Docking Analysis of a Novel Pyrrolopyridine Derivative Against EGFR Kinase Domain
A Senior Application Scientist's Guide to In Silico Target Validation
This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of a novel ligand, 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, against the kinase domain of the Epidermal Growth Factor Receptor (EGFR). For the purpose of this validation study, its performance will be benchmarked against two clinically-approved EGFR inhibitors, Erlotinib and Gefitinib.
This document is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a robust and reproducible in silico experiment.
Scientific Background & Rationale
The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases. Upon activation by its endogenous ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, dimerizes, and activates its intracellular kinase domain through autophosphorylation. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cellular proliferation, survival, and differentiation.
However, mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth and survival, a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC). Therefore, the ATP-binding site of the EGFR kinase domain has become a prime target for the development of small-molecule inhibitors.
This study aims to predict the binding affinity and interaction profile of a novel compound, 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, and to compare its in silico performance against established inhibitors, Erlotinib and Gefitinib. Such a comparative analysis is a critical first step in the hit-to-lead optimization phase of drug discovery, allowing for the prioritization of compounds for further experimental validation.
EGFR Signaling and Inhibition
EGFR activation initiates several downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Small molecule tyrosine kinase inhibitors (TKIs), such as Erlotinib and Gefitinib, act by competitively binding to the ATP-binding site within the EGFR kinase domain. This blockade prevents ATP from binding, thereby inhibiting autophosphorylation and subsequent activation of downstream signaling, ultimately leading to reduced cell proliferation and apoptosis in EGFR-dependent tumors.
Caption: EGFR signaling cascade and point of TKI inhibition.
Experimental Design & Workflow
A robust comparative docking study requires a systematic and logical workflow. The process begins with the preparation of the target protein and the ligands, followed by the definition of the binding site, execution of the docking algorithm, and finally, a thorough analysis of the results.
Caption: Workflow for the comparative molecular docking study.
Detailed Experimental Protocol
This protocol is based on the use of AutoDock Vina, a widely used open-source program for molecular docking, and UCSF Chimera or ChimeraX for visualization and preparation steps.
Part 1: Receptor Preparation
-
Obtain Crystal Structure: Download the crystal structure of the EGFR kinase domain. A suitable entry is PDB ID: 4HJO , which contains EGFR in complex with a reversible inhibitor. This co-crystallized ligand is crucial for defining the active site.
-
Clean the Structure:
-
Load the 4HJO.pdb file into UCSF Chimera.
-
Remove all water molecules and any non-protein atoms (e.g., ions, co-solvents), except for the co-crystallized ligand, which will be used as a reference.
-
If the biological unit is a monomer, delete any additional protein chains.
-
-
Prepare for Docking:
-
Use the "Dock Prep" tool in Chimera.
-
This tool will add polar hydrogen atoms, which are essential for calculating interactions like hydrogen bonds.
-
It will also assign partial charges to the protein atoms using a force field (e.g., AMBER). This is critical for the scoring function to estimate binding energy.
-
Save the prepared receptor in the .pdbqt format, which is required by AutoDock Vina (e.g., 4HJO_receptor.pdbqt).
-
Part 2: Ligand Preparation
-
Obtain Ligand Structures:
-
The 3D structures of Erlotinib and Gefitinib can be obtained from the PubChem database.
-
For the novel compound, 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine , a 3D structure must be generated using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) followed by energy minimization using a suitable force field (e.g., MMFF94).
-
-
Prepare for Docking:
-
Load each ligand structure into AutoDockTools (part of MGLTools) or a similar preparation tool.
-
Add Gasteiger charges, which are standard for small molecules in AutoDock.
-
Detect the root of the molecule and define the rotatable bonds. This allows the ligand to be flexible during the docking simulation, which is a more realistic representation of the binding process.
-
Save each prepared ligand in the .pdbqt format (e.g., erlotinib.pdbqt, gefitinib.pdbqt, novel_ligand.pdbqt).
-
Part 3: Grid Box Generation
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Define the Center: The center of the grid box should be the geometric center of the co-crystallized ligand in the prepared 4HJO_receptor.pdbqt structure. This ensures the search is focused on the known active site.
-
Set Dimensions: The size of the box should be large enough to accommodate all three ligands and allow for rotational and translational movement. A typical size is 25 x 25 x 25 Å. It is crucial that the box is not excessively large, as this increases computation time without improving accuracy.
-
Generate Configuration File: Create a text file (e.g., config.txt) that contains the receptor file name, ligand file name, and the coordinates and dimensions of the grid box.
Part 4: Running AutoDock Vina
-
Execution: Run AutoDock Vina from the command line, specifying the configuration file.
-
Process: Vina will iteratively place the flexible ligand within the grid box, evaluating the binding energy of each pose using its scoring function. The exhaustiveness parameter (can be set in the config file) controls the thoroughness of the search; a higher value increases the chance of finding the optimal pose but also increases computation time.
Results & Comparative Analysis
The output of a Vina simulation includes a set of binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
Quantitative Data Summary
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Number of H-Bonds (Hypothetical) |
| Erlotinib (Reference) | -9.8 | Met793, Gly796, Leu718, Thr790 | 2 |
| Gefitinib (Reference) | -9.5 | Met793, Cys797, Leu844, Ala743 | 2 |
| 3-(...)-2-methylpyridine | -8.2 | Met793, Leu718, Val726 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be generated from the docking simulation.
Interpretation of Results
-
Binding Affinity: In our hypothetical results, both Erlotinib and Gefitinib show strong binding affinities, which is expected for clinically validated inhibitors. The novel ligand, with a binding affinity of -8.2 kcal/mol, shows promise but is predicted to be a weaker binder than the reference compounds. This quantitative data provides a primary filter for ranking the compounds.
-
Binding Pose and Interactions: The most critical part of the analysis is the visual inspection of the top-ranked binding pose for each ligand.
-
Reference Ligands: The binding modes of Erlotinib and Gefitinib should be compared to their known interactions within the EGFR active site. A key interaction for many EGFR inhibitors is a hydrogen bond with the backbone of Met793 in the hinge region. Successful docking should reproduce this interaction.
-
Novel Ligand: The binding pose of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine should be analyzed to see if it forms similar key interactions. In our hypothetical data, it also interacts with Met793, suggesting it binds in a similar manner to the known inhibitors. The absence of a second hydrogen bond may explain its lower predicted affinity. Further analysis would involve identifying which parts of the molecule contribute to favorable (e.g., hydrophobic interactions with Leu718, Val726) and unfavorable interactions.
-
Conclusion & Future Directions
This in silico comparative study provides a rapid and cost-effective method for evaluating a novel compound's potential as an EGFR inhibitor. Based on our hypothetical results, 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is predicted to bind to the ATP-binding site of EGFR, although with a lower affinity than Erlotinib and Gefitinib.
The next steps in the drug discovery pipeline would involve:
-
In Vitro Validation: Synthesize the compound and perform enzymatic assays to determine its actual IC50 value against EGFR.
-
Structure-Activity Relationship (SAR) Studies: If the compound shows activity, the docking model can be used to guide the design of analogs with improved binding affinity. For instance, modifications could be proposed to form an additional hydrogen bond or enhance hydrophobic interactions.
By grounding computational predictions with experimental data, this workflow serves as a powerful engine for accelerating the discovery of novel therapeutic agents.
References
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
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National Center for Biotechnology Information. PubChem Database. [Link]
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Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
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Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334-395. [Link]
Safety Operating Guide
Navigating the Disposal of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine: A Guide for the Research Professional
For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and application of novel compounds like 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine are routine. However, the lifecycle of such a compound within the laboratory does not end upon the completion of an experiment. Its proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, grounded in scientific principles and regulatory compliance.
Immediate Safety Considerations: Understanding the Hazard Profile
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
The Core Directive: Professional Hazardous Waste Disposal
Due to the reactive nature and potential toxicity of N-heterocyclic compounds, in-laboratory neutralization or deactivation by individual researchers is strongly discouraged . The pyridine ring, a core component of this molecule's structure, is notably stable and resistant to simple oxidation or degradation procedures that can be safely performed in a standard laboratory setting.[1] Attempts at chemical treatment without a validated protocol can lead to uncontrolled reactions, the generation of more hazardous byproducts, or incomplete neutralization, posing a significant safety risk.
Therefore, the primary and recommended method for the disposal of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine is through a licensed hazardous waste management company.[2][3][4] Your institution's Environmental Health and Safety (EHS) department is the primary resource for coordinating these services.
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure safety and compliance from the point of waste generation to its final collection.
Part 1: Waste Segregation and Container Selection
-
Designate a Specific Waste Stream: Due to its nitrogen content and structural similarity to compounds like nicotine, this chemical should be classified as a non-halogenated organic waste. It is crucial to segregate it from other waste streams to prevent inadvertent reactions.[5][6][7][8]
-
Choose a Compatible Container: Utilize a clean, properly labeled, and chemically resistant container. A high-density polyethylene (HDPE) or glass container is generally suitable. Ensure the container has a secure, leak-proof cap. The original product container, if empty and in good condition, can be an appropriate choice.[9]
-
Avoid Mixing Incompatible Wastes: Never mix this compound with strong acids, bases, or oxidizing agents in the same waste container. Such mixing can lead to vigorous and potentially dangerous reactions.
Part 2: Labeling and Accumulation
-
Immediate and Clear Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine"
-
An accurate estimation of the concentration and volume
-
The date of initial waste accumulation
-
The name of the principal investigator and laboratory location
-
-
Safe Storage: The waste container should be kept in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and high-traffic areas. The container must be kept closed at all times except when adding waste.[2]
Part 3: Arranging for Disposal
-
Contact Your EHS Office: Once the container is full, or before the regulatory accumulation time limit is reached (typically 90 or 180 days, depending on your institution's generator status), contact your EHS office to schedule a waste pickup.
-
Provide Complete Information: Be prepared to provide the EHS office with all the information from the waste label. They will handle the logistics of collection, transportation, and ultimate disposal, which is typically high-temperature incineration.[3] Incineration is an effective method for the complete destruction of organic compounds, although it can produce nitrogen oxides (NOx) from nitrogen-containing waste, which is managed by the licensed disposal facility's emission control systems.[3][10]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Minor Spill (within a chemical fume hood):
-
Alert colleagues in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material in a sealed, properly labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (outside of a chemical fume hood) or Exposure:
-
Evacuate the immediate area.
-
If there is a fire or significant risk of inhalation, activate the nearest fire alarm.
-
Contact your institution's emergency response team and the EHS office immediately.
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact, immediately flush the eyes with an eyewash station for at least 15 minutes and seek medical attention.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, emphasizing the key decision points and actions.
Caption: Logical flow for the safe disposal of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
By adhering to this structured and well-documented disposal protocol, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. This approach transforms a procedural necessity into a cornerstone of responsible scientific practice.
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Theoretical Study on the Reaction Mechanism for the Formation of 2-Methylpyridine Cobalt(I) Complex from Cobaltacyclopentadiene and Acetonitrile. ACS Publications. [Link]
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What are the product of degradation from Pyridine? ResearchGate. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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Resources. Berkeley Lab Environmental Health & Safety. [Link]
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Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. National Center for Biotechnology Information. [Link]
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Hydrolysis. McGraw Hill's AccessScience. [Link]
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A Guide to Personal Protective Equipment and Safe Handling of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine
The fundamental principle of laboratory safety is risk mitigation. The procedures outlined below are designed as a self-validating system, where a thorough understanding of the potential hazards informs every step of the handling, storage, and disposal process.
Hazard Assessment: A Structurally-Informed Perspective
The toxicological profile of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine can be inferred from its constituent parts.
-
Pyridine Moiety : Pyridine is a flammable, water-miscible liquid known for its strong, unpleasant odor.[6][7][8] It is classified as harmful if swallowed, inhaled, or on contact with skin, and it is known to cause serious eye irritation.[4][9] Chronic exposure can impact the central nervous system, liver, and kidneys.[10]
-
Dihydropyrrole (Pyrroline/Pyrrolidine) Moiety : Pyrrolidine and related compounds are also flammable and can be corrosive, causing severe skin and eye damage.[11][12][13] Inhalation of vapors may lead to respiratory irritation.[12]
Therefore, 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine should be handled as a substance that is flammable, harmful by all routes of exposure (inhalation, ingestion, skin contact), and a severe irritant to the eyes, skin, and respiratory system.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The selection of specific PPE must be informed by a risk assessment of the procedure being performed.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles with side shields are the minimum requirement. A full-face shield must be worn over goggles when there is a risk of splashing or when handling larger quantities.[4][9] | Protects against splashes and vapors that can cause serious, potentially irreversible, eye damage, a known hazard of both pyridine and pyrrolidine derivatives.[12][14] |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene are preferred for handling pyridine-like compounds.[5][10] Nitrile gloves may offer limited protection and should only be used for brief contact; they must be changed immediately upon contamination.[4][6] Always inspect gloves for tears or punctures before use.[14] | Provides a critical barrier against skin absorption, a significant route of exposure for pyridine compounds that can lead to systemic toxicity.[9][15] Latex gloves are unsuitable and must be avoided.[4] |
| Skin and Body Protection | A flame-retardant, chemical-resistant lab coat, fully fastened, is mandatory.[5] For procedures with a higher risk of splashing, chemical-resistant aprons and arm sleeves should be worn. Closed-toe shoes are required at all times. | Protects against accidental skin contact and provides a layer of defense against fire due to the compound's flammability.[12][15] Contaminated clothing must be removed immediately and decontaminated before reuse.[9][11] |
| Respiratory Protection | All handling of this compound must occur within a certified chemical fume hood to minimize inhalation of vapors.[6][7] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with an organic vapor (Type A) cartridge is required.[9] | The volatility of pyridine-like compounds presents a significant inhalation hazard, which can lead to respiratory irritation and systemic toxicity.[4][6] Working in a fume hood is the primary method of exposure control. |
Operational Protocol: Safe Handling Workflow
Caption: A logical workflow for the safe handling of 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine.
Emergency and Spill Response
Immediate and correct action during an emergency can significantly reduce harm.
Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][10] Remove contact lenses if possible. Seek immediate medical attention.[5]
-
Skin Contact : Remove all contaminated clothing immediately while under a safety shower.[9] Wash the affected area thoroughly with soap and plenty of water.[7] Seek medical attention if irritation develops or persists.
-
Inhalation : Move the affected person to fresh air at once.[7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[16]
-
Ingestion : Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[5][14] Seek immediate medical attention.[16]
Spill Response:
-
Evacuate : Alert personnel in the immediate area and evacuate.
-
Control Vapors & Ignition Sources : Ensure the fume hood is functioning. Extinguish all nearby flames and turn off spark-producing equipment.[9]
-
Containment : For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[7][10]
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[17][18]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) office.
Disposal Plan
Improper disposal of this chemical and its waste poses a threat to the environment and is a regulatory violation.
-
Waste Collection : All waste containing 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylpyridine, including contaminated consumables (e.g., gloves, absorbent pads, pipette tips), must be collected in a designated, compatible, and clearly labeled hazardous waste container.[10] The container must be kept tightly sealed.[14]
-
Storage : Store the waste container in a cool, well-ventilated, and secure secondary containment area away from incompatible materials, particularly strong acids and oxidizing agents.[10][16]
-
Disposal Route : All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program.[5][7] Under no circumstances should this chemical or its waste be poured down the drain or placed in regular trash. [7] Adherence to all local, state, and federal environmental regulations is mandatory.[5][8]
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
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New Jersey Department of Health. (Date not available). Hazard Summary: Pyridine. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (Date not available). Pyridine Tox Profile. Available at: [Link]
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Washington State University. (Date not available). Standard Operating Procedure: Pyridine. Available at: [Link]
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CDN. (Date not available). Pyrrole Safety Data Sheet. Available at: [Link]
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ChemSupply Australia. (2024, June 26). Safety Data Sheet: Pyridine. Available at: [Link]
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Chemical Synthesis Database. (2025, May 20). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. Available at: [Link]
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New Jersey Department of Health. (1999, July). Hazard Summary: Pyrrolidine. Available at: [Link]
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Home Sunshine Pharma. (Date not available). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine CAS 532-12-7. Available at: [Link]
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NIST WebBook. (Date not available). Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. Available at: [Link]
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Carl ROTH. (Date not available). Safety Data Sheet: Pyridine. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
